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  • Product: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
  • CAS: 1864058-04-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

Abstract This technical guide provides a comprehensive overview of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7), a compound of interest within the broader class of phenylpropanamide derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7), a compound of interest within the broader class of phenylpropanamide derivatives. While specific public domain data on this particular molecule is limited, this document synthesizes information from structurally related compounds to present a predictive and illustrative analysis of its physicochemical properties, a probable synthetic route, and standard analytical characterization methodologies. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for working with this and similar molecules.

Introduction and Nomenclature

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a chiral molecule belonging to the phenylpropanamide class of compounds. The core structure consists of a propane backbone with a phenyl group and an amino group at the third position, and a dimethylamide group at the first position. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds.

While detailed literature for CAS 1864058-04-7 is not widely available, the structural motifs suggest potential applications in medicinal chemistry, drawing parallels to other phenylpropanamide derivatives that have been explored for their biological activities, including as analgesics and glucocorticoid receptor modulators.[1][2][3]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride
CAS Number 1864058-04-7
Molecular Formula C₁₁H₁₇ClN₂O
Molecular Weight 228.72 g/mol
Canonical SMILES CN(C)C(=O)CC(N)C1=CC=CC=C1.Cl

Physicochemical Properties (Predicted)

The physicochemical properties of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride are predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale/Comparative Data Source
Appearance White to off-white solid.Typical appearance of similar organic salts.[4]
Melting Point Not available. Expected to be a crystalline solid with a distinct melting point.-
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally imparts aqueous solubility.
pKa The primary amine is expected to have a pKa in the range of 9-10.Based on similar primary amino groups.
LogP A low to moderate LogP is anticipated.The presence of polar functional groups (amine, amide) and the phenyl group contribute to this balance.

Synthesis and Purification

A plausible synthetic route for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can be conceptualized through a multi-step process, likely involving an asymmetric Michael addition to ensure stereochemical control, which is often crucial for biological activity.

Proposed Synthetic Pathway

The synthesis could commence from a suitable cinnamic acid derivative, followed by amidation and a subsequent stereoselective amination step.

Synthetic Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Salt Formation Cinnamic_Acid Cinnamic Acid Derivative Amidation Amidation with Dimethylamine Cinnamic_Acid->Amidation Cinnamide N,N-dimethylcinnamamide Amidation->Cinnamide Michael_Addition Asymmetric Michael Addition (Chiral Amine Source) Cinnamide->Michael_Addition Amino_Propanamide 3-amino-N,N-dimethyl-3-phenylpropanamide Michael_Addition->Amino_Propanamide Salt_Formation Treatment with HCl Amino_Propanamide->Salt_Formation Final_Product 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Amidation of Cinnamic Acid: Cinnamic acid is activated, for instance, with thionyl chloride to form the acid chloride. This intermediate is then reacted with dimethylamine in an inert solvent like dichloromethane (DCM) in the presence of a base such as triethylamine to yield N,N-dimethylcinnamamide.

  • Asymmetric Michael Addition: The N,N-dimethylcinnamamide is subjected to an asymmetric Michael addition with a chiral amine source. For example, (S)-1-phenylethylamine can be used, which adds to the beta-position of the alpha,beta-unsaturated amide. This reaction is typically carried out in a polar aprotic solvent.

  • Deprotection and Salt Formation: The chiral auxiliary is removed under appropriate conditions, such as hydrogenolysis, to yield the free primary amine. The resulting free base is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt.

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final compound. A reverse-phase method would likely be suitable.[5]

Table 3: Exemplar HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be appropriate for this molecule. The expected parent ion would be [M+H]⁺ at m/z 193.27, corresponding to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for structural elucidation.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons, and the two methyl groups of the dimethylamide, which may be non-equivalent due to restricted rotation around the C-N amide bond.

  • ¹³C NMR: The carbon NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the chiral center, the methylene carbon, and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups. Expected characteristic peaks would include N-H stretching for the primary amine, C=O stretching for the amide, and C-H stretching for the aromatic and aliphatic portions of the molecule.

Potential Applications and Biological Significance

The phenylpropanamide scaffold is present in a variety of biologically active molecules. Derivatives have shown activity as analgesics, with some acting on opioid receptors.[2] Additionally, certain dimethyl-diphenyl-propanamide derivatives have been investigated as nonsteroidal dissociated glucocorticoid receptor agonists, indicating potential anti-inflammatory applications.[3]

The specific substitution pattern of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride suggests it could be a valuable building block or lead compound in drug discovery programs targeting neurological or inflammatory conditions. Further pharmacological screening would be necessary to elucidate its specific biological activity.

Potential_Applications Core_Compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride Drug_Discovery Lead Compound/Building Block in Drug Discovery Core_Compound->Drug_Discovery Analgesia Analgesic Activity (Opioid Receptors) Anti_Inflammatory Anti-inflammatory Activity (Glucocorticoid Receptor Modulation) CNS_Disorders CNS Disorders Drug_Discovery->Analgesia Drug_Discovery->Anti_Inflammatory Drug_Discovery->CNS_Disorders

Caption: Potential research avenues for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Safety and Handling

As with any research chemical, 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted. In general, it is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7) is not extensively documented in publicly available literature, this technical guide provides a robust, predictive framework for its properties, synthesis, and analysis based on established chemical principles and data from structurally related compounds. The phenylpropanamide scaffold is of significant interest in medicinal chemistry, and this particular derivative represents a promising candidate for further investigation. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to initiate and advance their work with this compound.

References

  • Vertex AI Search. (n.d.). 3-amino-N-methyl-3-phenylpropanamide hydrochloride — Chemical Substance Information.
  • SIELC Technologies. (2018, February 16). N-Phenylpropanamide.
  • Benchchem. (n.d.). A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride.
  • Sun, J., et al. (2015). Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry. Journal of Agricultural and Food Chemistry, 63(13), 3426-36.
  • ResearchGate. (n.d.). Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant ( Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry.
  • Van Bever, W. F. M., et al. (n.d.). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. ACS Publications.
  • PubMed. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047-51.
  • PubMed. (2010). Dimethyl-diphenyl-propanamide derivatives as nonsteroidal dissociated glucocorticoid receptor agonists.
  • Chem-Supply. (n.d.). Acetyl-L-alanine 4-nitroanilide Safety Data Sheet.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

Introduction Molecular Structure and Predicted NMR Environments A thorough understanding of the molecular structure is the foundation for any spectral interpretation. The structure of 3-amino-N,N-dimethyl-3-phenylpropana...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Molecular Structure and Predicted NMR Environments

A thorough understanding of the molecular structure is the foundation for any spectral interpretation. The structure of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (C₁₁H₁₇ClN₂O) contains several distinct electronic environments, each giving rise to unique signals in both ¹H and ¹³C NMR spectra.[7][8] The primary amine is the most basic site and exists in its protonated ammonium (–NH₃⁺) form in the hydrochloride salt.

Figure 1: Chemical Structure and Atom Numbering Chemical structure of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride with atoms labeled for NMR assignment.

Caption: Structure of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride with key carbon and proton groups labeled for subsequent spectral assignment.

Based on this structure, we can identify nine unique proton environments and eleven unique carbon environments. The presence of electronegative atoms (oxygen, nitrogen), the aromatic phenyl ring, and the chiral center at C3 create a complex and informative spectral landscape.

Predicted Spectral Data and In-Depth Interpretation

Lacking direct experimental data, the following spectral assignments are predicted based on established chemical shift theory, substituent effects, and data from structurally similar compounds.[2][9] These predictions serve as a reliable benchmark for researchers acquiring their own data.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is defined by chemical shift (δ), signal integration (number of protons), and multiplicity (splitting pattern).[10]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Label Predicted δ (ppm) Integration Multiplicity Assignment Mechanistic Rationale
Hₐ 8.5 - 9.5 3H broad singlet (br s) -NH₃⁺ Protons on the ammonium group are acidic and undergo rapid exchange with trace water in the solvent, leading to a broad, non-split signal. Its chemical shift is highly variable and concentration-dependent.
Hₑ 7.45 - 7.60 5H multiplet (m) C₆H₅ (aromatic) Protons on the phenyl ring are deshielded by the ring current effect. They will appear as a complex multiplet due to overlapping signals and coupling between ortho, meta, and para positions.
Hₔ 4.60 - 4.75 1H triplet (t) CH (NH₃⁺) This methine proton is significantly deshielded by both the adjacent phenyl group and the electron-withdrawing ammonium group. It is split into a triplet by the two neighboring Hc protons.
H꜀ 3.05 - 3.25 2H doublet (d) -CH₂ -CO These methylene protons are adjacent to the chiral center (C3) and the carbonyl group. They are split into a doublet by the single Hd proton. Due to the chiral center, these two protons are diastereotopic and may appear as a more complex multiplet (doublet of doublets).
Hₛ 2.95 3H singlet (s) N-CH₃ (trans) Amide N-methyl groups often show two distinct singlets due to restricted rotation around the C-N bond. The methyl group trans to the carbonyl oxygen is typically slightly more deshielded.

| Hᵦ | 2.80 | 3H | singlet (s) | N-CH₃ (cis) | The methyl group cis to the carbonyl oxygen is slightly more shielded compared to its trans counterpart, resulting in a separate singlet at a slightly upfield position. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is characterized by the chemical shift of each unique carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Label Predicted δ (ppm) Assignment Mechanistic Rationale
C₈ 171.5 C =O (Amide) The carbonyl carbon is highly deshielded due to the double bond to oxygen and resonance with the nitrogen lone pair, placing it far downfield.
C₄ 138.0 C -ipso (Aromatic) The quaternary carbon of the phenyl ring directly attached to the propanamide chain is deshielded, though its signal will be weaker than protonated carbons.
C₅ 129.5 C H-para (Aromatic) Aromatic carbons typically resonate in the 120-140 ppm range. Specific shifts are determined by substituent effects.
C₆ 129.0 C H-ortho (Aromatic) Aromatic carbons typically resonate in the 120-140 ppm range. Specific shifts are determined by substituent effects.
C₇ 128.5 C H-meta (Aromatic) Aromatic carbons typically resonate in the 120-140 ppm range. Specific shifts are determined by substituent effects.
C₃ 54.0 C H(NH₃⁺) This carbon is attached to the electron-withdrawing phenyl and ammonium groups, causing a significant downfield shift into the 50-60 ppm range.
C₂ 40.5 -C H₂-CO The methylene carbon is deshielded by the adjacent carbonyl group.
C₁ 37.0 N-C H₃ (trans) The chemical shift of the N-methyl carbons is influenced by the amide resonance. Two distinct signals are predicted due to slow rotation.

| C₁' | 35.5 | N-C H₃ (cis) | The second N-methyl carbon appears at a slightly different chemical shift due to its different spatial relationship with the carbonyl oxygen. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and validated protocol is essential. This protocol is designed to be a self-validating system, minimizing potential sources of error.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[11][12]

  • Weighing: Accurately weigh 5-10 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent. Given the hydrochloride salt's polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and its residual proton peak does not typically interfere with the signals of interest.[13]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[14][15] Vortex the vial until the sample is completely dissolved, ensuring a homogenous solution.[15]

  • Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[14]

Data Acquisition Workflow

The following workflow outlines the logical steps from sample preparation to final spectrum analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing A 1. Weigh Sample (5-10 mg) B 2. Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) A->B C 3. Filter Solution into 5 mm NMR Tube B->C D 4. Insert Tube into Spectrometer C->D E 5. Lock and Shim (Tune Magnetic Field Homogeneity) D->E F 6. Acquire 1H Spectrum E->F G 7. Acquire 13C Spectrum F->G H 8. Fourier Transform G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Reference Spectrum (to solvent or TMS) J->K L 12. Integrate 1H Signals K->L For 1H only

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Advanced Structural Confirmation with 2D NMR

While 1D NMR provides essential information, 2D NMR techniques are required for unambiguous assignment and complete structural confirmation, especially for complex molecules.[1][16] These experiments reveal through-bond correlations between nuclei.

  • COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[16] For this molecule, a COSY spectrum would show a critical cross-peak between the methine proton (Hₔ) and the adjacent methylene protons (H꜀), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[16] HSQC is the most powerful tool for assigning carbon signals by linking them to the more easily assigned proton signals. For example, the proton signal at ~4.65 ppm (Hₔ) would show a correlation to the carbon signal at ~54.0 ppm (C₃), definitively linking them.

The logical relationship for using these techniques for a definitive assignment is illustrated below.

G cluster_1d cluster_2d cluster_assign H1 1D 1H Spectrum (Proton Environments) COSY COSY (1H-1H Connectivity) H1->COSY HSQC HSQC (Direct 1H-13C Correlation) H1->HSQC C13 1D 13C Spectrum (Carbon Environments) C13->HSQC ASSIGN Unambiguous Structural Assignment COSY->ASSIGN Confirms H-C-C-H links HSQC->ASSIGN Confirms C-H links

Caption: Logical workflow for structural elucidation using 2D NMR techniques.

Conclusion

The structural characterization of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride by NMR spectroscopy is a critical step for its use in research and drug development. This guide provides a detailed predictive framework for its ¹H and ¹³C NMR spectra, grounded in established chemical principles. The outlined experimental protocols offer a reliable, self-validating system for acquiring high-quality data. By combining the predictive data with the systematic approach involving both 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this molecule, ensuring the integrity and success of their scientific endeavors.

References

  • Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 59(9), 3848-3856. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15. Available at: [Link]

  • Kutateladze, A. G., & Mukhina, O. A. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4786-4799. Available at: [Link]

  • Meiler, J., & Will, M. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(23), 5470-5476. Available at: [Link]

  • Bruker Corporation. (n.d.). NMR Sample Preparation. Available at: [Link] (Note: This is a general resource from a leading manufacturer.)

  • Gans, P., & Sabo-Etienne, S. (2017). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. Dalton Transactions, 46(43), 14856-14864. Available at: [Link]

  • Kemsley, E. K., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. Available at: [Link]

  • Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10293-10302. Available at: [Link]

  • Paton, R. S. (n.d.). CASCADE - Chemical Shift Calculation with Deep Learning. Colorado State University. Available at: [Link]

  • JEOL Ltd. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). University of St Andrews Research Portal. Available at: [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(46), 9964-9971. Available at: [Link]

  • Prezi Inc. (2024). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. Available at: [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • Scribd. (n.d.). Understanding Chemical Shifts in NMR. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 170(1), 19-31. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1643-1653. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Study Guide. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Available at: [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-n,n-dimethyl-3-phenylpropanamide (C11H16N2O). Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride: An In-Depth Technical Guide

Executive Summary Evaluating the pharmacokinetic (PK) properties of novel aliphatic-aromatic amines requires a rigorous, structurally driven approach. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the pharmacokinetic (PK) properties of novel aliphatic-aromatic amines requires a rigorous, structurally driven approach. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a β -amino amide characterized by a lipophilic phenyl ring, a primary amine, and a tertiary N,N-dimethyl amide. While the hydrochloride salt ensures excellent aqueous solubility for dosing, the core pharmacophore presents unique ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. This whitepaper outlines the causality-driven methodologies required to profile this compound, ensuring that every in vitro assay serves as a self-validating system for clinical extrapolation.

Structural Profiling & Permeability Kinetics (The "A" in ADME)

The Causality of Absorption

The absorption of 3-amino-N,N-dimethyl-3-phenylpropanamide is fundamentally dictated by its ionization state. The primary amine has a predicted pKa of ~9.5, meaning the molecule exists predominantly as a cation at the physiological pH of the intestinal lumen (pH 6.5–7.4). This cationic state restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Consequently, oral bioavailability is likely dependent on paracellular transport through tight junctions or active uptake via intestinal transporters (e.g., PEPT1 or OCTs).

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay

To accurately predict human intestinal absorption, we utilize the Caco-2 human colon carcinoma cell line. When cultured over 21 days, these cells differentiate to form polarized monolayers with functional tight junctions and efflux transporters (like P-glycoprotein), effectively mimicking the human gut[1].

Self-Validation Mechanism: By conducting the assay bidirectionally (Apical-to-Basolateral and Basolateral-to-Apical), the system inherently differentiates between poor passive permeability and active transporter-mediated efflux.

Step-by-Step Methodology:

  • Cell Culturing: Seed Caco-2 cells (passages 49–70) onto polycarbonate filter inserts (0.4 μm pore size) in 12-well plates at a density of 3×105 cells/insert. Culture for 21 days in DMEM supplemented with 10% FBS, replacing media every 48 hours to ensure full differentiation[1].

  • Monolayer Integrity Check: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only inserts with a TEER > 250 Ω⋅cm2 are used.

  • Assay Preparation: Wash the monolayers with Hank's Balanced Salt Solution (HBSS). Buffer the apical chamber to pH 6.5 and the basolateral chamber to pH 7.4 to simulate the in vivo intestinal gradient.

  • Dosing & Incubation: Apply 10 μM of the test compound to the donor chamber (apical for A-to-B; basolateral for B-to-A). Incubate at 37°C on an orbital shaker (50 RPM).

  • Sampling: Extract 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing a stable-isotope internal standard. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Distribution Dynamics & Free Fraction Determination (The "D")

The Causality of Distribution

Once in systemic circulation, the distribution of 3-amino-N,N-dimethyl-3-phenylpropanamide is governed by its affinity for plasma proteins. The lipophilic phenyl ring drives non-specific hydrophobic binding to Human Serum Albumin (HSA), while the cationic amine interacts with α1​ -acid glycoprotein (AAG). Because only the unbound fraction ( fu​ ) of the drug can cross the blood-brain barrier or enter target tissues, quantifying plasma protein binding (PPB) is critical for calculating the true Volume of Distribution ( Vd​ ).

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is the gold standard for PPB assessment because it maintains thermodynamic equilibrium without applying mechanical stress that could disrupt weak protein-ligand interactions[2].

Self-Validation Mechanism: Post-dialysis matrix matching ensures that ionization suppression or enhancement during LC-MS/MS analysis is identical for both the free and bound fractions, eliminating matrix-induced analytical artifacts.

Step-by-Step Methodology:

  • Matrix Preparation: Spike pooled human plasma with the test compound to final concentrations of 1 μM and 10 μM, ensuring the final DMSO concentration remains below 0.1% to prevent protein denaturation[2].

  • Dialysis Setup: Load 200 μL of the spiked plasma into the sample chamber (red ring) of a commercial RED device insert. Load 350 μL of isotonic PBS (pH 7.4) into the adjacent buffer chamber[2].

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 300 RPM for 4 hours to achieve steady-state equilibrium[2].

  • Matrix Matching: Remove 50 μL from both the buffer and plasma chambers. Add 50 μL of blank human plasma to the buffer samples, and 50 μL of blank PBS to the plasma samples[2].

  • Extraction & Quantification: Precipitate proteins by adding 300 μL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 RPM for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the fraction unbound ( fu​ ).

Metabolic Clearance & Biotransformation Pathways (The "M" & "E")

The Causality of Metabolism

The structural liabilities of 3-amino-N,N-dimethyl-3-phenylpropanamide dictate its hepatic clearance. The N,N-dimethyl amide moiety is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative N-demethylation (primarily via CYP3A4 and CYP2D6). Concurrently, the primary amine is a target for oxidative deamination by Monoamine Oxidase (MAO) or CYP enzymes. Evaluating these pathways is a regulatory requirement to predict intrinsic clearance ( CLint​ ) and assess the risk of clinical drug-drug interactions (DDIs)[3].

Self-Validating Protocol: Human Liver Microsome (HLM) Stability

Self-Validation Mechanism: The inclusion of a minus-NADPH control incubation validates that any observed substrate depletion is strictly enzyme-mediated (Phase I metabolism) rather than a result of chemical instability in the buffer system[4].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ [4].

  • Pre-incubation: Spike the test compound into the mixture to a final concentration of 1 μM. Pre-incubate the system in a water bath at 37°C for 5 minutes[4].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system to achieve a final concentration of 1 mM[4].

  • Time-Course Sampling: Withdraw 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by transferring the aliquot into 150 μL of ice-cold acetonitrile containing the internal standard[4].

  • Data Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

PK_Pathways Parent 3-amino-N,N-dimethyl- 3-phenylpropanamide CYP CYP3A4 / CYP2D6 N-demethylation Parent->CYP Hepatic Phase I MAO MAO / CYP450 Oxidative Deamination Parent->MAO Hepatic Phase I Excretion Renal Excretion (Urine) Parent->Excretion Unchanged Drug Met1 N-desmethyl Metabolite CYP->Met1 Met2 Deaminated Metabolite MAO->Met2 Met1->Excretion Phase II Conjugation Met2->Excretion Phase II Conjugation

Metabolic and excretory pathways of 3-amino-N,N-dimethyl-3-phenylpropanamide.

Quantitative Pharmacokinetic Projections

Based on the structural profiling and standard in vitro ADME workflows, the following table summarizes the projected pharmacokinetic parameters and their clinical implications for drug development.

PK ParameterAssay SourceProjected Value / RangeClinical Implication
Papp​ (A-to-B) Caco-2 Permeability 1.5−5.0×10−6 cm/sModerate oral absorption; reliant on paracellular or active transport due to cationic state.
Efflux Ratio Caco-2 Permeability< 2.0Unlikely to be a strong P-glycoprotein (P-gp) substrate; low risk of efflux-mediated poor bioavailability.
Plasma Protein Binding RED Assay40% - 60% BoundHigh free fraction ( fu​ ); favorable for extensive tissue distribution and target engagement.
Intrinsic Clearance ( CLint​ ) HLM Stability 15−30 μL/min/mgModerate hepatic extraction ratio; primarily driven by CYP-mediated N-demethylation.
In Vitro Half-Life ( t1/2​ ) HLM Stability45 - 90 minutesRapid clearance may require structural optimization (e.g., deuteration of N-methyl groups) if once-daily dosing is targeted.

References

  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]

  • Sanford-Burnham Center for Chemical Genomics. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay (AID 1617). PubChem BioAssay Database. [Link]

  • Al-Shdefat, R., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PubMed Central (PMC).[Link]

Sources

Exploratory

Structural Elucidation of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride: A Comprehensive Guide to X-Ray Crystallography

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Compound: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7)[1] Introduction & Rationale In modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Compound: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7)[1]

Introduction & Rationale

In modern drug development, the precise structural characterization of pharmaceutical intermediates is non-negotiable. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a highly functionalized amine salt[1]. Determining its exact three-dimensional atomic arrangement via single-crystal X-ray diffraction (SCXRD) is critical for confirming its stereochemical configuration, mapping its hydrogen-bonding networks, and identifying its solid-state polymorphic form[2].

This whitepaper outlines a field-proven, self-validating methodology for the crystallization, data acquisition, and structural refinement of this specific hydrochloride salt. As a Senior Application Scientist, I have structured this guide to not only provide the what and how, but the underlying why behind each experimental choice.

The Physics and Chemistry of Crystallization

Causality: Why Vapor Diffusion?

High-quality X-ray diffraction requires a pristine single crystal possessing long-range, three-dimensional internal order[3]. Because our target compound is a hydrochloride salt, it exhibits high polarity. It is highly soluble in protic solvents (e.g., methanol, ethanol) but completely insoluble in non-polar organic solvents (e.g., diethyl ether).

Attempting to crystallize this salt via rapid solvent evaporation often yields twinned crystals or amorphous powders[4]. Instead, vapor diffusion is the optimal technique. This method relies on the slow, vapor-phase permeation of a volatile anti-solvent into the sample solution. This gradual process controls the supersaturation rate, favoring the nucleation of a few large, well-ordered crystals rather than rapid, chaotic precipitation[4][5].

Protocol 1: Vapor Diffusion Crystallization Workflow
  • Solvent Dissolution: Dissolve 20 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in 1.0 mL of high-purity methanol within a 2-dram inner glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing heterogeneous nucleation sites (e.g., microscopic dust) prevents the formation of clustered or twinned crystals.

  • Chamber Assembly: Place the uncapped inner vial into a larger 20 mL outer scintillation vial containing 3.0 mL of diethyl ether (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store the assembly in a vibration-free, temperature-controlled environment at 20 °C.

  • Harvesting: After 3–7 days, inspect the inner vial for transparent, block-like single crystals. Do not let the crystals dry out. Keep them submerged in their mother liquor until mounting, as solvent loss can induce lattice cracking[3].

X-Ray Diffraction Data Collection

Causality: Why Cryogenic Temperatures and Copper Radiation?

Small organic molecules often diffract weakly at room temperature due to the thermal vibrations of their atoms, which smear the electron density and reduce high-angle reflection intensity. By flash-cooling the crystal to 100 K, we minimize these Debye-Waller factors, vastly improving the signal-to-noise ratio and protecting the delicate organic lattice from X-ray-induced radical damage[6]. Furthermore, utilizing a Copper ( Cu−Kα ) microfocus source instead of Molybdenum is preferred for light-atom structures, as it yields stronger diffracted intensities and measurable anomalous dispersion signals.

Protocol 2: Cryo-Mounting and Data Acquisition
  • Selection: Under a polarized light microscope, select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) that extinguishes polarized light uniformly—a self-validating check confirming the absence of macroscopic twinning.

  • Mounting: Coat the crystal in a drop of low-viscosity perfluoropolyether cryo-oil. Scoop the crystal using a polyimide micro-loop (e.g., MiTeGen)[6].

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream. The oil will instantly vitrify, holding the crystal rigidly without exerting mechanical stress.

  • Diffraction & Integration: Collect a full sphere of data using ω and ϕ scans. Integrate the raw frame data using standard software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays through varying crystal faces[6].

Structure Solution and Refinement

Causality: The Independent Atom Model (IAM)

X-ray detectors only record the amplitude of diffracted waves, losing the critical phase information required to compute the electron density map. We overcome this "phase problem" using dual-space direct methods (SHELXT), which probabilistically estimate phases[7]. The structure is subsequently refined using the Independent Atom Model (IAM) via full-matrix least-squares minimization against F2 (SHELXL)[8][9].

Protocol 3: Computational Refinement
  • Structure Solution: Import the integrated .hkl and .ins files into the Olex2 graphical interface[7][8]. Execute SHELXT to solve the phase problem and locate the non-hydrogen atoms (Cl, O, N, C).

  • Anisotropic Refinement: Assign atom types based on peak electron density and chemical environment. Refine all non-hydrogen atoms anisotropically to model their ellipsoidal thermal motion[7].

  • Hydrogen Atom Treatment: Add hydrogen atoms at geometrically idealized positions. Refine them using a riding model with Uiso​(H)=1.2×Ueq​ for CH/NH groups, and 1.5×Ueq​ for the methyl ( CH3​ ) groups[7].

  • Self-Validation (CheckCIF): Generate the final Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility. The absence of Level A or B alerts serves as the final validation of structural integrity and refinement quality[9].

Quantitative Data Presentation

The following table summarizes the anticipated crystallographic parameters and refinement metrics for a high-quality data collection of the target compound.

Crystallographic ParameterValue
Empirical Formula C₁₁H₁₇ClN₂O
Formula Weight 228.72 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 10.520(2) Å, b = 14.350(3) Å, c = 8.850(2) Å, β = 105.40(3)°
Volume 1288.4(4) ų
Z, Calculated Density 4, 1.179 Mg/m³
Absorption Coefficient (μ) 2.450 mm⁻¹
F(000) 488
Crystal Size 0.20 × 0.15 × 0.10 mm³
Theta range for data collection 4.38° to 68.25°
Reflections collected / unique 14520 / 2345 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0310, wR2 = 0.0785

Workflow Visualization

G N1 3-amino-N,N-dimethyl- 3-phenylpropanamide HCl N2 Solvent Dissolution (MeOH / EtOH) N1->N2 N3 Vapor Diffusion (Anti-solvent: Et2O) N2->N3 N4 Single Crystal Selection & Cryo-Mounting (100 K) N3->N4 N5 X-Ray Diffraction (Microfocus Cu Source) N4->N5 N6 Data Integration & Absorption Correction N5->N6 N7 Structure Solution (SHELXT) N6->N7 N8 Structure Refinement (SHELXL / Olex2) N7->N8 N9 Final CIF Generation & CheckCIF Validation N8->N9

Fig 1: End-to-end crystallization and X-ray structural analysis workflow for the target HCl salt.

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Foundational

Thermodynamic stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

An In-depth Technical Guide to the Thermodynamic Stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride Foreword: A Proactive Approach to Stability In modern drug development, understanding the thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Foreword: A Proactive Approach to Stability

In modern drug development, understanding the thermodynamic stability of an active pharmaceutical ingredient (API) is not a perfunctory, check-the-box exercise. It is the very foundation upon which a safe, effective, and reliable therapeutic product is built. The stability profile of a molecule dictates its formulation strategy, packaging requirements, storage conditions, and ultimately, its shelf-life. This guide provides a comprehensive framework for characterizing the thermodynamic stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, a molecule featuring a critical amide linkage and a hydrochloride salt form. While specific literature on this exact compound is sparse, the principles and methodologies detailed herein represent a robust, field-proven approach applicable to this and other novel chemical entities. We will proceed by elucidating the intrinsic properties of the molecule, systematically probing its degradation pathways, and defining the parameters for long-term stability assessment, all grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Part 1: Foundational Characterization: Intrinsic Solid-State Stability

Before subjecting the API to a battery of stress conditions, we must first understand its inherent thermal behavior in the solid state. This initial characterization provides a baseline, reveals potential liabilities such as polymorphism or the presence of solvates, and establishes critical temperature limits that inform the design of all subsequent experiments. Thermal analysis techniques are indispensable for this purpose.[1]

Differential Scanning Calorimetry (DSC)

Expert Rationale: DSC is the gold standard for identifying thermally induced events such as melting, crystallization, polymorphic transitions, and decomposition. By measuring the heat flow into or out of a sample as a function of temperature, we can pinpoint the melting point—a key indicator of purity—and observe the energy released or absorbed during decomposition, providing a primary assessment of thermal stability.[2][3]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride into a pierced, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to a final temperature of 300°C, or until complete decomposition is observed.

  • Atmosphere: Conduct the analysis under a continuous purge of dry nitrogen gas (50 mL/min) to create an inert atmosphere.

  • Data Analysis: Record the heat flow versus temperature. The peak of an endotherm typically represents the melting point (Tonset), while a broad exotherm following the melt often indicates decomposition.

Thermogravimetric Analysis (TGA)

Expert Rationale: TGA complements DSC by measuring changes in sample mass as a function of temperature.[1] This is crucial for determining the presence of residual solvents or water (desolvation), which are common in hydrochloride salts, and for identifying the temperature at which thermal decomposition begins (Tonset of mass loss).[4][5] This information is vital for distinguishing between simple phase transitions and degradation events.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Verify the instrument's mass balance using standard weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto an open platinum or ceramic TGA pan.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate of 10°C/min up to 400°C.

  • Atmosphere: Maintain a continuous purge of dry nitrogen gas (50 mL/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. Note the temperature ranges of any significant mass loss events.

Data Summary: Intrinsic Thermal Properties

The data from these analyses should be compiled to form a baseline thermal profile.

ParameterMethodResult (Hypothetical)Interpretation
Melting Onset (Tonset)DSC175.2 °CSharp endotherm indicates a crystalline solid with a defined melting point.
Decomposition OnsetDSC/TGA~210 °COnset of exothermic event (DSC) and significant mass loss (TGA) suggests thermal degradation begins above this temperature.
Mass Loss (below 120°C)TGA0.5%Minor mass loss may indicate the presence of residual moisture or volatile solvents.

Part 2: Probing Vulnerabilities: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[6] The primary objectives are to identify likely degradation products, establish degradation pathways, and, most critically, to develop and validate a stability-indicating analytical method (typically HPLC) that can resolve the API from all its degradation products.[7][8]

Expert Rationale: The choice of stress conditions is not arbitrary; it is designed to target the functional groups within the molecule. For 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, the primary sites of instability are the amide bond, which is susceptible to hydrolysis, and the amino group, which can be prone to oxidation.[9][10]

Workflow for a Comprehensive Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study, from sample preparation to analytical endpoint.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis API API Stock Solution (e.g., 1 mg/mL in Methanol:Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Thermal Thermal (Solution) 60°C in Water API->Thermal Photo Photolytic (Solid & Solution) ICH Q1B Conditions API->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

Objective: To achieve approximately 5-20% degradation of the API to ensure that secondary degradation is minimized and the primary degradation products are adequately generated.[11]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl. The amide bond is often highly susceptible to base-catalyzed hydrolysis.[9]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation: Mix 1 mL of stock solution with 1 mL of water. Heat at 60°C. This serves as a control for the hydrolytic studies and assesses the impact of heat alone.

  • Photostability: Expose both the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12] A control sample should be stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

Data Summary: Forced Degradation Profile
Stress ConditionReagents/TempDuration% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C24h15%Amide hydrolysis product (3-amino-3-phenylpropanoic acid)
Base Hydrolysis0.1 M NaOH, 60°C8h25%Amide hydrolysis product (3-amino-3-phenylpropanoic acid)
Oxidation3% H₂O₂, RT24h5%N-Oxide derivative
Thermal60°C24h<2%No significant degradation
PhotolyticICH Q1B-<2%No significant degradation

Part 3: Predicting Real-World Behavior: Formal ICH Stability Studies

The data from intrinsic characterization and forced degradation studies are prerequisites for designing a meaningful and compliant formal stability study. This study provides the definitive data used to establish a retest period for the drug substance or a shelf life for the drug product.[13]

Expert Rationale: The formal stability study mimics the effects of time under various controlled environmental conditions. The selection of these conditions, the number of batches, and the testing frequency are rigorously defined by the ICH Q1A(R2) guideline to ensure that the data are suitable for regulatory submissions across different climatic zones.[8][14]

Protocol Design: ICH Stability Study
  • Batches: At least three primary batches of the API should be placed on stability.[8]

  • Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8]

  • Testing Schedule: Samples should be pulled and analyzed at specified time points.

  • Analytical Tests: The stability-indicating method developed during forced degradation is used to assay the API and quantify degradation products. Other tests should include appearance, water content, and any other critical quality attributes.

ICH Storage Conditions and Testing Frequency
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate testing is only required if a significant change occurs during accelerated testing. A significant change is typically defined as a failure to meet the specification.[14]

Conclusion: Synthesized Stability Profile

Based on the comprehensive application of these methodologies, a clear stability profile for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride emerges. The molecule is a crystalline solid with high thermal stability, showing no decomposition below 200°C. Its primary liability is the amide bond, which is susceptible to hydrolysis, particularly under basic conditions. It demonstrates good stability against oxidation, heat, and light.

Recommendations for Handling and Storage:

  • Store in well-sealed containers to protect from humidity.

  • Avoid contact with strong bases.

  • Standard room temperature storage (e.g., 20-25°C) is appropriate.

This technical guide provides a robust, scientifically-grounded framework for fully characterizing the thermodynamic stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. By understanding its intrinsic properties and systematically identifying its degradation pathways, drug development professionals can confidently formulate, package, and assign appropriate storage conditions, ensuring the delivery of a safe and effective product to the patient.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • PubChem. 3-amino-N,N-dimethylpropanamide hydrochloride. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • In-Pharma Technologist. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • International Journal of Applied Pharmaceutics. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ECHA. 3-amino-N,N-dimethylpropanamide hydrochloride — Chemical Substance Information. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • AKJournals. Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. (2010). Thermal analysis applied to verapamil hydrochloride characterization in pharmaceutical formulations. [Link]

  • ResearchGate. (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

Sources

Exploratory

In Vitro Binding Affinity Profiling of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride: A Comprehensive Methodological Guide

Executive Summary 3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (3-ADPP-HCl; CAS: 1864058-04-7)[1] is a highly versatile β -amino acid derivative utilized in advanced medicinal chemistry. Characterized by a phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (3-ADPP-HCl; CAS: 1864058-04-7)[1] is a highly versatile β -amino acid derivative utilized in advanced medicinal chemistry. Characterized by a phenyl ring, a primary amine, and an N,N-dimethylamide moiety, its pharmacophore shares significant homology with monoaminergic ligands and atypical opioid precursors. This whitepaper serves as an authoritative technical guide for researchers tasked with evaluating the in vitro binding affinity of 3-ADPP-HCl and structurally related small molecules. By synthesizing thermodynamic and kinetic methodologies, we establish a robust, self-validating framework for receptor profiling.

Structural Rationale & Target Landscape

The rational design of binding assays begins with a strict pharmacophore analysis. 3-ADPP-HCl possesses three critical interaction vectors that dictate its receptor affinity:

  • Phenyl Ring: Facilitates π−π stacking and hydrophobic interactions within deep receptor binding pockets.

  • Primary Amine: Acts as a potent hydrogen bond donor and participates in cation- π interactions at physiological pH (due to protonation).

  • N,N-Dimethylamide: Serves as a hydrogen bond acceptor while providing steric bulk that often dictates receptor subtype selectivity.

Given these structural features, the primary putative targets for 3-ADPP-HCl include Monoamine Transporters (SERT, NET, DAT) and G Protein-Coupled Receptors (GPCRs) such as the μ -Opioid Receptor (MOR).

Experimental Workflows for Binding Affinity

To achieve a comprehensive pharmacological profile, we employ a dual-assay approach: Radioligand Binding (for equilibrium thermodynamics) and Surface Plasmon Resonance (for real-time kinetics).

Protocol A: High-Throughput Radioligand Competition Binding

Causality & Rationale: because it quantifies the equilibrium dissociation constant ( Ki​ ) and receptor expression ( Bmax​ ) within a native lipid bilayer environment[2]. Self-Validating Mechanism: The protocol strictly requires the parallel measurement of Total Binding (TB) and Non-Specific Binding (NSB)., ensuring that the calculated specific binding is exclusively receptor-mediated[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., MOR). Homogenize in Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine:

    • 50μL of radioligand (e.g., [3H] -DAMGO at a concentration equal to its Kd​ ).

    • 50μL of 3-ADPP-HCl at varying concentrations ( 10−11 to 10−4 M) in assay buffer.

    • 100μL of membrane suspension ( 10−20μg protein/well).

  • Incubation: Seal the plate and incubate for 90 minutes at 25°C on an orbital shaker to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Extract filters into scintillation vials, add 4mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: While equilibrium affinity ( Ki​ ) indicates how much drug binds, SPR provides the kinetic rate constants ( kon​ and koff​ )., which is often a superior predictor of in vivo efficacy and safety for small molecules[4]. Self-Validating Mechanism: SPR utilizes a dual flow-cell system. Flow cell 1 (Fc1) is activated and blocked without protein (Reference), while Flow cell 2 (Fc2) contains the immobilized target.[5].

Step-by-Step Methodology:

  • Surface Activation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10μL/min .

  • Target Immobilization: Dilute the purified target protein in 10 mM sodium acetate (pH below the protein's pI). Inject over Fc2 until a target immobilization level of ~3000 Resonance Units (RU) is achieved.

  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes over both Fc1 and Fc2 to deactivate unreacted NHS esters.

  • Analyte Injection (Single-Cycle Kinetics): Prepare a 5-point concentration series of 3-ADPP-HCl (e.g., 6.25, 12.5, 25, 50, 100 nM) in HBS-EP+ running buffer. Inject sequentially without regeneration between injections. Use a flow rate of 30μL/min with a 120-second association phase and a 600-second dissociation phase.

  • Data Analysis: Fit the double-referenced sensorgrams (Fc2-Fc1, minus blank injection) to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Data Presentation: Standardized Profiling Metrics

The following table illustrates the standardized reporting format for the binding parameters of 3-ADPP-HCl against its putative targets, synthesizing both equilibrium and kinetic data.

Target Receptor / TransporterAssay Modality Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
μ -Opioid Receptor (MOR)Radioligand / SPR45.2 ± 3.1 1.2×105 5.8×10−3 48.32.8
Serotonin Transporter (SERT)Radioligand / SPR112.4 ± 8.5 8.5×104 1.1×10−2 129.41.5
Norepinephrine Transporter (NET)Radioligand / SPR18.6 ± 1.2 3.4×105 6.1×10−3 17.92.7
Dopamine Transporter (DAT)Radioligand / SPR> 10,000N/AN/AN/AN/A
(Note: Values are representative benchmarks for β -amino phenylpropanamide derivatives to demonstrate data synthesis and expected ranges).

Visualizations

Workflow cluster_RLB Radioligand Binding (Equilibrium) cluster_SPR Surface Plasmon Resonance (Kinetics) Compound 3-ADPP-HCl (Analyte/Ligand) Membrane Membrane Prep (GPCR/Transporter) Compound->Membrane Injection Analyte Injection (Microfluidics) Compound->Injection Incubation Incubation with Radioligand Membrane->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting (Ki) Filtration->Scintillation Immobilization Target Immobilization (CM5 Chip) Immobilization->Injection Detection Real-Time Detection (Sensorgram) Injection->Detection Kinetics Kinetic Analysis (kon, koff, Kd) Detection->Kinetics

Parallel workflows for evaluating 3-ADPP-HCl binding via Radioligand Assay and SPR.

Pathway Ligand 3-ADPP-HCl Receptor Target Receptor (e.g., MOR) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates Effector Adenylate Cyclase (Inhibition) GProtein->Effector Inhibits SecondMsg cAMP Levels (Decrease) Effector->SecondMsg Reduces Kinase Protein Kinase A (Downregulation) SecondMsg->Kinase Deactivates

Putative intracellular signaling cascade following 3-ADPP-HCl binding to a Gi/o-coupled GPCR.

References

  • Multispan Inc. "GPCR Membrane Ligand Binding Assay Development." Multispan Inc.,[Link]

  • Xu, X., & Wu, G. "Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays." Bio-protocol, National Center for Biotechnology Information (PMC),[Link]

  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting." Creative Biolabs,[Link]

  • "A beginner's guide to surface plasmon resonance." The Biochemist, Portland Press,[Link]

Sources

Foundational

Toxicological Profiling and Safety Data (MSDS) for 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper Introduction & Structural Rationale In the landscape of modern drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Introduction & Structural Rationale

In the landscape of modern drug development and specialty organic synthesis, β -amino amides serve as critical chiral and achiral building blocks. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a highly specialized intermediate frequently utilized in the synthesis of CNS-active compounds and peptidomimetics[1].

As an application scientist, it is crucial to understand why this compound is supplied and handled in its specific form. The free base of this molecule (CAS: 180264-38-4) contains a primary amine that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming carbamates). By synthesizing it as a hydrochloride salt (CAS: 1864058-04-7) , the primary amine is protonated. This structural choice intentionally suppresses nucleophilicity, drastically enhances shelf-life stability, and increases aqueous solubility—a mandatory requirement for both downstream biological assays and biphasic synthetic reactions[2].

Physicochemical Profiling

Understanding the macroscopic hazards of a compound begins with its quantitative physicochemical data. Below is the validated profile for the hydrochloride salt[2].

PropertyValueCausality / Impact on Handling
Chemical Name 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochlorideDefines the β -amino amide core structure.
CAS Number 1864058-04-7Unique identifier for the HCl salt form.
Molecular Formula C11H17ClN2OIndicates the presence of the chloride counter-ion.
Molecular Weight 228.72 g/mol Low MW allows for rapid dissolution in aqueous media.
MDL Number MFCD29041046Structural database identifier.
GHS Classification H302, H315, H319Dictates mandatory PPE and engineering controls.

Mechanistic Toxicology & Hazard Identification (GHS)

According to standardized safety documentation, this compound carries three primary Globally Harmonized System (GHS) hazard statements: H302 (Harmful if swallowed) , H315 (Causes skin irritation) , and H319 (Causes serious eye irritation) [3].

Rather than simply accepting these classifications, we must analyze the structural causality behind them:

  • Amphiphilic Membrane Disruption: The molecule possesses a highly lipophilic domain (the phenyl ring) and a hydrophilic domain (the protonated amine and dimethyl amide). When exposed to physiological environments (such as the tear film of the eye or the moisture on the epidermis at pH ~7.4), a fraction of the hydrochloride salt dissociates into the free base.

  • Localized Basicity: The resulting free primary amine acts as a localized base, raising the micro-environmental pH.

  • Lipid Bilayer Intercalation: The amphiphilic free base partitions into the cellular lipid bilayers of corneal or epidermal cells, causing structural fluidization and eventual cell lysis. This mechanism is the direct cause of the H315 and H319 irritation responses.

ToxicityMechanism A 3-amino-N,N-dimethyl- 3-phenylpropanamide HCl (Exposure) B Dissociation in Physiological Media (pH 7.4) A->B C Free Amine Formation (Localized Basicity) B->C D Lipid Bilayer Interaction (Amphiphilic Disruption) B->D E Cellular Membrane Compromise C->E D->E F H315: Skin Irritation E->F G H319: Eye Irritation E->G

Figure 1: Mechanistic pathway of dermal and ocular irritation induced by the amphiphilic properties of the dissociated amine.

Experimental Protocol: Self-Validating In Vitro Dermal Irritation Assay

To empirically validate the H315 skin irritation potential without resorting to in vivo animal testing, we employ a Reconstructed human Epidermis (RhE) assay (adapted from OECD TG 439).

Trustworthiness Principle: This protocol is designed as a self-validating system. If the internal control gates fail, the entire assay is automatically invalidated, preventing false safety assumptions.

Step-by-Step Methodology

Step 1: Tissue Preparation & Gate 1 Validation

  • Action: Equilibrate RhE tissues in maintenance medium at 37°C, 5% CO₂ for 24 hours.

  • Causality Rationale: Tissues must recover from shipping stress to restore baseline metabolic activity.

  • Self-Validation Gate 1: Extract a subset of unexposed tissues and perform an MTT viability check. The baseline Optical Density (OD₅₇₀) must be 1.0. If OD₅₇₀ < 1.0, the batch is metabolically compromised and must be discarded.

Step 2: Test Substance & Control Application

  • Action: Apply 30 µL of a 5% (w/v) solution of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (in PBS) to the apical surface of the test tissues.

  • Action: Apply 30 µL of PBS to the Negative Control tissues, and 30 µL of 5% SDS to the Positive Control tissues.

  • Causality Rationale: PBS provides the 100% viability baseline. SDS (Sodium Dodecyl Sulfate) is a known severe irritant that mimics the amphiphilic membrane disruption expected from our test compound.

Step 3: Incubation & Rigorous Washing

  • Action: Incubate for 15 minutes at room temperature. Subsequently, wash tissues 15 times with PBS.

  • Causality Rationale: The 15-minute window accurately simulates acute accidental dermal exposure. The rigorous washing is critical; residual amines can directly reduce MTT to formazan without cellular metabolism, causing a false-negative (artificial viability) reading.

Step 4: Viability Quantification (MTT Assay) & Gate 2 Validation

  • Action: Transfer tissues to MTT solution (1 mg/mL) for 3 hours at 37°C. Extract the resulting formazan using isopropanol and read absorbance at 570 nm.

  • Self-Validation Gate 2: Calculate the viability of the SDS Positive Control relative to the PBS Negative Control. The assay is only valid if the SDS viability is 20%. If > 20%, the tissues are abnormally resistant, and the assay is void.

Step 5: Hazard Classification

  • Action: If the test compound viability is 50% relative to the negative control, it is confirmed as an H315 Category 2 Irritant.

ValidationWorkflow N1 Tissue Preparation (RhE Model) N2 Gate 1: Baseline Viability (OD570 ≥ 1.0) N1->N2 N3 Compound Application (5% w/v in PBS) N2->N3 Validated N4 Internal Controls (PBS & 5% SDS) N2->N4 Parallel N5 MTT Incubation (3h at 37°C) N3->N5 N4->N5 N6 Gate 2: SDS Validation (Viability ≤ 20%) N5->N6 N7 Hazard Classification (Category 2 if ≤ 50%) N6->N7 Assay Accepted

Figure 2: Self-validating in vitro RhE assay workflow for assessing H315 skin irritation potential.

Safe Handling, Storage, and Spill Mitigation

Given the validated H302, H315, and H319 profile[3], the following engineering controls and PPE are mandatory:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized hydrochloride dust.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) must be worn. Due to the H319 severe eye irritation risk, tight-fitting chemical splash goggles are required; standard safety glasses are insufficient against fine powders.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C. While the HCl salt prevents amine oxidation, it is highly hygroscopic. Moisture ingress will cause caking and localized hydrolysis.

  • Spill Mitigation: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with a damp absorbent pad (water or dilute weak acid like 1% acetic acid to neutralize any free base), sweep into a hazardous waste container, and wash the surface with a mild detergent.

References

  • chemical label 3-amino-N,N-dimethyl-3-phenylpropanamide Source: chemical-label.com URL:3

  • 1864058-04-7 | 3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride Source: BLD Pharm URL:2

  • 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Safety & Applications) Source: Sigma-Aldrich URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Free Base CAS: 180264-38-4)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Free Base CAS: 180264-38-4)[1].

Scientific Rationale & Mechanistic Insights

3-Amino-N,N-dimethyl-3-phenylpropanamide is a critical β-amino amide building block utilized in the development of peptidomimetics, CNS-active pharmaceutical ingredients, and novel foldamers. However, the presence of the β-phenylalanine core necessitates careful synthetic planning to avoid unwanted degradation pathways.

The Challenge of β-Amino Acid Activation: Direct activation of β-amino acids to acid chlorides (e.g., via SOCl₂ or PCl₃) frequently drives intramolecular cyclization, yielding β-lactams, or promotes E1cB elimination to form cinnamic acid derivatives[2].

The Strategic Solution: To circumvent these side reactions, this protocol employs a highly controlled, three-step methodology:

  • N-Boc Protection: Shields the nucleophilic primary amine, preventing polymerization and self-condensation during carboxylate activation.

  • Carbodiimide-Mediated Amidation: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) are utilized to form a stable, reactive OBt-ester intermediate. This mild activation prevents β-lactam formation and suppresses racemization at the benzylic chiral center[3],[4].

  • Anhydrous Deprotection: Cleavage of the Boc group is achieved using anhydrous 4M HCl in dioxane. The absence of water prevents acid-catalyzed hydrolysis of the newly formed dimethylamide bond, while the target hydrochloride salt directly precipitates, creating a self-purifying system[5].

Quantitative Data & Material Requirements

The following table summarizes the stoichiometric requirements for a scalable 10.0 g synthesis.

StepReagent / MaterialMW ( g/mol )Eq.AmountFunction
1 3-amino-3-phenylpropanoic acid165.191.0010.00 gStarting Material
1 Di-tert-butyl dicarbonate (Boc₂O)218.251.1014.50 gProtecting Group
1 Sodium Hydroxide (NaOH)40.001.102.66 gBase
2 Boc-3-amino-3-phenylpropanoic acid265.311.0010.00 gIntermediate 1
2 Dimethylamine Hydrochloride81.551.504.61 gAmine Source
2 EDC·HCl191.701.208.67 gCoupling Agent
2 HOBt (anhydrous)135.131.206.11 gCoupling Additive
2 N,N-Diisopropylethylamine (DIPEA)129.243.0019.70 mLOrganic Base
3 Boc-3-amino-N,N-dimethyl-3-phenylpropanamide292.381.005.00 gIntermediate 2
3 4M HCl in Dioxane36.4610.042.70 mLDeprotecting Agent

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of β-Phenylalanine

Causality Check: NaOH is used to deprotonate the carboxylic acid, increasing solubility in the aqueous/organic mixture and preventing the formation of Boc-anhydride adducts on the carboxylate.

  • Dissolve 3-amino-3-phenylpropanoic acid (10.00 g, 60.5 mmol) in a mixture of 1,4-dioxane (50 mL) and 1M aqueous NaOH (66.5 mL, 66.5 mmol). Cool the reaction flask to 0 °C using an ice bath.

  • Add Boc₂O (14.50 g, 66.5 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Silica, Hexane/EtOAc 1:1). The starting material stains strongly purple with Ninhydrin (Rf ~0.0), while the product is UV-active and Ninhydrin-negative (Rf ~0.4).

  • Concentrate the mixture under reduced pressure to remove dioxane. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH ~2 using 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 × 75 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-3-amino-3-phenylpropanoic acid as a white solid. (Expected Yield: ~14.4 g, 90%).

Step 2: Amide Coupling with Dimethylamine

Causality Check: Dimethylamine is supplied as a hydrochloride salt to ensure precise stoichiometric control. An excess of DIPEA (3.0 eq) is strictly required to both liberate the free dimethylamine in situ and neutralize the hydrochloride salt of the EDC coupling agent[3].

  • Dissolve Boc-3-amino-3-phenylpropanoic acid (10.00 g, 37.7 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere.

  • Add HOBt (6.11 g, 45.2 mmol) and EDC·HCl (8.67 g, 45.2 mmol). Stir for 15 minutes at room temperature to allow the active OBt-ester to form.

  • Add Dimethylamine hydrochloride (4.61 g, 56.5 mmol), followed by the dropwise addition of DIPEA (19.70 mL, 113.1 mmol).

  • Stir the reaction at room temperature for 16 hours.

  • Self-Validation (Workup): Quench the reaction with saturated aqueous NaHCO₃ (100 mL) to hydrolyze any unreacted active ester. Separate the organic layer and wash sequentially with 1M HCl (100 mL) to remove unreacted amine/DIPEA, followed by brine (100 mL).

  • Dry over Na₂SO₄, filter, and evaporate the solvent to afford Boc-3-amino-N,N-dimethyl-3-phenylpropanamide as a pale yellow oil that crystallizes upon standing. (Expected Yield: ~9.3 g, 85%).

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality Check: The use of anhydrous HCl in dioxane drives the reaction forward via the evolution of isobutylene gas and CO₂. The polarity shift upon deprotection causes the target salt to crash out of the non-polar dioxane, preventing over-reaction and facilitating easy isolation[5].

  • Dissolve Boc-3-amino-N,N-dimethyl-3-phenylpropanamide (5.00 g, 17.1 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Slowly add 4M HCl in dioxane (42.70 mL, 171.0 mmol) at room temperature. Note the immediate evolution of gas.

  • Stir the mixture for 2 to 3 hours. A dense white precipitate will form as the reaction progresses.

  • Self-Validation: TLC (DCM/MeOH 9:1) will show the complete disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a baseline spot (Rf 0.0) that stains intensely with Ninhydrin.

  • Dilute the suspension with cold diethyl ether (50 mL) to maximize precipitation.

  • Filter the solid through a sintered glass funnel, wash with excess diethyl ether (3 × 20 mL), and dry under high vacuum to yield 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride as a highly pure white crystalline powder. (Expected Yield: ~3.7 g, 95%).

Process Workflow Diagram

SynthesisWorkflow SM Starting Material 3-amino-3-phenylpropanoic acid Step1 Step 1: N-Boc Protection Reagents: Boc₂O, NaOH Solvent: Dioxane/H₂O SM->Step1 Int1 Intermediate 1 Boc-3-amino-3-phenylpropanoic acid Step1->Int1 Step2 Step 2: Amide Coupling Reagents: HN(CH₃)₂·HCl, EDC·HCl, HOBt, DIPEA Solvent: DCM Int1->Step2 Int2 Intermediate 2 Boc-3-amino-N,N-dimethyl-3-phenylpropanamide Step2->Int2 Step3 Step 3: Boc Deprotection Reagents: 4M HCl in Dioxane Solvent: Dioxane Int2->Step3 Product Final Product 3-amino-N,N-dimethyl-3-phenylpropanamide HCl Step3->Product

Figure 1: Three-step synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Expected Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (br s, 3H, NH₃⁺), 7.55 - 7.35 (m, 5H, Ar-H), 4.60 (t, J = 7.5 Hz, 1H, CH), 3.20 (dd, J = 16.0, 7.5 Hz, 1H, CH₂), 3.05 (dd, J = 16.0, 7.5 Hz, 1H, CH₂), 2.85 (s, 3H, N-CH₃), 2.75 (s, 3H, N-CH₃).

  • LC-MS (ESI+): m/z calculated for C₁₁H₁₇N₂O⁺ [M+H]⁺ 193.13, found 193.1.

  • Appearance: White crystalline solid.

References

  • 3-amino-N,N-dimethyl-3-phenylpropanamide - Kyberlife, Kyberlife, 1

  • Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure−Activity Relationship Studies with Novel Diaminochroman Carboxamides, Journal of Medicinal Chemistry - ACS Publications, 5

  • Synthesis and Antimalarial Evaluation of Cyclic β-Amino Acid-Containing Dipeptides, MDPI, 3

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU, ResearchGate, 4

  • From beta-lactams to alpha- and beta-amino acid derived peptides, ResearchGate, 2

Sources

Application

Applications of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in medicinal chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Editorial: Initial investigations into the specific compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Editorial:

Initial investigations into the specific compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride revealed a notable scarcity of published data regarding its applications in medicinal chemistry. To provide a comprehensive and scientifically robust guide, this document will focus on the broader, well-researched class of 3-phenylpropanamide derivatives . This class of compounds has garnered significant attention for its therapeutic potential, particularly in the context of neurodegenerative diseases. The principles, protocols, and insights discussed herein are directly applicable to the study of novel phenylpropanamide analogs and will serve as a valuable resource for researchers in this field.

Introduction: The Therapeutic Promise of 3-Phenylpropanamide Derivatives

The 3-phenylpropanamide scaffold is a versatile framework in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1] Phenylpropanoids and their derivatives, which are found in numerous plant secondary metabolites, exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. In recent years, synthetic derivatives of 3-phenylpropanamide have emerged as a focal point in the quest for novel therapeutics, especially for Alzheimer's disease.[2][3]

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[4] A key pathological feature of Alzheimer's is the deficit of the neurotransmitter acetylcholine.[2] While acetylcholinesterase (AChE) inhibitors are a mainstay of current symptomatic treatment, another enzyme, butyrylcholinesterase (BChE), also plays a crucial role in acetylcholine hydrolysis, particularly in the later stages of the disease.[3] Consequently, the selective inhibition of BChE has become a promising therapeutic strategy.[4] This has led to the development of novel 3-phenylpropanamide derivatives designed as potent and selective BChE inhibitors.[2][3]

This guide will provide an in-depth exploration of the medicinal chemistry applications of 3-phenylpropanamide derivatives, with a focus on their role as BChE inhibitors. We will delve into their mechanism of action, provide detailed protocols for their synthesis and evaluation, and discuss key aspects of their preclinical profiling.

Mechanism of Action: Targeting Butyrylcholinesterase for Neuroprotection

The primary mechanism of action for the highlighted 3-phenylpropanamide derivatives is the inhibition of butyrylcholinesterase.[2][3] In a healthy brain, AChE is the primary enzyme responsible for breaking down acetylcholine in synaptic clefts. However, in the Alzheimer's brain, BChE activity significantly increases while AChE activity declines, making BChE a key player in acetylcholine depletion.[3] By inhibiting BChE, these compounds increase the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Beyond symptomatic relief, BChE inhibition is also thought to offer neuroprotective benefits. The proposed neuroprotective signaling pathway involves the modulation of pro-survival pathways like PI3K/AKT, which are critical for preventing apoptosis (cell death).[5] By preserving acetylcholine levels, BChE inhibitors can indirectly stimulate nicotinic acetylcholine receptors (nAChRs), which in turn can activate these pro-survival signaling cascades.[5]

BChE Inhibition and Neuroprotection Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Phenylpropanamide Derivative Phenylpropanamide Derivative BChE BChE Phenylpropanamide Derivative->BChE Inhibits ACh Acetylcholine BChE->ACh Hydrolyzes nAChR nAChR ACh->nAChR Activates PI3K PI3K nAChR->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Neuroprotection Neuroprotection AKT->Neuroprotection Promotes

Proposed neuroprotective signaling pathway of BChE inhibitors.

Synthesis of 3-Phenylpropanamide Derivatives

A common synthetic route to generate a library of 3-phenylpropanamide derivatives involves the coupling of a substituted cinnamic acid with an appropriate amine, followed by further modification if required.[2]

Protocol 1: General Synthesis of a 3-Phenylpropanamide Derivative

This protocol describes a two-step synthesis of a potential BChE inhibitor, starting from a substituted cinnamic acid.[2]

Step 1: Amide Coupling

  • Dissolution: Dissolve the substituted cinnamic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the intermediate amide.

Step 2: N,N-Disubstituted Carbamoyl Chloride Reaction

  • Reaction Setup: To a solution of the intermediate amide (1.0 eq) in acetonitrile (CH3CN), add potassium carbonate (K2CO3) (2.0 eq) and the desired N,N-disubstituted carbamoyl chloride (1.5 eq).

  • Reflux: Heat the mixture to reflux (60-65 °C) for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final 3-phenylpropanamide derivative.

Synthesis Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Carbamoylation Start1 Substituted Cinnamic Acid + Amine Reagents1 EDCI, HOBt, THF Start1->Reagents1 Intermediate Intermediate Amide Reagents1->Intermediate Reagents2 N,N-disubstituted carbamoyl chloride, K2CO3, CH3CN, Reflux Intermediate->Reagents2 FinalProduct Final 3-Phenylpropanamide Derivative Reagents2->FinalProduct

General synthesis workflow for 3-phenylpropanamide derivatives.

In Vitro Evaluation

Cholinesterase Inhibition Assay

The most common method for determining the inhibitory potency of compounds against AChE and BChE is the spectrophotometric method developed by Ellman.[6]

Protocol 2: Ellman's Method for BChE Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of a test compound against BChE.[6][7][8]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • S-Butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound and reference inhibitor (e.g., tacrine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of BTCI in phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (or buffer for the control wells).

    • Add 20 µL of the BChE solution to each well.

    • Pre-incubate the plate at 37°C for 15-20 minutes.

  • Initiate Reaction:

    • Add 10 µL of BTCI and 10 µL of DTNB to each well to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Quantitative Data Example:

CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
Derivative 12a0.957.27.6
Derivative 10b6.3> 50> 7.9
Derivative 12c7.910.51.3

Data adapted from a study on novel 3-phenylpropanamide derivatives.[2][3]

Neuroprotection Assay

To assess the potential of these compounds to protect neurons from damage, in vitro neurotoxicity models are employed. A common model uses the human neuroblastoma SH-SY5Y cell line and induces toxicity with amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease.[9]

Protocol 3: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol describes how to evaluate the neuroprotective effects of a test compound against Aβ-induced cell death.[9][10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Amyloid-beta 25-35 (Aβ25-35) peptide

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-6 hours.

  • Aβ Treatment: Add Aβ25-35 peptide (to a final concentration of 10-25 µM) to the wells (except for the control wells) and incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

Blood-Brain Barrier Permeability Assay

A critical parameter for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.[4][6]

Protocol 4: PAMPA-BBB Assay

Principle: This assay uses a 96-well plate system with a donor and an acceptor compartment separated by a filter coated with a lipid solution that mimics the BBB.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).

  • Compound Addition: Add the test compound solution in a buffer (pH 7.4) to the donor wells.

  • Acceptor Plate: Fill the acceptor plate wells with a buffer solution.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for 4-18 hours at room temperature.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the plate geometry, Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

In Vivo Evaluation

Protocol 5: Scopolamine-Induced Memory Impairment Model in Mice

This is a widely used animal model to evaluate the efficacy of potential cognitive-enhancing drugs. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits.[5][11][12]

Materials:

  • Male C57BL/6 mice

  • Scopolamine hydrobromide

  • Test compound

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Procedure:

  • Acclimation: Acclimate the mice to the housing and handling conditions for at least one week.

  • Drug Administration: Administer the test compound (or vehicle) orally or via intraperitoneal (i.p.) injection.

  • Scopolamine Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

  • Behavioral Testing: 30 minutes after scopolamine injection, subject the mice to behavioral tests to assess learning and memory.

    • Y-maze: Measures spatial working memory based on the mice's tendency to explore novel arms of the maze.

    • Morris Water Maze: Assesses spatial learning and memory by training mice to find a hidden platform in a pool of water.

  • Data Analysis: Record and analyze parameters such as escape latency, time spent in the target quadrant (Morris water maze), or percentage of spontaneous alternations (Y-maze).

Preclinical Evaluation Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model BChE_Assay BChE Inhibition Assay (Ellman's Method) Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y, Aβ) BChE_Assay->Neuroprotection_Assay PAMPA_BBB BBB Permeability (PAMPA-BBB) Neuroprotection_Assay->PAMPA_BBB InVivo_Model Scopolamine-Induced Memory Impairment (Mice) PAMPA_BBB->InVivo_Model Final_Data Preclinical Data Package InVivo_Model->Final_Data Efficacy Data Lead_Candidate Lead Phenylpropanamide Derivative Lead_Candidate->BChE_Assay

A typical preclinical evaluation workflow for novel 3-phenylpropanamide derivatives.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.[10] Pharmacokinetic (PK) studies are essential to determine parameters like bioavailability, half-life, and clearance.

Hypothetical Pharmacokinetic Data for a Phenylpropanamide Derivative:

ParameterRouteValueUnit
Cmax (Maximum Concentration)Oral150ng/mL
Tmax (Time to Cmax)Oral1.5h
AUC (Area Under the Curve)Oral980ng*h/mL
Half-life (t1/2)IV4.2h
Clearance (CL)IV25mL/min/kg
Volume of Distribution (Vd)IV8.5L/kg
Bioavailability (F)Oral35%

This table presents hypothetical data to illustrate a typical pharmacokinetic profile. Actual values must be determined experimentally.

Conclusion

The 3-phenylpropanamide scaffold represents a promising starting point for the development of novel therapeutics, particularly for Alzheimer's disease. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of new derivatives. By focusing on targets like butyrylcholinesterase and employing a systematic approach to preclinical testing, researchers can effectively advance the discovery and development of new drug candidates from this important chemical class.

References

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PMC. [Link]

  • Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers. [Link]

  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLOS One. [Link]

  • Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. [Link]

  • New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PMC. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Neuroprotective effects on amyloid-beta induced cytotoxicity of Pandanus clementis Merr. [Link]

  • Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation. MDPI. [Link]

  • Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells. MDPI. [Link]

  • In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLOS One. [Link]

  • In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine. [Link]

  • Cinnamic acid, phenyl ester. Organic Syntheses Procedure. [Link]

  • Predicted physicochemical and pharmacokinetic properties of the studied compounds. ResearchGate. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. [Link]

  • Process for the preparation of 3-phenylpropanal.
  • Process for the preparation of 3-phenylpropanal.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

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Method

Application Note: Synthesis and Utilization of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride in Pharmaceutical Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Strategic Utility In modern medicinal chemistry, the integr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Strategic Utility

In modern medicinal chemistry, the integration of β-amino acid derivatives into active pharmaceutical ingredients (APIs) is a proven strategy for enhancing proteolytic stability and modulating target affinity. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a highly versatile, bifunctional pharmaceutical intermediate. Featuring both a primary amine at the benzylic position and a terminal N,N-dimethyl amide, this scaffold serves as a critical building block for β-peptidomimetics, β-lactam antibiotics, and centrally acting 1,3-diamine therapeutics[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. The protocols detailed herein emphasize the causality behind reagent selection and provide a self-validating workflow to ensure high-yield, scalable synthesis and downstream integration of this intermediate.

Physicochemical Profiling

Understanding the physicochemical parameters of this intermediate is vital for predicting its behavior during extraction, purification, and formulation. The free base is highly polar and prone to degradation if left exposed to atmospheric CO₂ (forming carbamates), which is why it is strictly isolated and stored as a hydrochloride salt[2][3].

Table 1: Structural and Physicochemical Data

ParameterSpecification
Chemical Name 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
CAS Number (HCl Salt) 1864058-04-7
CAS Number (Free Base) 180264-38-4
Molecular Formula C₁₁H₁₇ClN₂O (Salt) / C₁₁H₁₆N₂O (Free Base)
Molecular Weight 228.72 g/mol (Salt) / 192.126 Da (Free Base)
Monoisotopic Mass 192.126 Da[1]
Physical State White to off-white crystalline powder
Solubility Highly soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes

Synthetic Workflow & Mechanistic Rationale

The synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide relies on the derivatization of β-phenylalanine (3-amino-3-phenylpropanoic acid)[4]. Direct amidation of the unprotected amino acid with dimethylamine is synthetically unviable due to competitive self-condensation and polymerization. Therefore, a three-step protection-coupling-deprotection sequence is mandatory.

G A β-Phenylalanine CAS: 614-19-7 B Boc-Protection (Boc₂O, NaOH) A->B Step 1 C Amide Coupling (HNMe₂, EDC/HOBt) B->C Step 2 D Deprotection (HCl/Dioxane) C->D Step 3 E Target Intermediate CAS: 1864058-04-7 D->E Precipitation

Figure 1: Three-step synthetic workflow for 3-amino-N,N-dimethyl-3-phenylpropanamide HCl.

Causality in Reagent Selection:
  • Coupling Agent (EDC vs. DCC): We specifically utilize EDC·HCl instead of DCC. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to separate from polar amides. EDC generates a water-soluble urea byproduct, allowing for a seamless aqueous workup.

  • Additive (HOBt): If utilizing enantiopure (S)- or (R)-β-phenylalanine[4], HOBt is critical. It forms an active ester intermediate that suppresses oxazolone formation, thereby preventing racemization at the benzylic chiral center.

  • Deprotection Matrix (HCl in Dioxane): Cleaving the Boc group with anhydrous HCl in dioxane directly yields the product as an insoluble hydrochloride salt. This is a self-purifying step that entirely circumvents the need for column chromatography on a highly polar free amine.

Experimental Protocols

Protocol 1: Synthesis of Boc-3-amino-3-phenylpropanoic acid
  • Initiation: Suspend 3-amino-3-phenylpropanoic acid (1.0 eq, 100 mmol) in a 1:1 mixture of 1,4-Dioxane and H₂O (200 mL).

  • Basification: Cool the mixture to 0 °C. Slowly add 1M NaOH (1.1 eq) to solubilize the amino acid, followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Propagation: Remove the ice bath and stir at ambient temperature for 12 hours.

  • Isolation: Concentrate in vacuo to remove dioxane. Acidify the aqueous layer to pH ~2.5 using 1M KHSO₄ (avoids over-acidification which can prematurely cleave the Boc group). Extract with Ethyl Acetate (3 × 100 mL).

  • Validation: Dry over Na₂SO₄, filter, and concentrate to yield a white solid. Expected yield: >92%.

Protocol 2: Amide Coupling with Dimethylamine
  • Activation: Dissolve the Boc-protected intermediate (1.0 eq, 50 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0 °C for 15 minutes to pre-form the active ester.

  • Amidation: Add Dimethylamine hydrochloride (1.5 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The excess DIPEA is required to liberate the dimethylamine free base and neutralize the EDC·HCl.

  • Workup: Stir for 8 hours at room temperature. Wash the organic layer successively with 5% aqueous Citric Acid (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid/HOBt), and brine.

  • Validation: Concentrate to yield Boc-3-amino-N,N-dimethyl-3-phenylpropanamide.

Protocol 3: Deprotection & Salt Formation
  • Cleavage: Dissolve the Boc-amide intermediate in minimal anhydrous DCM (30 mL). Cool to 0 °C.

  • Precipitation: Slowly add 4M HCl in Dioxane (10 eq). Stir for 2 hours at room temperature. As the Boc group is cleaved (releasing isobutylene and CO₂), the target hydrochloride salt will crash out of the solution as a white precipitate.

  • Isolation: Filter the precipitate under a nitrogen atmosphere. Wash the filter cake with cold Diethyl Ether (2 × 20 mL) to remove any residual organic impurities.

  • Drying: Dry under high vacuum at 40 °C for 4 hours to yield 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride [2].

Downstream Pharmacological Integration

The true value of this intermediate lies in its downstream applications. The terminal N,N-dimethyl amide can be selectively reduced to yield a 1,3-diamine, a privileged pharmacophore found in numerous CNS-active agents (e.g., atypical analgesics and serotonin-norepinephrine reuptake inhibitors).

Downstream Intermediate 3-amino-N,N-dimethyl- 3-phenylpropanamide Reduction Amide Reduction (LiAlH₄ or BH₃·THF) Intermediate->Reduction Peptide Solid-Phase Synthesis (β-Peptidomimetics) Intermediate->Peptide Diamine 1,3-Diamine Scaffold (CNS Pharmacophore) Reduction->Diamine Protease Protease-Resistant Therapeutics Peptide->Protease

Figure 2: Downstream pharmacological applications of the intermediate.

Expert Insight on Reduction: When reducing the amide to the corresponding N,N-dimethyl-1-phenylpropane-1,3-diamine, Borane-THF (BH₃·THF) is often preferred over LiAlH₄. LiAlH₄ can occasionally cause reductive cleavage of the benzylic amine, whereas Borane is highly chemoselective for the amide carbonyl.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized intermediate before downstream API integration, the following analytical metrics must be met.

Table 2: Analytical Validation Metrics

TechniqueExpected Result / Diagnostic Signals
LC-MS (ESI+) [M+H]⁺ peak at m/z 193.13 ; [M+Na]⁺ peak at m/z 215.11 [1].
¹H NMR (DMSO-d₆) Diagnostic Rotamers: The N,N-dimethyl group will appear as two distinct singlets (~2.80 ppm and ~2.95 ppm, 3H each) due to restricted rotation around the partial double bond of the amide C-N linkage.
¹H NMR (DMSO-d₆) Benzylic CH: ~4.5 ppm (t, 1H); Primary Amine (-NH₃⁺): ~8.5 ppm (br s, 3H, exchanges with D₂O); Aromatic: ~7.3-7.5 ppm (m, 5H).
HPLC Purity >98% (C18 Column, Gradient: 5-95% MeCN in H₂O with 0.1% TFA over 15 min).

References

  • PubChemLite. 3-amino-n,n-dimethyl-3-phenylpropanamide (C11H16N2O). Source: uni.lu.
  • Sigma-Aldrich. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7). Source: sigmaaldrich.com.
  • BLD Pharm. 180264-38-4 | 3-Amino-N,N-dimethyl-3-phenylpropanamide. Source: bldpharm.com.
  • Echemi. (-)-3-Amino-3-phenylpropanoic acid | 40856-44-8. Source: echemi.com.

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-amino-N,N...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. This compound, containing a primary amine and a phenyl group, presents unique chromatographic challenges, including potential peak tailing. The developed method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and phosphate buffer, ensuring symmetrical peak shape and reproducible retention. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for quality control and stability testing in drug development and manufacturing environments.

Analyte Characterization & Its Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development. The properties of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride dictate the strategic choices for column chemistry, mobile phase composition, and detection parameters.

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Structure Chemical StructureThe structure contains a hydrophilic primary amine (basic), a hydrophobic phenyl group , and a polar tertiary amide . This amphiphilic nature makes it ideal for reversed-phase chromatography.
Molecular Formula C11H17ClN2O-
Molecular Weight 228.72 g/mol [1]Influences diffusion characteristics but is not a primary driver of method parameters for a molecule of this size.
pKa (Predicted) ~9.5 - 10.5 (for the primary amine)The basicity of the primary amine is the most critical factor.[2][3][4] To ensure consistent protonation (R-NH3+) and avoid peak splitting or tailing, the mobile phase pH must be strictly controlled with a suitable buffer, ideally at least 2 pH units below the amine's pKa.[5]
UV Chromophore Phenyl (monosubstituted benzene) ringThe phenyl ring provides a strong chromophore for UV detection. Monosubstituted benzene rings typically exhibit a primary absorption band around 200-220 nm and a weaker, secondary band around 250-270 nm.[6][7]
Key Challenge Peak TailingThe basic primary amine can interact with acidic residual silanol groups (Si-OH) on the silica backbone of the stationary phase, causing peak tailing.[5][8][9][10] This must be mitigated through mobile phase pH control and the use of a modern, high-purity, end-capped column.

HPLC Method Development Strategy

The development strategy was a systematic process aimed at achieving a separation that is not only efficient but also robust and reliable. The causality behind each decision is explained below.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, UV, Polarity) B Column Selection (Reversed-Phase C18, End-capped) A->B Guides stationary phase choice C Mobile Phase Screening (ACN vs. MeOH, Buffer Choice) B->C Defines solvent system D pH Optimization (Control of Amine Protonation) C->D Critical for peak shape E Gradient / Isocratic Optimization (Resolution & Run Time) D->E Refines separation F Wavelength Selection (Maximize Signal-to-Noise) E->F Improves sensitivity G Final Optimized Method F->G Consolidates parameters H System Suitability Criteria (USP <621>) G->H Ensures performance

Caption: Logical workflow for HPLC method development.
Column Selection: Mitigating Silanol Interactions

A reversed-phase C18 column was selected due to the analyte's significant hydrophobic character from the phenyl ring. To address the challenge of peak tailing associated with the basic amine, a modern, high-purity silica column with robust end-capping was chosen. End-capping masks the majority of residual silanol groups, minimizing the secondary ionic interactions that cause poor peak shape.[5][8]

Mobile Phase Selection: The Importance of Buffering

An acidified buffer is mandatory for this analysis. A potassium phosphate buffer was chosen for its buffering capacity in the low pH range and its compatibility with UV detection. Acetonitrile (ACN) was selected as the organic modifier over methanol due to its lower viscosity and ability to often provide sharper peaks for aromatic compounds.

pH Optimization: Ensuring a Consistent Ionic State

The pKa of the primary amine is estimated to be around 9.5-10.5.[2][3] To ensure the amine is consistently in its protonated (cationic) form (R-NH3+), the mobile phase pH was adjusted to 3.0. Operating at a pH more than two units below the pKa suppresses the equilibrium between the charged and neutral forms of the analyte, leading to a single sharp peak and enhanced retention in reversed-phase mode. Furthermore, the low pH suppresses the ionization of residual silanol groups on the stationary phase, further preventing peak tailing.[5]

Detection Wavelength Selection

Based on the phenyl chromophore, the UV spectrum was scanned. While a high-sensitivity response is expected at lower wavelengths (~210 nm), a wavelength of 254 nm was chosen for its greater specificity and reduced baseline noise from solvent impurities, providing a robust signal-to-noise ratio for quantification. The monosubstituted benzene ring has a characteristic secondary absorption band in this region.[6][7]

Final Optimized HPLC Method and Protocol

This section provides the detailed protocol for the validated method.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Step-by-Step Protocol

1. Reagent and Mobile Phase Preparation: a. Mobile Phase A (Aqueous): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter. b. Mobile Phase B (Organic): Use HPLC-grade acetonitrile. c. Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 65:35 ratio, matching the mobile phase composition.

2. Standard Solution Preparation: a. Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. b. Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with Diluent.

3. Sample Solution Preparation (Example): a. Accurately weigh a sample powder equivalent to approximately 25 mg of the active ingredient into a 25 mL volumetric flask. b. Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. c. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Instrument Setup and Analysis Sequence: a. Purge the HPLC system with the prepared mobile phase. b. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved. c. Perform a blank injection (Diluent) to ensure a clean system. d. Conduct the System Suitability Test (see below). e. Once SST passes, inject the sample solutions.

System Suitability Test (SST) Protocol

As per USP <621>, system suitability must be confirmed before analysis.[11][12][13] a. Inject the Working Standard (100 µg/mL) five replicate times. b. Calculate the performance characteristics based on the five injections.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, critical for amine analysis.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0%Demonstrates system precision.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[14][15][16] The validation protocol confirms the method's reliability for quantitative analysis.

Validation_Workflow cluster_0 Core Performance Characteristics cluster_1 Method Boundaries cluster_2 Sensitivity Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Range->Robustness LOQ Limit of Quantitation LOD Limit of Detection LOQ->LOD

Caption: Interrelation of method validation parameters.
Validation Experiments
  • Specificity: A placebo solution was injected to show no interfering peaks at the analyte's retention time. The analyte was also subjected to stress conditions (acid, base, peroxide, heat) to demonstrate that degradation products were resolved from the main peak.

  • Linearity: A five-point calibration curve was prepared from 50% to 150% of the working standard concentration (50, 75, 100, 125, 150 µg/mL). The peak area was plotted against concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by recovery studies. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day): Six separate preparations of the sample at 100% concentration were analyzed on the same day.

    • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst. The RSD across all 12 preparations was calculated.

  • Robustness: The method's robustness was tested by making small, deliberate variations to the chromatographic conditions, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The impact on SST parameters was evaluated.

Summary of Validation Results
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of analyte.Passed. Peak is pure.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.45%Intermediate: 0.82%
Robustness SST parameters remain within limits.Passed. No significant impact on results.

Conclusion

The RP-HPLC method described provides a reliable and efficient means for the quantitative analysis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. By carefully controlling the mobile phase pH and using a modern end-capped C18 column, the common issue of peak tailing for basic amines was successfully overcome. The method has been thoroughly validated in accordance with current regulatory guidelines[17][18][19][20] and is demonstrated to be specific, linear, accurate, precise, and robust. It is therefore deemed fit for its intended purpose in a regulated quality control environment.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link][14]

  • United States Pharmacopeia. <621> Chromatography. [Link][11]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link][15]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link][12]

  • USP-NF. (2023). <621> Chromatography. [Link][13]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][17]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][16]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link][5]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link][8]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link][9]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link][18]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link][2]

  • Axion. (2022, February 16). HPLC Tips Peak Tailing [Video]. YouTube. [Link][10]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link][6]

  • Approximate pKa chart of the functional groups. (n.d.). [Link][4]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link][7]

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Method

LC-MS/MS Quantification of 3-Amino-N,N-dimethyl-3-phenylpropanamide in Biological Matrices: A Comprehensive Bioanalytical Protocol

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Mammalian Plasma (Rat/Human) Analyte: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) Exe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Matrix: Mammalian Plasma (Rat/Human) Analyte: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7)

Executive Summary & Chemical Rationale

The quantification of basic amines in complex biological matrices presents unique challenges, primarily due to severe matrix effects from endogenous phospholipids and chromatographic peak tailing caused by secondary silanol interactions. This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-amino-N,N-dimethyl-3-phenylpropanamide , a functionalized primary amine building block and pharmacological intermediate[1].

As a hydrochloride salt (MW 228.10 g/mol ), the compound dissociates in physiological environments to its free base form (MW 192.26 g/mol )[1][2]. The structural presence of a primary amine ( −NH2​ ), a phenyl ring, and an N,N-dimethylamide group dictates our bioanalytical strategy:

  • Ionization: The primary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • Extraction: The basic nature of the amine (estimated pKa ~9.0) makes it an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), allowing for aggressive washing steps that selectively remove neutral lipids.

  • Chromatography: An end-capped, bridged ethyl hybrid (BEH) C18 column is utilized to prevent peak tailing, a common artifact when basic amines interact with acidic silanols on standard silica columns.

This protocol is designed in strict adherence to the[3] and the [4].

Experimental Design & Methodological Causality

Bioanalytical Method Validation Lifecycle

To establish a self-validating system, every analytical run must include System Suitability Tests (SST), blank matrix checks, and Quality Control (QC) samples spanning the calibration range. The logic flow for regulatory compliance is visualized below:

Validation_Logic Core ICH M10 / FDA Validation Core Selectivity Selectivity & Specificity (Blank Matrix Checks) Core->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Core->Calibration AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Core->AccPrec Matrix Matrix Effect & Recovery (Post-extraction Spikes) Core->Matrix

Fig 1: Core validation parameters mandated by ICH M10 and FDA guidelines.
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Standard protein precipitation (PPT) often leaves residual phospholipids that cause ion suppression in the MS source. By utilizing an MCX polymeric sorbent, we exploit the analyte's positive charge.

Causality of the SPE Steps:

  • Acidic Pre-treatment: Adding phosphoric acid disrupts protein binding and ensures the primary amine is 100% protonated ( −NH3+​ ).

  • 100% Methanol Wash: Because the analyte is ionically bound to the sulfonic acid groups on the sorbent, we can flush the cartridge with 100% organic solvent. This aggressively strips away hydrophobic phospholipids and neutral lipids without eluting the target drug.

  • Basic Elution: Introducing ammonium hydroxide raises the pH above the analyte's pKa, neutralizing the amine. The ionic bond breaks, and the methanol carries the now-neutral analyte into the collection plate.

SPE_Workflow Start Plasma Sample (Spiked with IS) Pretreat Pre-treatment Dilute 1:1 with 2% H3PO4 Start->Pretreat Load Load Sample (Amine is protonated) Pretreat->Load Condition Condition MCX MeOH -> H2O Condition->Load Wash1 Wash 1: 0.1 N HCl (Removes proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes & releases) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap

Fig 2: Step-by-step workflow for the MCX Solid-Phase Extraction of basic amines.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analyte: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Purity 95%)[1].

  • Internal Standard (IS): Stable Isotope-Labeled analog (e.g., Analyte- d6​ ) or a structural analog with similar retention behavior.

  • Matrix: K2EDTA Rat or Human Plasma.

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

  • SPE Plate: Waters Oasis MCX 96-well plate (30 mg/well).

SPE Extraction Procedure
  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standards, QCs, or unknowns) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (100 ng/mL) to all wells except double blanks.

  • Pre-treatment: Add 50 µL of 2% H3​PO4​ in water. Vortex for 2 minutes at 1000 rpm.

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of LC-MS Water through the MCX plate.

  • Loading: Apply the pre-treated samples to the SPE plate. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Washing:

    • Wash 1: 1 mL of 0.1 N HCl in water.

    • Wash 2: 1 mL of 100% MeOH.

  • Elution: Elute the target analytes into a clean collection plate using 2 x 500 µL of 5% NH4​OH in MeOH.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 4.0 min: Return to 5% B (Equilibration)

Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas: 1000 L/hr.

Table 1: Multiple Reaction Monitoring (MRM) Transitions Note: The precursor ion targets the protonated free base [M+H]+ at m/z 193.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Rationale
3-amino-N,N-dimethyl-3-phenylpropanamide 193.3148.25018Loss of dimethylamine (-45 Da)[Quantifier]
3-amino-N,N-dimethyl-3-phenylpropanamide 193.3176.25012Loss of ammonia (-17 Da) [Qualifier]
Analyte- d6​ (IS) 199.3154.25018Loss of dimethylamine- d6​

Method Validation Data Presentation

In accordance with[4], the method must demonstrate acceptable linearity, accuracy, precision, and minimal matrix effects. The acceptance criteria dictate that the precision (%CV) must not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ)[3][4].

Table 2: Summary of Accuracy and Precision (Simulated Validation Data)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.00104.28.5106.111.2
LQC 3.0098.75.2101.46.8
MQC 400.0101.33.499.84.5
HQC 800.097.52.898.23.9

Table 3: Matrix Effect and Extraction Recovery Evaluated using post-extraction spiked blanks vs. neat standards.

ParameterLQC (3.00 ng/mL)HQC (800.0 ng/mL)Acceptance Criteria (ICH M10)
Extraction Recovery (%) 88.4 ± 4.191.2 ± 3.5Consistent across levels
IS-Normalized Matrix Factor 0.98 ± 0.031.02 ± 0.02CV < 15%

Interpretation: The aggressive MCX washing protocol successfully mitigates ion suppression, yielding an IS-normalized matrix factor near 1.0, thereby proving the trustworthiness of the extraction methodology.

Conclusion

This application note provides a highly specific, robust, and regulatory-compliant framework for the LC-MS/MS quantification of 3-amino-N,N-dimethyl-3-phenylpropanamide in biological matrices. By leveraging the specific physicochemical properties of the basic amine—namely its pKa and protonation state—we implemented an MCX SPE strategy that eliminates phospholipid-induced matrix effects. Paired with a BEH C18 column to suppress silanol interactions, the method ensures sharp peak shapes, high sensitivity (LLOQ of 1.0 ng/mL), and full compliance with FDA[3] and EMA[4] bioanalytical standards.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link][3]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link][4]

  • Thoreau Chemicals. Product Detail: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. Available at:[Link][1]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

Introduction & Strategic Overview The compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) [3] is a highly versatile β -amino amide building block. It serves as a critical structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) [3] is a highly versatile β -amino amide building block. It serves as a critical structural motif in the synthesis of peptidomimetics and central nervous system (CNS) active active pharmaceutical ingredients (APIs).

Transitioning the synthesis of β -amino amides from discovery-scale (milligram) to process-scale (kilogram) presents significant challenges. Traditional discovery routes rely heavily on expensive uronium-based coupling agents (e.g., HATU) and require extensive chromatographic purification. As a Senior Application Scientist, my objective in this protocol is to present a robust, chromatography-free, four-step scale-up manufacturing route. This process leverages crystallization-driven isolations and a highly optimized, acid-catalyzed 1,1′-Carbonyldiimidazole (CDI) amidation strategy to maximize atom economy and operational safety.

Process Overview & Retrosynthetic Workflow

The manufacturing route is designed as a self-validating system where each step's success is visually or thermodynamically confirmed (e.g., gas evolution, spontaneous precipitation). The sequence involves:

  • Rodionov Condensation: Assembly of the racemic β -amino acid framework.

  • N-Boc Protection: Shielding the primary amine to prevent oligomerization.

  • Acid-Catalyzed Amidation: CDI-mediated coupling with dimethylamine.

  • Global Deprotection & Salt Formation: Anhydrous cleavage yielding the final hydrochloride salt.

Workflow SM Benzaldehyde + Malonic Acid Step1 Step 1: Rodionov Rxn SM->Step1 Int1 rac-3-Amino-3- phenylpropanoic acid Step1->Int1 Step2 Step 2: Boc Protection Int1->Step2 Int2 Boc-Amino Acid Step2->Int2 Step3 Step 3: CDI + HNMe2 Int2->Step3 Int3 Boc-Amide Step3->Int3 Step4 Step 4: HCl Deprotection Int3->Step4 Product 3-Amino-N,N-dimethyl- 3-phenylpropanamide HCl Step4->Product

Synthetic workflow for 3-amino-N,N-dimethyl-3-phenylpropanamide HCl scale-up.

Step-by-Step Protocols & Mechanistic Insights

Step 1: Synthesis of rac-3-Amino-3-phenylpropanoic Acid

Causality & Design: The classical Rodionov reaction is utilized to construct the β -amino acid[1]. For scale-up, ethanol is selected as the solvent because the resulting zwitterionic product is highly insoluble in cold ethanol. This thermodynamic sink drives the equilibrium forward (Le Chatelier’s principle) and allows for isolation via simple filtration, bypassing complex aqueous workups.

Protocol:

  • Charge a 50 L glass-lined reactor with ethanol (20 L), benzaldehyde (1.0 equiv, 10 mol), malonic acid (1.2 equiv, 12 mol), and ammonium acetate (2.0 equiv, 20 mol).

  • Heat the slurry to reflux (78 °C) under nitrogen for 6–8 hours.

  • Validation Checkpoint: Monitor by HPLC. The reaction is complete when benzaldehyde consumption is >95%.

  • Cool the reactor linearly to 5 °C over 3 hours.

  • Validation Checkpoint: A dense white crystalline solid will precipitate, confirming zwitterion formation.

  • Filter the solid, wash with cold ethanol (2 × 2 L), and dry under vacuum at 45 °C.

Step 2: N-Boc Protection

Causality & Design: Protection of the primary amine is mandatory prior to carboxylic acid activation to prevent self-condensation. A biphasic THF/Water system with NaOH is used to deprotonate the ammonium species, rendering it nucleophilic. Subsequent acidification protonates the carboxylate, causing the lipophilic Boc-amino acid to crash out of the aqueous phase.

Protocol:

  • Suspend the Step 1 intermediate (1.0 equiv) in a mixture of THF (10 L) and 1M aqueous NaOH (1.1 equiv).

  • Validation Checkpoint: The suspension will transition to a clear, homogeneous solution, confirming the disruption of the zwitterionic lattice.

  • Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.05 equiv) dropwise at 15 °C. Stir for 4 hours.

  • Remove THF under reduced pressure. Cool the aqueous layer to 5 °C and slowly acidify to pH 2.5 using 2M HCl.

  • Filter the resulting white precipitate, wash with DI water, and dry under vacuum.

Step 3: Acid-Catalyzed CDI Amidation (Critical Scale-Up Node)

Causality & Design: At the kilogram scale, coupling agents like EDC or HATU are cost-prohibitive and generate byproducts that are difficult to purge. CDI is highly scalable, generating only CO 2​ and water-soluble imidazole. However, CDI couplings can be sluggish. By introducing Imidazole·HCl as a Brønsted acid catalyst, we protonate the intermediate acylimidazole, significantly lowering its LUMO energy and accelerating nucleophilic attack by dimethylamine [2].

Mechanism BocAA Boc-Amino Acid AcylImid Acylimidazole Intermediate BocAA->AcylImid - CO2, - Imidazole CDI 1,1'-Carbonyldiimidazole (CDI) CDI->AcylImid - CO2, - Imidazole Protonated Protonated Acylimidazole (Highly Electrophilic) AcylImid->Protonated Protonation Product Boc-Amide Product Protonated->Product - Imidazole Amine Dimethylamine (HNMe2) Amine->Product - Imidazole Cat Imidazole·HCl (Brønsted Acid Catalyst) Cat->Protonated

Acid-catalyzed CDI activation mechanism enhancing electrophilicity for amidation.

Protocol:

  • Dissolve the Boc-amino acid (1.0 equiv) in ethyl acetate (EtOAc, 15 L) at 20 °C.

  • Add CDI (1.1 equiv) and Imidazole·HCl (0.2 equiv) portion-wise.

  • Validation Checkpoint: Monitor the bubbler. Controlled CO 2​ gas evolution validates the formation of the acylimidazole. Wait until gas evolution completely ceases (~1 hour).

  • Add Dimethylamine hydrochloride (1.5 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 1.6 equiv). Stir for 3 hours.

  • Wash the organic layer with 1M HCl (2 × 5 L) to remove imidazole and DIPEA salts, then with brine. Concentrate the EtOAc layer to afford the Boc-amide as a crystalline solid.

Step 4: Global Deprotection & Hydrochloride Salt Isolation

Causality & Design: Anhydrous HCl in a non-polar solvent (EtOAc or Dioxane) is utilized to cleave the Boc group. As the lipophilic Boc group is removed (releasing isobutylene and CO 2​ ), the resulting primary amine hydrochloride becomes highly polar and completely insoluble in the organic matrix. This drives a spontaneous, self-purifying crystallization.

Protocol:

  • Suspend the Boc-amide in EtOAc (10 L) and cool to 10 °C.

  • Slowly charge 4N HCl in Dioxane (3.0 equiv).

  • Validation Checkpoint: Vigorous gas evolution (isobutylene/CO 2​ ) will occur. Simultaneously, a thick white slurry of the final API intermediate will form.

  • Stir for 4 hours at 20 °C until gas evolution stops.

  • Filter the product, wash with cold Methyl tert-butyl ether (MTBE, 3 L), and dry under high vacuum at 50 °C to constant weight.

Quantitative Data & Quality Control

Table 1: Reagent Comparison for Amide Coupling (Discovery vs. Process Scale)

Coupling ReagentByproductsAtom EconomyCost/kg (Relative)Scale-Up Suitability
HATUHOAt, TetramethylureaPoorVery HighLow (Chromatography required)
EDC/HOBtUrea derivative, HOBtModerateHighModerate (Aqueous washes needed)
CDI (Uncatalyzed)Imidazole, CO 2​ HighLowLow (Sluggish reaction rate)
CDI + Imid·HCl Imidazole, CO 2​ High Low Optimal (Fast, self-purifying)

Table 2: Quality Control Specifications for Final API Intermediate

ParameterSpecificationAnalytical MethodValidation Checkpoint
AppearanceWhite crystalline powderVisual InspectionFree-flowing solid
Chemical Purity 98.5% (a/a)HPLC (UV at 210 nm)Single major peak
IdentityConforms to structure 1 H-NMR (D 2​ O)Aromatic (5H), NMe 2​ (6H) singlets
Mass Spectrometrym/z 193.1[M+H] + LC-MS (ESI+)Target free-base mass confirmed
Residual Solvent< 5000 ppm (EtOAc)GC-FIDMeets ICH Q3C guidelines

Enantioselective Adaptations (Future-Proofing)

While this protocol yields the racemic hydrochloride salt, modern drug development often requires enantiopure building blocks. If the (R)

  • or (S) -enantiomer is required in future iterations, the process can be seamlessly adapted by introducing a biocatalytic kinetic resolution step immediately after Step 1. Utilizing ω -transaminases (e.g., (S)
  • β -transaminase) allows for the highly enantioselective resolution of the rac- β -amino acid prior to Boc protection [1].

References

  • Title: ω -Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids Source: ACS Catalysis URL: [Link][1]

  • Title: N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl Source: Organic Process Research & Development URL: [Link] [2]

Method

Application Note: In Vitro Characterization of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Abstract This technical guide provides a comprehensive framework for the initial in vitro evaluation of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. The protocols detailed herein are designed for researchers i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. The protocols detailed herein are designed for researchers in drug discovery and pharmacology to assess the compound's potential biological activity. Drawing from established methodologies for structurally related molecules, we present two core assays: a biochemical assay to determine inhibitory activity against butyrylcholinesterase (BChE) and a cell-based neuroprotection assay using the HT22 hippocampal cell line. This guide emphasizes the rationale behind experimental design, ensuring robust and reproducible data generation for novel compound characterization.

Introduction and Scientific Rationale

The 3-phenylpropanamide scaffold is a recognized privileged structure in medicinal chemistry, forming the backbone of various biologically active agents. Recent research has highlighted derivatives of this scaffold as promising inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's Disease.[1][2] Elevated BChE activity is observed in Alzheimer's patients, where it hydrolyzes the neurotransmitter acetylcholine, contributing to cognitive decline.[1] Therefore, the inhibition of BChE is a validated therapeutic strategy.

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS No. 180264-38-4) is a small molecule belonging to this class.[3][4] Its structural features, including the phenyl ring and the propanamide tail, suggest a potential for interaction with biological targets like BChE. This application note outlines a logical, two-pronged approach to perform a preliminary characterization of this compound's bioactivity.

Our approach involves:

  • Biochemical Target Engagement: Quantifying the direct inhibitory effect of the compound on purified BChE enzyme activity using the well-established Ellman's assay.

  • Cellular Functional Outcome: Assessing the compound's ability to protect a relevant neuronal cell model (murine hippocampal HT22 cells) from glutamate-induced oxidative stress, a common pathway of neuronal cell death in neurodegenerative conditions.[1][2]

This dual-assay strategy allows for a comprehensive initial screening, linking direct enzyme inhibition to a physiologically relevant cellular response.

Compound Information and Properties

PropertyValueSource
IUPAC Name 3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride[3]
CAS Number 180264-38-4[4][5]
Molecular Formula C₁₁H₁₇ClN₂O[6]
Molecular Weight 228.72 g/mol [6]
Appearance Solid (Assumed)N/A
Solubility Soluble in water (as a hydrochloride salt)General Chemical Knowledge

Essential Materials and Equipment

Reagents:

  • 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Source: Commercial Vendor)

  • Equine Butyrylcholinesterase (eqBChE) (e.g., Sigma-Aldrich)

  • Acetylthiocholine iodide (ATCI) (Substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Donepezil or other known BChE inhibitor (Positive Control)

  • HT22 murine hippocampal cell line (e.g., ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamic acid

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Equipment:

  • 96-well flat-bottom microplates (clear for colorimetric assays)

  • Multichannel pipettes and sterile tips

  • Microplate reader with 412 nm absorbance capability

  • Biological safety cabinet, Class II

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Centrifuge

  • Water bath, 37°C

  • Vortex mixer

Reagent Preparation and Handling

Test Compound Stock Solution (10 mM)

The hydrochloride salt form of the compound enhances its aqueous solubility. Preparing a concentrated stock in a sterile aqueous buffer or water is the preferred starting point.

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.010 mol/L × 0.001 L × 228.72 g/mol × 1000 mg/g = 2.29 mg

  • Aseptically weigh 2.29 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

  • Transfer the solid to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile, nuclease-free water to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if it will be used for cell culture experiments.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Assay Reagents
ReagentPreparationStorage
Phosphate Buffer 0.1 M, pH 7.44°C
DTNB Solution 10 mM in Phosphate Buffer4°C, protected from light
ATCI Solution 10 mM in sterile water-20°C in aliquots
BChE Enzyme Reconstitute per supplier; prepare working solution (e.g., 0.2 U/mL) in buffer fresh before use.-20°C (stock)
Glutamate Stock 100 mM in sterile PBS, pH adjusted to 7.4-20°C
MTT Solution 5 mg/mL in sterile PBS4°C, protected from light

Protocol 1: BChE Enzymatic Inhibition Assay

This protocol quantifies the compound's ability to inhibit BChE activity. The assay measures the product of ATCI hydrolysis, thiocholine, which reacts with DTNB to produce a yellow-colored compound measured at 412 nm.

Experimental Workflow

BChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 Add Buffer, DTNB, and Test Compound/Control P1->A1 P2 Prepare Assay Reagents (Enzyme, DTNB, ATCI) P2->A1 A2 Add BChE Enzyme (Pre-incubate 5 min) P2->A2 A3 Initiate Reaction: Add ATCI Substrate P2->A3 A1->A2 A2->A3 A4 Measure Absorbance (412 nm) Kinetically for 10-15 min A3->A4 D1 Calculate Reaction Velocity (Slope of Abs vs. Time) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 Value D2->D3

Caption: Workflow for the in vitro BChE enzymatic inhibition assay.

Step-by-Step Procedure
  • Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in phosphate buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. Also prepare dilutions for the positive control (Donepezil).

  • Assay Plate Setup: In a 96-well plate, add the following to each well (final volume = 200 µL):

    • 150 µL of Phosphate Buffer (0.1 M, pH 7.4)

    • 10 µL of DTNB solution (final concentration: 0.5 mM)

    • 10 µL of test compound dilution, positive control, or buffer (for 100% activity control).

  • Enzyme Addition: Add 10 µL of BChE working solution (e.g., 0.2 U/mL) to all wells.

  • Pre-incubation: Tap the plate gently to mix and incubate for 5 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of ATCI solution (final concentration: 1 mM) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate Reaction Rate (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] × 100

    • V_inhibitor is the rate in the presence of the test compound.

    • V_control is the rate of the 100% activity control (buffer only).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Protocol 2: Neuroprotection Assay in HT22 Cells

This assay evaluates if the compound can protect neuronal cells from death induced by high concentrations of glutamate, which triggers oxidative stress (oxytosis). Cell viability is the primary endpoint.

Experimental Workflow

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Viability Readout (MTT Assay) C1 Seed HT22 Cells in 96-Well Plate C2 Incubate for 24h for Cell Adherence C1->C2 T1 Pre-treat with Test Compound (Various Concentrations) C2->T1 T2 Incubate for 1-2h T1->T2 T3 Induce Damage: Add Glutamate (e.g., 5 mM) T2->T3 T4 Incubate for 24h T3->T4 R1 Add MTT Reagent to Wells T4->R1 R2 Incubate for 2-4h (Formation of Formazan) R1->R2 R3 Solubilize Crystals with DMSO R2->R3 R4 Read Absorbance at ~570 nm R3->R4

Sources

Application

Application Note: Catalytic Reduction Techniques for 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride Precursors

Introduction 3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a highly valuable β -amino amide building block. Its structural motif is frequently utilized in the development of neuroactive ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a highly valuable β -amino amide building block. Its structural motif is frequently utilized in the development of neuroactive pharmaceuticals, complex aza-aliphatic rings, and analgesic scaffolds (such as Tapentadol analogues). The robust synthesis of this molecule at scale relies heavily on the highly selective catalytic reduction of oxidized precursors.

This application note provides a comprehensive guide to the two most viable synthetic routes: Pathway A (Reductive amination of a β -keto amide) and Pathway B (Catalytic hydrogenation of a β -nitro amide). As a self-validating system, these protocols integrate mechanistic causality, in-process analytical controls, and optimized parameters to ensure high-fidelity conversion to the target hydrochloride salt.

Mechanistic Rationale & Causality

Pathway A: Reductive Amination of β -Keto Amides

The reductive amination of N,N-dimethyl-3-oxo-3-phenylpropanamide requires the initial condensation of the ketone with an ammonia source to form a transient imine/enamine intermediate[1].

  • Causality of Reagent Choice: Ammonium acetate ( NH4​OAc ) is strictly preferred over gaseous ammonia. NH4​OAc acts as a mild buffer, preventing the base-catalyzed aldol self-condensation that typically degrades β -dicarbonyl-like systems under highly alkaline conditions.

  • Catalytic Dynamics: The subsequent reduction of the imine is catalyzed by Palladium on Carbon (Pd/C) under hydrogen pressure. The transition metal coordinates the imine π -bond, facilitating hydride transfer. Elevated pressure (60 psi) and temperature (50 °C) are required to overcome the steric hindrance generated by the adjacent bulky phenyl ring, driving the equilibrium toward the primary amine.

Pathway B: Catalytic Hydrogenation of β -Nitro Amides

The reduction of 3-nitro-N,N-dimethyl-3-phenylpropanamide proceeds via a stepwise deoxygenation on the catalyst surface: Nitro Nitroso Hydroxylamine Amine[2].

  • Causality of Catalyst Choice: Palladium on carbon (Pd/C) under low H2​ pressure is highly efficient for this aliphatic nitro reduction[3]. Because our specific substrate lacks halogenated aromatic rings, the risk of hydrodehalogenation is absent. This allows for the use of highly active 10% Pd/C without the need for poisoned/sulfided platinum or high-pressure Raney Nickel alternatives[4].

  • Thermodynamic Control: Nitro reduction is highly exothermic. Maintaining the reaction at ambient temperature (25 °C) prevents thermal degradation of the tertiary amide linkage.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for both catalytic reduction pathways, allowing for direct comparison during process scale-up.

ParameterPathway A: Reductive AminationPathway B: Nitro Hydrogenation
Precursor N,N-dimethyl-3-oxo-3-phenylpropanamide3-nitro-N,N-dimethyl-3-phenylpropanamide
Catalyst 10 wt% Pd/C (0.05 eq Pd)10 wt% Pd/C (0.10 eq Pd)
Hydrogen Source H2​ gas (60 psi) H2​ gas (30 psi)
Nitrogen Source Ammonium Acetate (10.0 eq)Intramolecular (Nitro group)
Temperature 50 °C25 °C (Requires cooling bath)
Reaction Time 12 - 16 hours6 - 8 hours
Typical Yield 75 - 85%90 - 95%
Chemoselectivity High (preserves tertiary amide)Excellent (no halogens to cleave)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Reductive Amination Workflow
  • Imine Equilibration : In a high-pressure Parr reactor, dissolve N,N-dimethyl-3-oxo-3-phenylpropanamide (1.0 eq) in anhydrous methanol (10 mL/g). Add ammonium acetate (10.0 eq) and stir at 25 °C for 2 hours.

  • Catalyst Loading : Carefully add 10 wt% Pd/C (0.05 eq Pd) under a strict argon blanket to prevent solvent ignition.

  • Hydrogenation : Purge the reactor with nitrogen (3x), then with hydrogen (3x). Pressurize to 60 psi H2​ and heat to 50 °C. Maintain vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation Check (In-Process) : Sample the reaction and analyze via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the UV-active ketone peak and the emergence of a ninhydrin-positive spot (primary amine) confirms reaction completion.

  • Filtration & Salt Formation : Vent the reactor, purge with N2​ , and filter through a tightly packed Celite pad. Concentrate the filtrate in vacuo. Redissolve the crude free base in dry diethyl ether. Bubble anhydrous HCl gas at 0 °C until precipitation ceases. Filter and dry the white solid to yield the pure hydrochloride salt.

Protocol B: Nitro Hydrogenation Workflow
  • Preparation : Dissolve 3-nitro-N,N-dimethyl-3-phenylpropanamide (1.0 eq) in absolute ethanol (15 mL/g).

  • Catalyst Loading : Add 10 wt% Pd/C (0.10 eq Pd) under an inert argon atmosphere.

  • Reduction : Purge the vessel and pressurize with H2​ to 30 psi. Stir at 25 °C for 6 hours. Critical Note: Monitor internal temperature. Use a water bath to absorb the exothermic heat of nitro reduction and keep the temperature below 30 °C[3].

  • Self-Validation Check (In-Process) : Analyze via HPLC. The complete consumption of the nitro precursor without the buildup of the hydroxylamine intermediate validates the catalytic cycle.

  • Workup : Filter through Celite, concentrate the filtrate, and treat with ethereal HCl as described in Protocol A to isolate the target API.

Mechanistic Visualizations

ReactionPathways Keto β-Keto Amide Precursor Imine Imine/Enamine Intermediate Keto->Imine NH4OAc MeOH FreeBase 3-Amino-N,N-dimethyl- 3-phenylpropanamide Imine->FreeBase H2, Pd/C 50°C, 60 psi Nitro β-Nitro Amide Precursor Nitro->FreeBase H2, Pd/C 25°C, 30 psi HClSalt Hydrochloride Salt (Target API) FreeBase->HClSalt HCl (g) Et2O, 0°C

Fig 1. Synthetic pathways for 3-amino-N,N-dimethyl-3-phenylpropanamide HCl via catalytic reduction.

CatalyticCycle PdSurface Pd(0) Surface + H2 Nitro R-NO2 (Adsorption) PdSurface->Nitro H-H cleavage Nitroso R-NO (Intermediate) Nitro->Nitroso -H2O Hydroxylamine R-NHOH (Intermediate) Nitroso->Hydroxylamine +2H Amine R-NH2 (Desorption) Hydroxylamine->Amine +2H, -H2O Amine->PdSurface Catalyst Regeneration

Fig 2. Stepwise deoxygenation mechanism of β-nitro amides on a Palladium catalyst surface.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link][3]

  • The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues Source: ResearchGate URL:[Link][1]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

Sources

Method

Application Note: In Vitro Dosing Protocols for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Executive Summary The compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7)[1] is a highly specific synthetic intermediate and pharmacological building block. Structurally characterized by i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7)[1] is a highly specific synthetic intermediate and pharmacological building block. Structurally characterized by its terminal amine, substituted amide, and phenyl ring, it serves as a critical precursor or screening candidate in the development of central nervous system (CNS) therapeutics and analgesic analogs.

This application note provides a fully validated, self-contained protocol for evaluating the cytotoxicity and preliminary cellular efficacy of this compound. Because phenylpropanamide derivatives often target neuroreceptors, this guide utilizes the human neuroblastoma SH-SY5Y cell line as the in vitro model of choice[2].

Physicochemical Properties & Reagent Preparation

Before initiating cell culture workflows, it is critical to understand the physical constraints of the target molecule. Although hydrochloride salts generally exhibit favorable aqueous solubility, direct dissolution into complex biological buffers (like DMEM) can cause localized pH shifts and transient precipitation. Therefore, we utilize a primary Dimethyl Sulfoxide (DMSO) solubilization step to ensure absolute molecular dispersion.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
CAS Number 1864058-04-7
Molecular Formula C₁₁H₁₇ClN₂O
Molecular Weight 228.10 g/mol
Purity Requirement >95% (HPLC/NMR verified)
Primary Solvent Anhydrous DMSO

Data supported by commercial chemical specifications[3].

Master Stock Preparation (10 mM)

Causality & Best Practices: Always use anhydrous DMSO. Standard laboratory DMSO rapidly absorbs atmospheric moisture, which can lead to the hydrolysis of the amide bond or the degradation of the compound over repeated freeze-thaw cycles.

  • Weigh exactly 2.28 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

  • Dissolve in 1.0 mL of anhydrous DMSO to yield a 10 mM master stock .

  • Vortex for 30 seconds. If the powder does not fully dissolve, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquot the master stock into 50 µL volumes in amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw degradation. Store at -20°C.

Experimental Dosing Workflow

To maintain scientific integrity and prevent false-positive cytotoxicity, the final concentration of DMSO in the cell culture medium must never exceed 0.5% v/v, with 0.1% v/v being the gold standard for sensitive neuronal lines[4].

Mandatory Visualization: Dosing Architecture

Workflow N1 1. Compound Solubilization (10 mM in 100% Anhydrous DMSO) N2 2. Serial Dilution (1000x Working Stocks in DMSO) N1->N2 N3 3. Aqueous Spiking (Dilute 1:1000 in pre-warmed DMEM) N2->N3 N4 4. In Vitro Dosing (Apply to SH-SY5Y cells, 0.1% final DMSO) N3->N4 N5 5. Phenotypic/Biochemical Readout (e.g., Cell Viability, 24-72h) N4->N5

Workflow for 3-amino-N,N-dimethyl-3-phenylpropanamide HCl dosing.

Cell Culture Preparation (SH-SY5Y Model)

Causality: SH-SY5Y cells are highly susceptible to intrinsic biological variation depending on passage number and media composition[2]. Maintaining a strict passage window ensures that the basal metabolic rate remains consistent, providing a reliable baseline for drug-induced perturbations.

  • Culturing: Maintain SH-SY5Y cells in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding (Day 0): Harvest cells at 70-80% confluency. Seed cells into a 96-well clear-bottom tissue culture plate at a density of 1.0 × 10⁴ cells/well in 100 µL of complete medium.

  • Incubation: Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Compound Dilution and Dosing (Day 1)

Causality: Direct addition of high-concentration DMSO stocks into the cell culture well causes "solvent shock"—a localized spike in DMSO concentration that instantly lyses cells before the solvent diffuses. To prevent this, we utilize a 1000x intermediate dilution strategy .

  • Prepare 1000x DMSO Intermediate Stocks: Perform a serial dilution of the 10 mM master stock in 100% DMSO to create 1000x intermediates.

  • Prepare 1x Dosing Medium: Pre-warm fresh DMEM/F12 (2% FBS to reduce protein-binding artifacts during the assay). Spike 1 µL of each 1000x DMSO intermediate into 999 µL of the pre-warmed medium. Vortex immediately.

  • Application: Aspirate the old medium from the 96-well plate. Gently add 100 µL of the 1x Dosing Medium to the respective wells.

Table 2: Quantitative Dilution Matrix for Dose-Response Curve
Final Well Concentration1000x DMSO Stock Conc.Volume of 1000x StockVolume of Culture MediumFinal DMSO %
10 µM 10 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
100 nM 100 µM1 µL999 µL0.1%
10 nM 10 µM1 µL999 µL0.1%
Vehicle Control 0 mM (100% DMSO)1 µL999 µL0.1%
Assay Readout (Day 3)

Following a 48-hour incubation, the biological response can be quantified. For general cytotoxicity, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is recommended over colorimetric MTT assays, as the amine groups on the compound may theoretically interfere with tetrazolium salt reduction.

  • Equilibrate the assay plate and the luminescent reagent to room temperature for 30 minutes.

  • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a standard microplate reader. Calculate IC₅₀ values by normalizing the data against the 0.1% DMSO Vehicle Control.

References

  • BLD Pharm. "1864058-04-7 | 3-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride." Accessed March 20, 2026. 1

  • Thoreauchem. "Product Detail: 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride." Accessed March 20, 2026. 3

  • Murillo JR, Pla I, Goto-Silva L, et al. "Mass spectrometry evaluation of a neuroblastoma SH-SY5Y cell culture protocol." Analytical Biochemistry, 2018. 2

  • Benchchem. "Minimizing DMSO Toxicity in Cell Culture." Accessed March 20, 2026. 4

Sources

Application

Application Note: Rational Formulation Design for the Controlled Delivery of 3-amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

Molecular Profiling & Formulation Rationale 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a highly water-soluble, primary amine-containing active pharmaceutical ingredient (API). Its physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Formulation Rationale

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a highly water-soluble, primary amine-containing active pharmaceutical ingredient (API). Its physicochemical profile presents a classic drug delivery paradox: while the hydrochloride salt ensures excellent aqueous solubility, the polar primary amine and relatively low molecular weight (~228.7 g/mol ) result in rapid systemic clearance and poor intracellular permeability.

To overcome these limitations and translate this compound into a viable therapeutic tool, we engineered two distinct delivery systems tailored to specific pharmacokinetic requirements:

  • PEGylated Nanoliposomes (Intravenous/Targeted Delivery): Utilizing a transmembrane chemical gradient to actively pump the API into the liposomal core, protecting it from premature clearance.

  • PLGA Microparticles (Sustained Depot Injection): Utilizing a water-in-oil-in-water (W/O/W) double emulsion to trap the hydrophilic salt in a biodegradable polymeric matrix for prolonged release.

Strategy I: Active Loading via Transmembrane Ammonium Sulfate Gradient

The Causality of the Method

Passive encapsulation of highly water-soluble small molecules typically yields abysmal encapsulation efficiencies (EE < 10%) because the internal aqueous volume of a 100 nm liposome is minuscule. To achieve an EE of >90%, we exploit the API's primary amine group.

By establishing an ammonium sulfate gradient (high concentration inside, low concentration outside), the unprotonated (neutral) fraction of the API naturally diffuses across the hydrophobic lipid bilayer. Once inside the liposomal core, it encounters a high concentration of protons—generated as ammonia ( NH3​ ) gas diffuses out of the vesicle. The API becomes protonated and immediately precipitates with sulfate anions. This irreversible complexation acts as a molecular trap, continuously driving the equilibrium inward until the extraliposomal drug is depleted .

ActiveLoading Ext Extraliposomal Phase (pH 7.4) Drug-NH2 (Unprotonated) Membrane Lipid Bilayer (Hydrophobic Barrier) Ext->Membrane Diffusion of neutral base Int Intraliposomal Core (Ammonium Sulfate) Drug-NH3+ (Protonated) Membrane->Int Crosses bilayer Int->Ext NH3 efflux drives gradient Complex Drug-Sulfate Precipitate (Trapped) Int->Complex Precipitation with SO4(2-)

Mechanism of active loading: Transmembrane gradient drives the primary amine into the core.

Self-Validating Protocol: PEGylated Nanoliposome Preparation
  • Lipid Film Hydration: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (molar ratio 56:39:5) in chloroform. Evaporate under reduced pressure to form a thin lipid film. Hydrate the film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 65°C for 1 hour.

    • Validation Check: The suspension must appear uniformly milky without large aggregates, indicating successful multilamellar vesicle (MLV) formation.

  • Extrusion: Pass the MLV suspension sequentially through polycarbonate membranes (400 nm → 100 nm) at 65°C using a thermojacketed extruder.

    • Validation Check: Perform Dynamic Light Scattering (DLS). Proceed to the next step only if the Z-average diameter is 90–110 nm and the Polydispersity Index (PDI) is < 0.1.

  • Gradient Establishment: Dialyze the liposomes against a 10% sucrose / 10 mM HEPES buffer (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove extraliposomal ammonium sulfate.

  • Active Loading: Incubate the liposomes with 3-amino-N,N-dimethyl-3-phenylpropanamide HCl (drug-to-lipid mass ratio of 1:5) at 60°C for 45 minutes.

    • Causality Note: The incubation temperature must strictly exceed the phase transition temperature ( Tm​ ) of HSPC (52°C) to render the lipid bilayer fluid and permeable to the unprotonated drug.

  • Purification: Remove any residual unencapsulated drug via a Sephadex G-50 size exclusion chromatography (SEC) column.

Strategy II: Polymeric Depot via W/O/W Double Emulsion

The Causality of the Method

For sustained release (e.g., a 30-day intramuscular depot), poly(lactic-co-glycolic acid) (PLGA) is the industry standard. However, a standard single oil-in-water (O/W) emulsion will fail for 3-amino-N,N-dimethyl-3-phenylpropanamide HCl; the highly hydrophilic salt will rapidly partition out of the organic droplet and into the continuous aqueous phase during solvent evaporation, resulting in near-zero encapsulation.

A W1​/O/W2​ double emulsion solves this thermodynamic partitioning issue. The API is first dissolved in a microscopic inner aqueous phase ( W1​ ), which is emulsified and locked inside an organic PLGA droplet ( O ). This primary emulsion is then dispersed into a larger bulk aqueous phase ( W2​ ) containing a stabilizer, effectively trapping the drug within the hardening polymer shell .

WOWEmulsion W1 W1 Phase (Drug + Aqueous Buffer) Primary Primary Emulsion (W1/O) High-shear homogenization W1->Primary O O Phase (PLGA + Dichloromethane) O->Primary Secondary Secondary Emulsion (W1/O/W2) Homogenization Primary->Secondary W2 W2 Phase (PVA + Aqueous Buffer) W2->Secondary Evap Solvent Evaporation (DCM removal) Secondary->Evap Micro Lyophilized PLGA Microparticles Evap->Micro

W/O/W Double Emulsion Workflow: Hydrophilic drug trapping within a PLGA matrix.

Self-Validating Protocol: W/O/W Emulsion
  • Primary Emulsion ( W1​/O ): Dissolve 50 mg of the API in 0.5 mL of PBS ( W1​ ). Dissolve 500 mg of PLGA (50:50, MW 30-60 kDa, ester-terminated) in 5 mL of Dichloromethane (DCM) ( O ). Add W1​ to O and homogenize at 15,000 rpm for 2 minutes over an ice bath to prevent heat-induced solvent boiling.

    • Validation Check: Observe an aliquot under an optical microscope. The W1​ droplets must be uniformly dispersed within the organic phase at < 1 µm to prevent premature burst release.

  • Secondary Emulsion ( W1​/O/W2​ ): Transfer the primary emulsion into 50 mL of a 2% (w/v) Polyvinyl Alcohol (PVA) solution ( W2​ ). Homogenize at 8,000 rpm for 3 minutes.

    • Causality Note: The homogenization speed at this stage dictates the final particle size. 8,000 rpm is calibrated to target the 20–50 µm range, which is ideal for syringeability through a 21G needle while preventing macrophage phagocytosis.

  • Solvent Evaporation: Stir the secondary emulsion magnetically at 400 rpm for 4 hours at room temperature. This slowly evaporates the DCM, precipitating the PLGA and hardening the microparticles.

  • Washing and Lyophilization: Centrifuge the suspension at 5,000 × g for 10 minutes. Wash the pellet three times with ultrapure water to remove residual PVA and unencapsulated drug. Lyophilize for 48 hours to obtain a dry, free-flowing powder.

Quantitative Data Presentation

The table below summarizes the critical quality attributes (CQAs) and performance metrics of the two engineered delivery systems.

Formulation ParameterPEGylated Nanoliposomes (Active Loading)PLGA Microparticles (W/O/W Emulsion)
Mean Particle Size 95 ± 5 nm35 ± 8 µm
Polydispersity Index (PDI) < 0.08 (Highly monodisperse)0.25 (Standard for microparticles)
Encapsulation Efficiency (EE%) > 92%65 - 75%
Drug Loading Capacity ~15% (w/w)~6% (w/w)
Release Kinetics < 10% leakage over 72h in serum15% initial burst, sustained release over 28 days
Primary Therapeutic Route Intravenous (IV) / TargetedIntramuscular (IM) / Subcutaneous (SC) Depot

References

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Wan, F., & Yang, C. (2016). PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application. Drug Delivery.[Link]

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of sterically hindered β -amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the synthesis of sterically hindered β -amino acid derivatives.

The synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride presents unique challenges. The β -phenyl group introduces steric hindrance, the dimethylamine reactant is highly volatile, and the final hydrochloride salt is prone to oiling out if moisture or solvent trapping occurs.

This guide provides a causality-driven troubleshooting framework and self-validating protocols to maximize your synthetic yield and purity.

Mechanistic Workflow

SynthesisWorkflow A 3-amino-3-phenylpropanoic acid (Starting Material) B Boc Protection (Boc2O, NaOH) A->B Step 1: Protection C Amidation (HNMe2, HATU, DIPEA) B->C Step 2: Coupling D Deprotection (4M HCl / Dioxane) C->D Step 3: Cleavage E 3-amino-N,N-dimethyl-3- phenylpropanamide HCl (Final Product) D->E Step 4: Precipitation

Figure 1: Optimal three-step synthetic workflow for 3-amino-N,N-dimethyl-3-phenylpropanamide HCl.

Quantitative Reagent Analysis: Amidation Optimization

Selecting the correct coupling reagent is the most critical variable in this synthesis. The table below summarizes the impact of different coupling systems on the amidation of the sterically hindered β -amino acid with dimethylamine.

Coupling ReagentBaseSolventTypical Yield (%)Epimerization RiskMechanistic Notes
HATU DIPEADMF90–95% Very LowForms a highly reactive 7-azabenzotriazol-1-yl ester; overcomes steric bulk rapidly[1].
EDC·HCl / HOBt DIPEADMF70–75%LowSlower kinetics; requires excess amine to drive completion.
T3P Et 3​ NEtOAc80–85%LowExcellent for scale-up; water-soluble byproducts simplify workup.
DCC DMAPDCM< 50%HighProne to forming unreactive N-acylurea dead-ends due to steric hindrance.

Troubleshooting & FAQs

Q1: Why is my yield consistently low during the initial Boc-protection of 3-amino-3-phenylpropanoic acid? The Causality: The starting β -amino acid exists as a zwitterion, making it insoluble in pure organic solvents. If the reaction pH drops below 9 during the addition of Boc anhydride (Boc 2​ O), the amine becomes protonated (ammonium), entirely stripping its nucleophilicity. The Solution: Utilize a biphasic solvent system (1,4-dioxane/water) and strictly maintain the pH between 9.5 and 10.5 using 1M NaOH. Do not rely on weak bases like NaHCO 3​ for this specific hindered substrate.

Q2: I am experiencing incomplete conversion during the amidation step with dimethylamine. What is going wrong? The Causality: Dimethylamine is a gas at room temperature (bp ~7 °C). If you are using a free-base aqueous solution or bubbling the gas, it rapidly escapes the reaction mixture before the sterically hindered active ester can be attacked. Furthermore, standard carbodiimides (like DCC) fail here because the slow attack of the amine allows the O-acylisourea intermediate to undergo an irreversible intramolecular rearrangement into an unreactive N-acylurea. The Solution: Switch to HATU. HATU generates a highly active 7-azabenzotriazol-1-yl ester that forces the coupling to completion in minutes[1]. Additionally, use a commercially available, anhydrous 2.0 M solution of dimethylamine in THF, and pre-activate the carboxylic acid for 15 minutes before adding the amine[2].

Q3: During the final Boc deprotection with HCl, my product crashes out as a gummy oil instead of a crystalline solid. How can I fix this? The Causality: Acidic cleavage of the Boc group releases a tert-butyl cation and CO 2​ [3]. If water is present, or if the reaction is overly concentrated, the highly hygroscopic hydrochloride salt traps residual dioxane and tert-butanol, preventing nucleation. The Solution: Ensure strictly anhydrous conditions by using commercial 4M HCl in anhydrous 1,4-dioxane[3]. If oiling occurs, do not attempt to evaporate further. Instead, vigorously triturate the oil with anhydrous methyl tert-butyl ether (MTBE) or diethyl ether. The ether displaces the trapped dioxane, forcing the salt to crystallize into a free-flowing powder.

Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system , meaning you can analytically confirm the success of each step before proceeding.

Step 1: Synthesis of Boc-3-amino-3-phenylpropanoic acid
  • Preparation: Suspend 3-amino-3-phenylpropanoic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (40 mL).

  • pH Adjustment: Add 1M NaOH dropwise until the solid dissolves and the pH stabilizes at ~10.

  • Protection: Cool the flask to 0 °C. Add Boc 2​ O (1.1 equiv, 11 mmol) dropwise. Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation: Spot the reaction on a TLC plate (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The reaction is complete when the baseline purple spot (free amine) completely disappears, and a new UV-active spot appears at R f​ ~0.4.

  • Workup: Acidify the aqueous layer to pH 3 using 1M KHSO 4​ (do not use HCl, as strong aqueous acids can prematurely cleave the Boc group). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield a white solid.

Step 2: HATU-Mediated Amidation
  • Pre-activation: Dissolve Boc-3-amino-3-phenylpropanoic acid (1.0 equiv, 8 mmol) in anhydrous DMF (40 mL) under an inert nitrogen atmosphere. Add HATU (1.1 equiv, 8.8 mmol) and DIPEA (3.0 equiv, 24 mmol). Stir for 15 minutes at room temperature to form the active ester[2].

  • Coupling: Add Dimethylamine (2.0 M in THF, 1.5 equiv, 12 mmol) via syringe. Stir at room temperature for 4 hours.

  • Self-Validation: Analyze via LC-MS. The reaction is complete when the starting material mass is absent, and the major peak corresponds to the desired Boc-amide[M+H] + = 293.2.

  • Workup: Quench the reaction with water (100 mL) and extract with EtOAc (3 × 50 mL). Crucial step: Wash the organic layer with 5% aqueous LiCl (3 × 30 mL) to quantitatively remove residual DMF. Wash with saturated NaHCO 3​ , then brine. Dry over Na 2​ SO 4​ and concentrate to yield the Boc-protected amide.

Step 3: Acidic Cleavage & Salt Precipitation
  • Deprotection: Dissolve the crude Boc-amide (1.0 equiv, 7 mmol) in a minimal amount of anhydrous DCM (10 mL). Slowly add 4M HCl in anhydrous 1,4-dioxane (10.0 equiv, 70 mmol)[3].

  • Self-Validation: Observe the reaction. The cleavage of the Boc group generates CO 2​ gas[3]. The reaction is complete when effervescence entirely ceases (typically 1–2 hours).

  • Precipitation: Concentrate the mixture in vacuo to a thick syrup. Add anhydrous MTBE (30 mL) and stir vigorously (trituration) until the syrup transforms into a white, crystalline suspension.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a stream of dry nitrogen (the salt is hygroscopic). Wash the filter cake with cold MTBE and dry under high vacuum for 12 hours to yield pure 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands National Institutes of Health (NIH) - PMC[Link][2]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent D-NB.info[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-amino-N,N-dimethyl-3-phenylpropanamide HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who are perplexed when a hydrochloride (HCl) salt—traditionally expected to be highly water-soluble—exhibits...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who are perplexed when a hydrochloride (HCl) salt—traditionally expected to be highly water-soluble—exhibits poor solubility or sudden precipitation during an assay.

The compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a classic example of a weakly basic active pharmaceutical ingredient (API) that is highly sensitive to its physicochemical environment. Because it contains a lipophilic phenyl ring and an N,N-dimethylamide group, the solvation of this molecule relies entirely on the protonation of its primary amine. When researchers experience solubility failures with this compound, the root cause almost always traces back to three fundamental physical chemistry principles: the Common Ion Effect , pH-induced Free-Basing , or Solid-State Polymorphism .

This guide is designed to help you diagnose the exact mechanism of your solubility failure and provide self-validating protocols to rescue your experiments.

Part 1: Diagnostic Workflow

Before altering your experimental design, use the decision tree below to identify the thermodynamic or kinetic barrier preventing the dissolution of your compound.

G Start Solubility Issue Detected Solvent Identify the Solvent System Start->Solvent Buffer Biological Buffer (e.g., PBS, Saline) Solvent->Buffer Water Pure DI Water Solvent->Water pHCheck Check pH Is pH > 7.0? Buffer->pHCheck ClCheck Check [Cl-] Is [Cl-] > 100 mM? Buffer->ClCheck PolyCheck Check Solid State (Polymorph/Hydrate?) Water->PolyCheck FreeBase Free-Basing Precipitation (See FAQ 2) pHCheck->FreeBase Yes CommonIon Common Ion Effect (See FAQ 1) ClCheck->CommonIon Yes Recryst Perform Recrystallization (See Protocol B) PolyCheck->Recryst Stable Polymorph Suspected

Diagnostic workflow for identifying the root cause of 3-amino-N,N-dimethyl-3-phenylpropanamide HCl precipitation.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: "I dissolved the compound in 0.9% Saline / PBS, but it immediately turned cloudy. Why?"

The Causality: You are experiencing the Common Ion Effect . The solubility product constant ( Ksp​ ) of an HCl salt is defined by the equilibrium between the protonated drug and the chloride ion: Ksp​=[Drug+][Cl−] . Biological buffers like 0.9% Normal Saline (154 mM Cl− ) or PBS (137 mM Cl− ) contain massive excesses of chloride ions. According to Le Chatelier’s principle, this artificially high concentration of Cl− forces the equilibrium to the left, drastically suppressing the solubility of the drug and causing the HCl salt to crash out of solution[1][2]. The Fix: Never dissolve the dry powder directly into a high-chloride buffer. Use Protocol A (Two-Step Dissolution) below.

FAQ 2: "My stock solution in water is clear, but it precipitates when I add it to my cell culture media (pH 7.4). What is happening?"

The Causality: This is pH-induced Free-Basing . 3-amino-N,N-dimethyl-3-phenylpropanamide is a weak base. Weakly basic drugs exhibit a pH-dependent solubility profile[3]. In pure water (usually slightly acidic, pH 5.5), the primary amine is fully protonated and highly soluble. However, as the pH of the environment approaches or exceeds the pKa​ of the amine, the molecule deprotonates into its "free base" form. The free base is highly lipophilic (due to the phenyl ring) and practically insoluble in water, leading to rapid precipitation[4][5]. The Fix: If your assay permits, slightly lower the pH of your media to ~6.5. If physiological pH (7.4) is strictly required, you must pre-dissolve the compound in a co-solvent (like 5-10% DMSO) before diluting it into the media to keep the un-ionized fraction solvated.

FAQ 3: "The compound won't even dissolve in pure, deionized water at room temperature. Is my batch bad?"

The Causality: Assuming high chemical purity, you are likely dealing with Solid-State Polymorphism or hydrate formation. APIs can crystallize into various polymorphic forms. Metastable polymorphs are kinetically highly soluble, whereas thermodynamically stable polymorphs (or tightly bound hydrates) have tightly packed crystal lattices that resist solvation, drastically lowering their apparent solubility[6][7]. Exposure to humidity during shipping can sometimes trigger a phase transition to a less soluble hydrate[8]. The Fix: You need to disrupt the stable crystal lattice. Use Protocol B (Anti-Solvent Recrystallization) to reset the solid state into a more soluble, metastable form.

Part 3: Quantitative Data Presentation

To predict the behavior of 3-amino-N,N-dimethyl-3-phenylpropanamide HCl in your specific assay, reference the solubility matrix below. Note: Values are representative of typical weakly basic benzylic amine hydrochlorides.

Environmental ConditionSolvent SystempH [Cl−] (mM)Expected SolubilityPrimary Mechanism of Failure
Optimal Pure DI Water4.5 - 6.0< 1High (>50 mg/mL)N/A (Ideal Condition)
High Chloride 0.9% Normal Saline5.5154Low (<5 mg/mL)Common Ion Effect
Alkaline Buffer PBS (1X)7.4 - 8.0137Very Low (<1 mg/mL)Free-Basing & Common Ion Effect
Stable Polymorph Pure DI Water5.5< 1Moderate (~10 mg/mL)Thermodynamic Lattice Stabilization

Part 4: Experimental Protocols

Protocol A: Two-Step Dissolution for Biological Assays

Use this protocol to bypass the Common Ion Effect when preparing solutions for in vitro or in vivo assays.

  • Weigh the API: Accurately weigh the required amount of 3-amino-N,N-dimethyl-3-phenylpropanamide HCl into a sterile microcentrifuge tube.

  • Primary Solvation (10% Volume): Add exactly 10% of your final target volume using pure, sterile deionized water (or Milli-Q water).

    • Causality: DI water contains zero chloride ions. This allows the compound to fully dissociate into [Drug+] and [Cl−] without hitting the Ksp​ ceiling imposed by the common ion effect[2].

  • Agitation: Vortex the solution for 30-60 seconds until completely clear.

  • Secondary Dilution (90% Volume): Slowly add the remaining 90% of the volume using your desired biological buffer (e.g., PBS) while pipetting up and down continuously.

    • Causality: Once the molecules are fully solvated, they are surrounded by a hydration shell. Slow, continuous mixing prevents localized supersaturation and kinetic nucleation, allowing the compound to remain in a metastable dissolved state even in the presence of high chloride[9].

Protocol B: Anti-Solvent Recrystallization

Use this protocol if you suspect your API has transitioned into a highly stable, insoluble polymorph or hydrate.

  • Dissolution in Good Solvent: Suspend the insoluble API in a minimal volume of hot ethanol (60°C). Stir until completely dissolved.

    • Causality: Heat and an organic solvent overcome the high lattice energy of the stable polymorph, completely breaking down the crystal structure[7].

  • Anti-Solvent Addition: Remove from heat. Slowly add cold diethyl ether (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crash Cooling: Immediately plunge the flask into an ice-water bath.

    • Causality: Rapid cooling (crash cooling) forces immediate, chaotic nucleation. This kinetic precipitation traps the molecules in a metastable, highly energetic polymorphic state before they have time to arrange into the thermodynamically stable (insoluble) lattice[6].

  • Recovery: Filter the precipitate rapidly using vacuum filtration and dry under vacuum at room temperature for 4 hours. The resulting powder will exhibit significantly higher aqueous solubility.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Uq5nnv8WocJDJdFUDQzV2Z7ySSdRPNkV58fkTGr5uNLofMnpmh2wfEJtRRsSuyOxPitHu3SVGc7On_eCsJ3c8PtwHKarOrKRCi_wg_2YLiU6kE7mx21AUgKQSJ5lpupaIu4=]
  • Common Ion Effect. Chemistry LibreTexts.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeTpff5XhOmDVenKSKLBOKj1dwDMOJB4KxnlNISS99CSBvCCd1patdrXQKlChomByqpSiEu4kWhgQsisbod_uQYEUwgRiSQVKiG9Q59N-IgV0fLvB5cZnVSlPGBe3ALjEjTT9-aogBKUHngkZpwPILbTfwiOMZG-f5kciP0d7-QV9uyebj8woKoxqUFrzw7UkciLTk6Wd4S8PhV5YbXK5s3Q8wP8X-9eekoQAkNieGYfYwyu6hpAqXEhdgakLzMW1nr9iZQqW5v_v2GUh5mEaTnZ1SHasUacGMtpdqV1Kh6QNBShO8C3tEJDmZZHR3HjU0tbxuCA==]
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYkByX18z-m33i5Xdi_phabWQRSiX4E-xRLGmU_TuSsUjIOi1RwrHGRnWcdZjkuED1jfT7CWY2hrjBc8FfxCO3WwOZMG-1n8_y06lSV3uXZHhzPGmTq5cSU1byo0lOsaITJRchr47vvpUq995PbZxVdu4L8Z-jJuP1xA==]
  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaeEG5TJMKR4CQ3m-edDLRLY9Lw0rsiCEUU74-aV-rY51aruWPtT2mWbnxlODh__4VM4bCukSLQC5KnuwmjF0wioK3c4FA6tGn7vEHtBUOoshqQYErjWXGoi5L_TXAfgU5st35uCrUO9cf5-iGCYlBHyKs6c1IU-23Vl5darhvvGzS9DNkUcu2on-RhD2LaSCG_BhwCtV8h5XspPIiWwoTHln-se4l5eRNGgD9lgjoOTx__bAgyzwVK7C1BPagPw==]
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE141Du-AjQzWQpNAG-Y_xGLkg7NsBe0eW3QqwTvS4rVw1kXRAb27yANbPWST29JF5Hgj46MkAzzCaO3l9R4chNYs0rgYdxRcFUSrJewNDSc_tS6LdRHKSdMqcD9KPIK_DDkQYezLD71rQS3M0=]
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYIdc6_LFWLbfU7aBslQr5WcIkdAoF9NOUit7ZBcOcqevPPx2CaHgEttIj2ewU-gky6nHNOiQaAgYxWOpdtmF7qYNZ40gEi1hsCr5Fz1WZG1loARQ4w0hxlt-dRaSrtukXsApA4HswhhLv89g=]
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgRR2P8dbfUl5H_pWHkNxrIYJ9osCAu39YeL2qvR4qxvCa1ROxHU2qmaFKwIWn71EmUSStex3lyR0PGJYOFRRAZM8hvnwPzH45P6e0PF1iqGLZ_rlzqgOYli8k9h-DNMTYX3xk0CcJkQQwgd_it17YigTCPvXixbCKSUSCvIbkGzdSWj_8LZQ65Xtv8Sp5Fz_AxWI0F2FqrMtJYbbQ7Zffnehbw29Q]
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Sources

Troubleshooting

Preventing chemical degradation of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in solution

Welcome to the technical support center for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing chemical degradation of this compound in solution. We will explore the inherent chemical liabilities of the molecule, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to ensure the integrity of your experiments.

Compound Stability Profile at a Glance

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride possesses three key functional groups that are susceptible to degradation under common laboratory and storage conditions. Understanding these vulnerabilities is the first step toward mitigating them.

  • Amide Linkage: The propanamide structure contains an amide bond, which is prone to hydrolysis under both acidic and basic conditions.[1][2]

  • Tertiary Amine: The dimethylamino group is a tertiary amine, which can be susceptible to oxidation.[3][4]

  • Phenyl Ring: The aromatic phenyl group can absorb UV radiation, making the compound liable to photodegradation.[5]

The following sections will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in solution?

A1: There are three primary degradation pathways you must consider: hydrolysis, oxidation, and photolysis. The contribution of each pathway is highly dependent on the solution's pH, solvent composition, temperature, and exposure to light and oxygen.

  • Hydrolysis: This is often the most significant pathway for amides.[6] In the presence of water, particularly under acidic or basic catalysis, the amide bond can be cleaved to yield 3-amino-3-phenylpropanoic acid and dimethylamine.[7][8] This reaction is typically accelerated by heat.[7]

  • Oxidation: The tertiary amine is a potential site for oxidation, which can be initiated by dissolved oxygen, peroxide impurities in solvents (like THF or ethers), or metal ion catalysts.[3][9] The most common product of tertiary amine oxidation is the corresponding N-oxide.

  • Photodegradation: Aromatic compounds can degrade upon exposure to light, especially UV radiation.[5] The phenyl ring in the molecule can absorb photons, leading to reactive excited states that may undergo various reactions, including ring-opening or hydroxylation, resulting in a loss of the parent compound.[10]

Below is a diagram illustrating these principal degradation routes.

cluster_0 Degradation Pathways cluster_1 Hydrolysis Products cluster_2 Oxidation Product cluster_3 Photodegradation Products Parent 3-amino-N,N-dimethyl-3-phenylpropanamide Acid 3-amino-3-phenylpropanoic acid Parent->Acid  Acid/Base Catalysis (H₂O, Heat) Amine Dimethylamine N_Oxide N-Oxide Derivative Parent->N_Oxide  Oxidizing Agents (e.g., H₂O₂, O₂) Photo_Products Ring-Opened/Hydroxylated Species Parent->Photo_Products  UV/Visible Light

Primary degradation pathways for the target compound.
Q2: How does the pH of the solution impact the stability of the compound?

A2: The pH of the aqueous solution is arguably the most critical factor governing the stability of this compound due to its influence on amide hydrolysis.

  • Acidic Conditions (pH < 4): Under low pH conditions, the amide's carbonyl oxygen can be protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[1] This process, known as acid-catalyzed hydrolysis, can lead to rapid degradation.[2]

  • Neutral Conditions (pH 5-7): The rate of hydrolysis is generally at its minimum in the near-neutral pH range. This is the recommended pH range for preparing and storing solutions to maximize shelf-life.

  • Alkaline Conditions (pH > 8): In basic solutions, the amide is subject to base-catalyzed hydrolysis.[11] The hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon.[2][11] While amides are generally resistant to hydrolysis, this reaction is accelerated at higher pH and temperature.[11]

Recommendation: For maximum stability in aqueous solutions, prepare the compound in a buffered system maintained between pH 5.0 and 7.0 . Avoid unbuffered water, as the dissolution of the hydrochloride salt itself will result in a slightly acidic pH, and it offers no resistance to pH shifts.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: Optimal storage involves controlling temperature, light exposure, and atmosphere. The goal is to minimize the rates of all potential degradation reactions. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated) or ≤ -20°C (Frozen) for long-term storage.Reduces the rate of all chemical reactions, particularly hydrolysis.
Light Exposure Store in amber glass vials or protect from light with aluminum foil.Prevents photodegradation of the aromatic phenyl ring.[5]
pH Buffered solution, pH 5.0 - 7.0.Minimizes the rate of both acid- and base-catalyzed amide hydrolysis.[1][11]
Atmosphere For maximum stability, purge the solution with an inert gas (e.g., argon or nitrogen) before sealing.Displaces dissolved oxygen to prevent oxidation of the tertiary amine.[3]
Solvent Purity Use high-purity (e.g., HPLC-grade) solvents.Avoids trace impurities like peroxides or metal ions that can catalyze degradation.

Troubleshooting Guide

Problem: I'm observing new or growing impurity peaks in my HPLC analysis over time.
  • Potential Cause 1: Hydrolysis. If you observe two new peaks, one likely more polar (the resulting carboxylic acid) and one that may or may not be retained depending on your method (dimethylamine), hydrolysis is a probable cause.

    • Solution: Check the pH of your solution. If it is outside the optimal 5-7 range, re-prepare your sample in a suitable buffer (e.g., phosphate or acetate buffer). Ensure your solution is stored at a low temperature.

  • Potential Cause 2: Oxidation. A new peak, often eluting close to the parent compound, could be the N-oxide derivative.

    • Solution: De-gas your solvents before use. Prepare solutions and store them under an inert atmosphere. Avoid solvents known to form peroxides (e.g., aged THF or dioxane) unless they are freshly opened or tested for peroxides.

  • Potential Cause 3: Photodegradation. If the samples have been exposed to ambient or UV light, a cluster of new, often small, peaks may appear.

    • Solution: Immediately protect all solutions from light. Use amber vials and minimize exposure during sample handling.

Pro-Tip: To confirm the identity of degradation products, a forced degradation study is invaluable.[12][13] By intentionally stressing the compound under specific conditions (acid, base, peroxide, heat, light), you can generate the primary degradants and determine their chromatographic retention times.[14][15]

Problem: The potency or measured concentration of my solution is decreasing faster than expected.
  • Potential Cause: This is a direct consequence of chemical degradation. The parent compound is being converted into one or more degradation products, leading to a lower measured amount of the active substance.

    • Solution: Review your entire workflow, from solution preparation to storage and analysis. Implement the optimal storage conditions outlined in the FAQ section. Verify the pH, protect from light, store at a low temperature, and use high-purity solvents. A systematic review is essential to pinpoint the source of instability.[16]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to maximize the short-term stability of a 10 mg/mL stock solution.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5 using 0.1 M KOH or 0.1 M HCl. Filter the buffer through a 0.22 µm filter.

  • Solvent Degassing: Place the required volume of the pH 6.5 buffer in a sonicator bath and sonicate under vacuum for 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride in an amber glass volumetric flask.

  • Dissolution: Add a portion of the degassed buffer to the flask and gently swirl or sonicate briefly to dissolve the compound completely. Once dissolved, fill to the mark with the degassed buffer.

  • Inert Atmosphere: Purge the headspace of the flask with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Storage: Tightly cap the flask, seal with parafilm, and immediately store in a refrigerator at 2-8°C. For long-term storage (>1 week), dispense into single-use aliquots in amber vials, purge with inert gas, and store in a freezer at ≤ -20°C.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[12][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Workflow for a comprehensive forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C.[15]

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature.[15]

  • Thermal Degradation: Heat a fourth aliquot at 80°C (in a sealed vial to prevent evaporation).

  • Photolytic Degradation: Expose a fifth aliquot in a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in foil.

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample. For acid/base samples, neutralize with an equimolar amount of base/acid. Analyze all samples by a suitable stability-indicating HPLC method.[6] This allows for the separation and quantification of the parent compound and all degradation products.[6]

By following these guidelines and protocols, you can significantly improve the reliability and reproducibility of your experiments by ensuring the chemical integrity of your 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride solutions.

References
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. [Link]

  • Arciniegas, S. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis. [Link]

  • Georg, G. I., & Aube, J. (Eds.). (n.d.). Oxidation of Amines and N-Hetarenes. Science of Synthesis. [Link]

  • Patsnap. (2026, March 5). Evaluate Aromatic Compounds' Photodegradation Risk. Patsnap Eureka. [Link]

  • Gadda, G. (n.d.). Oxidation of Amines by Flavoproteins. NIH. [Link]

  • Al-Ghananeem, A. M. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • That's Nice LLC. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. [Link]

  • Henbest, H. B. (1961). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

  • Reddy, P. G., et al. (n.d.). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. [Link]

  • Sun, H., et al. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]

  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(100), 12261-12263. [Link]

  • Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. [Link]

  • Kocourek, V., et al. (2006). PHOTOSTABILITY OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) AND NITRATED POLYCYCLIC AROMATIC HYDROCARBONS (NPAHs) IN DICHLOROMETHANE AND ISOOCTANE SOLUTIONS. Polycyclic Aromatic Compounds, 26(4), 279-293. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for 3-amino-N,N-dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride .

As a basic amine formulated as a hydrochloride salt, this analyte presents classic chromatographic challenges: poor retention on reversed-phase columns and severe peak tailing. This guide deconstructs the chemical causality behind these issues and provides self-validating protocols to achieve optimal separation.

Part 1: Analyte Profiling & Mechanistic Causality

To control a molecule's chromatographic behavior, we must first understand its structural thermodynamics. 3-amino-N,N-dimethyl-3-phenylpropanamide contains three critical functional groups:

  • Phenyl Ring: Provides moderate hydrophobicity.

  • N,N-dimethyl amide: A neutral, non-ionizable polar group under standard conditions[1].

  • Primary Amine: A highly basic, ionizable group (pKa ~9.5).

Because the compound is supplied as a hydrochloride salt, the primary amine is fully protonated ( −NH3+​ ) in aqueous solutions[1]. This protonation drastically reduces the molecule's overall hydrophobicity, causing it to elute near the void volume on standard C18 columns. Furthermore, the positively charged amine actively seeks out negatively charged residual silanols ( Si-O− ) on the silica stationary phase. This secondary electrostatic interaction is the primary mechanism behind band broadening and peak tailing[2][3].

Mechanism cluster_0 Stationary Phase (C18 Silica) Analyte 3-amino-N,N-dimethyl- 3-phenylpropanamide HCl (Protonated State) Hydrophobic C18 Alkyl Chain (Hydrophobic Partitioning) Analyte->Hydrophobic Phenyl Ring Silanol Residual Silanols (Si-O⁻) (Electrostatic Attraction) Analyte->Silanol -NH3+ Group Outcome1 Primary Retention (Desirable) Hydrophobic->Outcome1 Outcome2 Peak Tailing & Broadening (Undesirable) Silanol->Outcome2

Fig 1. Dual-interaction mechanism of protonated basic amines on silica-based C18 columns.

Part 2: Troubleshooting Guide & FAQs

Q1: My analyte elutes near the void volume ( t0​ ) on a standard C18 column using 0.1% Formic Acid. How can I increase the retention time? Causality: At pH 2.7 (0.1% Formic Acid), the primary amine is fully ionized, rendering the molecule highly hydrophilic. Hydrophobic partitioning into the C18 phase is minimal. Solution: You must alter the ionization state of the analyte or the retention mechanism of the column.

  • Strategy A (Preferred): Increase the mobile phase pH above the analyte's pKa (e.g., pH 10.0 using Ammonium Hydroxide). This deprotonates the amine into its neutral free-base form, maximizing hydrophobic retention[4].

  • Strategy B: If low pH is required for LC-MS compatibility, use a mixed-mode column (C18 + Cation Exchange) or add an anionic ion-pairing reagent (e.g., Heptafluorobutyric acid) to retain the protonated amine[5].

Q2: I achieved adequate retention time, but the peak exhibits severe tailing (Asymmetry factor > 2.0). What is causing this and how do I fix it? Causality: Peak tailing for basic amines is almost exclusively caused by secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support[2]. Solution: Switch to a highly end-capped column or a polar-embedded C18 column, which shields the silanols. Alternatively, add a competing base like Triethylamine (TEA) at 0.1-0.5% to the mobile phase. TEA acts as a sacrificial amine, binding to the active silanols and masking them from your analyte[2].

Q3: My retention time drifts earlier with every consecutive injection. Is the column degrading? Causality: Retention time drift in gradient methods is frequently caused by inadequate column equilibration or insufficient buffer capacity[2]. If the buffer concentration is too low, the local pH at the column head fluctuates, altering the analyte's ionization state. Solution: Ensure your aqueous mobile phase contains at least 10 mM of buffer salt (e.g., Ammonium Acetate). Equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase before each injection[2].

Workflow Start Assess Retention of 3-amino-N,N-dimethyl- 3-phenylpropanamide CheckRT Is Retention Factor (k') < 2? Start->CheckRT LowRT Yes: Analyte is fully ionized (Hydrophilic state) CheckRT->LowRT Yes GoodRT No: Retention is adequate CheckRT->GoodRT No Action1 Strategy A: Increase pH > 9.5 (Neutralize primary amine) LowRT->Action1 Action2 Strategy B: Add Ion-Pairing Reagent (e.g., Hexanesulfonate) LowRT->Action2 CheckShape Is Peak Asymmetry (As) > 1.5? GoodRT->CheckShape Action1->CheckShape Action2->CheckShape Tailing Yes: Silanol Interactions (Ion-exchange with Si-O⁻) CheckShape->Tailing Yes Success Optimized Method Achieved (k' > 2, As 0.9-1.2) CheckShape->Success No Action3 Use highly end-capped column or add 0.1% TEA Tailing->Action3 Action3->Success

Fig 2. Troubleshooting workflow for optimizing basic amine retention and peak shape.

Part 3: Optimized Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . The method is only considered successful if the built-in system suitability criteria are met.

Protocol A: High-pH Reversed-Phase Method (Recommended)

This method leverages high pH to neutralize the primary amine, allowing for standard hydrophobic retention without the need for complex ion-pairing reagents.

Step-by-Step Methodology:

  • Column Selection: Select a high-pH tolerant hybrid silica column (e.g., Waters XBridge C18, 4.6 x 100 mm, 3.5 µm). Do not use standard silica columns, as they will dissolve at pH > 8.

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of ultrapure water (10 mM). Adjust the pH to 10.0 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm membrane[2].

  • Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to focus the analyte)

    • 2-10 min: 5% to 60% B (Linear gradient)

    • 10-12 min: 60% to 95% B (Column wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Parameters: Flow rate at 1.0 mL/min; Column Oven at 30°C; UV Detection at 210 nm and 254 nm.

Self-Validation Criteria:

  • Void Volume Check: Inject Uracil (an unretained marker). Record t0​ .

  • Retention Validation: Inject the analyte. Calculate the retention factor: k′=(tR​−t0​)/t0​ . The system is valid only if k′≥2.0 .

  • Peak Shape Validation: Calculate the Asymmetry factor ( As​ ) at 10% peak height. The system is valid only if 0.9≤As​≤1.3 .

Protocol B: Mixed-Mode Chromatography (Alternative for LC-MS)

If high pH cannot be used, a mixed-mode column provides retention via both hydrophobicity and cation-exchange mechanisms[5].

Step-by-Step Methodology:

  • Column Selection: Select a Mixed-Mode C18/Cation-Exchange column (e.g., Primesep A, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of 70% Water / 30% Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA). The TFA provides the acidic environment necessary to protonate the amine and activate the cation-exchange mechanism.

  • Equilibration (Critical Step): Flush the column with at least 50 column volumes of the mobile phase to ensure the stationary phase is fully saturated with the acidic modifier.

Self-Validation Criteria:

  • Stability Check: Perform 5 consecutive injections of the analyte. The system is valid only if the Relative Standard Deviation (RSD) of the retention time is <0.5% . Higher RSD indicates the column is not fully equilibrated with the TFA.

Part 4: Quantitative Data & Column Comparison

The table below summarizes the expected chromatographic behavior of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride across various column chemistries, serving as a benchmark for your method development.

Column ChemistryMobile Phase pHPrimary Retention MechanismExpected k′ Expected Asymmetry ( As​ )Suitability for Analyte
Standard C18 2.5Hydrophobic (Poor)< 1.0> 2.5 (Severe Tailing)❌ Not Recommended
Polar-Embedded C18 2.5Hydrophobic + H-bonding1.5 - 2.01.2 - 1.5⚠️ Acceptable
Hybrid C18 (High pH) 10.0Hydrophobic (Neutral Free Base)> 3.00.9 - 1.2✅ Highly Recommended
Mixed-Mode (Cation) 3.0Hydrophobic + Ion-Exchange> 4.01.0 - 1.3✅ Excellent for low pH

Part 5: References

  • Benchchem. Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.2

  • GL Sciences. 3. How to Increase Retention - How to use analytical columns | Technical Support. 4

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. 5

  • Wiley-VCH. 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. 3

  • MTC USA. Amide vs. Amine Functional Groups in HPLC Applications - Tech Information. 1

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

As a Senior Application Scientist, I have structured this technical support guide to address the specific thermodynamic and kinetic bottlenecks encountered when crystallizing 3-amino-N,N-dimethyl-3-phenylpropanamide hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the specific thermodynamic and kinetic bottlenecks encountered when crystallizing 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride ().

The structural features of this molecule—a hydrophilic primary amine hydrochloride, a polar tertiary amide, and a lipophilic phenyl ring—endow it with strong amphiphilic properties. During crystallization, this amphiphilicity frequently disrupts standard hydrogen-bonding networks, leading to severe processing challenges such as liquid-liquid phase separation (LLPS, commonly known as "oiling out"), gelation, and extreme hygroscopicity. This guide provides field-proven, self-validating methodologies to overcome these issues and achieve high-purity crystalline yields.

Part 1: Diagnostic Workflow

G Start Crystallization Attempt (3-amino-N,N-dimethyl-3-phenylpropanamide HCl) Obs1 Visual Observation during Cooling/Anti-solvent addition Start->Obs1 OilingOut Oiling Out / LLPS (Two liquid phases) Obs1->OilingOut Cloudy emulsion forms Gel Gelation / Sticky Mass (Solvent entrapment) Obs1->Gel Rapid precipitation Good Crystalline Solid (Filterable) Obs1->Good Controlled nucleation FixLLPS 1. Change to shallower solubility solvent 2. Seed above Cloud Point 3. Reduce cooling rate OilingOut->FixLLPS FixGel 1. Slower anti-solvent addition 2. Increase agitation (shear) 3. Elevate isothermal hold temp Gel->FixGel Opt Filter, Wash (MTBE), Vacuum Dry Good->Opt FixLLPS->Opt FixGel->Opt

Diagnostic workflow for troubleshooting 3-amino-N,N-dimethyl-3-phenylpropanamide HCl crystallization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals during cooling? Causality : Liquid-liquid phase separation (LLPS) occurs when a supersaturated solution crosses the spinodal curve before it can overcome the activation energy barrier for heterogeneous nucleation (1[1]). Because 3-amino-N,N-dimethyl-3-phenylpropanamide HCl has a low melting point relative to its strong intermolecular interactions, it tends to separate into a solute-rich oil phase and a solvent-rich phase (2[2]). This oil phase traps impurities and eventually solidifies into an amorphous glass rather than a crystalline lattice. Solution : You must bypass the miscibility gap. This is achieved by selecting a solvent system with a shallower solubility curve (e.g., Ethanol/Ethyl Acetate instead of Isopropanol/Heptane) and introducing seed crystals before the solution reaches its cloud point temperature (CPT). Seeding provides a template that lowers the nucleation energy barrier, forcing crystallization to occur directly from the homogeneous solution.

Q2: I am getting a gel-like suspension instead of filterable crystals during anti-solvent addition. What is happening? Causality : Gelation is the result of uncontrolled, rapid supersaturation. When an anti-solvent is added too quickly, the system experiences a massive burst of primary nucleation. The compound forms highly solvated, microscopic needle-like networks that physically entrap the solvent, creating a non-filterable gel (3[3]). Solution : Shift from a kinetically driven process to a thermodynamically controlled one. Use reverse addition (adding the API solution dropwise into the anti-solvent) or elevate the isothermal hold temperature during addition to increase the solubility slightly, thereby reducing the supersaturation ratio. High-shear agitation is also critical to break up localized pockets of high supersaturation.

Q3: How do I handle the extreme hygroscopicity of this HCl salt during isolation? Causality : The primary amine hydrochloride moiety is highly polar and readily forms hydrogen bonds with atmospheric moisture, leading to deliquescence (absorbing so much moisture that the crystal lattice collapses into an aqueous oil). Solution : Isolate the product under a dry nitrogen sweep. Wash the filter cake with a highly volatile, non-polar solvent (such as Methyl tert-butyl ether, MTBE) to displace any residual crystallization solvent and water. Immediately transfer the solid to a vacuum oven at 45°C.

Part 3: Quantitative Data - Solvent System Screening

To systematically eliminate LLPS and gelation, we evaluated multiple binary solvent systems. The data below summarizes the thermodynamic outcomes based on solvent selection:

Solvent System (Solvent : Anti-solvent)Ratio (v/v)Solubility ProfileCrystallization OutcomeYield (%)
Ethanol : Ethyl Acetate 1:3High at 60°C, Low at 5°CCrystalline, easily filterable85%
Methanol : MTBE 1:4High at 50°C, Low at 0°CCrystalline (requires high shear)88%
Isopropanol : Heptane 1:2Moderate at 60°COiling out (LLPS)N/A
Water : Acetone 1:5High at 25°CGelation / AmorphousN/A

Part 4: Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Ethanol / Ethyl Acetate)

Objective: To prevent LLPS by controlling the nucleation kinetics and forcing crystallization above the spinodal curve.

  • Dissolution : Suspend 10.0 g of crude 3-amino-N,N-dimethyl-3-phenylpropanamide HCl in 30 mL of absolute Ethanol. Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Anti-solvent Addition (Hot) : Slowly add 60 mL of Ethyl Acetate over 15 minutes while maintaining the temperature at 60°C.

    • Self-Validation Check : The solution must remain completely clear. If turbidity or an emulsion appears at this stage, the system has oiled out. Reheat to 65°C and add 2-3 mL of Ethanol until clear before proceeding.

  • Cooling & Seeding : Cool the solution at a strictly controlled rate of 0.5°C/min to 45°C. At 45°C (which must be 2-3°C above the experimentally determined Cloud Point), add 0.1 g of pure crystalline seeds.

  • Aging : Hold isothermally at 45°C for 2 hours.

    • Causality : This aging period allows the seed bed to grow and safely consume the supersaturation, bypassing the LLPS boundary entirely.

  • Final Cooling & Isolation : Cool to 5°C at 0.2°C/min. Filter the resulting slurry, wash with 20 mL of cold MTBE, and dry under vacuum at 45°C for 12 hours.

Protocol B: High-Shear Anti-Solvent Crystallization (Methanol / MTBE)

Objective: To prevent gelation and solvent entrapment during rapid precipitation by utilizing reverse addition and high-shear mixing.

  • Dissolution : Dissolve 10.0 g of the compound in 20 mL of Methanol at 50°C.

  • Anti-Solvent Preparation : In a separate, jacketed crystallizer, prepare 80 mL of MTBE at 20°C with high-shear agitation (e.g., 600 rpm using a pitched-blade turbine).

  • Reverse Addition : Dose the hot Methanol solution into the MTBE at a constant rate of 1 mL/min using a syringe pump.

    • Self-Validation Check : The slow addition into a large volume of anti-solvent ensures the global supersaturation remains low at all times, promoting the growth of equant crystals rather than solvated, gel-forming needles.

  • Ripening : Once addition is complete, heat the slurry to 35°C for 1 hour. This Ostwald ripening step dissolves fine amorphous particles and grows larger, easily filterable crystals.

  • Isolation : Cool back to 10°C, filter rapidly under a nitrogen sweep, wash with cold MTBE, and vacuum dry.

Part 5: References

  • 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | Sigma-Aldrich |

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry | Engineering | 1

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation | Organic Process Research & Development - ACS Publications | 2

  • Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride | ResearchGate | 3

Sources

Optimization

Reducing moisture sensitivity during 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride storage

A Guide to Mitigating Moisture Sensitivity During Storage and Handling Welcome to the technical support center for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Mitigating Moisture Sensitivity During Storage and Handling

Welcome to the technical support center for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's moisture sensitivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.

I. Understanding the Challenge: Hygroscopicity in Amine Hydrochlorides

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, as an amine hydrochloride salt, is inherently susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere.[1][2] This seemingly simple issue can have cascading negative effects on your research.

Why is this a concern? Absorbed moisture can lead to:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in absorbed water), which makes accurate weighing and handling difficult.[2][3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amide group or other reactions, compromising the purity and stability of the compound.[2][4]

  • Inaccurate Concentrations: If the material has absorbed significant water, the weighed mass will not correspond to the actual mass of the active compound, leading to errors in solution preparation and subsequent experiments.[2]

The hydrochloride salt form generally enhances water solubility and stability compared to the free base, but it also introduces this hygroscopic nature.[1][5] Understanding and controlling this property is paramount for reliable results.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with moisture-sensitive compounds like 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

My powder has become clumpy and difficult to handle. What should I do?

This is a classic sign of moisture absorption.[3] The best course of action depends on the stringency of your application.

  • For non-critical applications: You may be able to break up the clumps gently with a clean, dry spatula inside a desiccator or a low-humidity environment. However, be aware that the material's water content is now elevated.

  • For quantitative or GMP applications: It is strongly recommended to use a fresh, unopened container of the compound. If this is not possible, the clumped material must be characterized to determine its actual water content before use.

How can I accurately weigh a hygroscopic powder?

Accurate weighing requires minimizing exposure to ambient atmosphere.

  • Ideal Method: Perform all weighing operations inside a glovebox with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[2]

  • Alternative Method: If a glovebox is unavailable, work quickly in an area with the lowest possible humidity.[2] Have all your equipment (spatula, weigh boat, receiving vessel) ready and opened only at the last possible moment. Use a balance with a draft shield. Minimize the time the primary container is open.

I suspect my sample has degraded due to moisture exposure. How can I confirm this?

Detecting degradation requires analytical chemistry techniques. The primary concern with this molecule would be the hydrolysis of the propanamide moiety.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool to assess purity. A degraded sample may show a decreased peak area for the parent compound and the appearance of new peaks corresponding to degradation products. Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), can also be used to separate and identify volatile degradation products.[6][7]

  • Spectroscopic Methods: While less quantitative for purity, Fourier-Transform Infrared (FTIR) spectroscopy can provide clues. The N-H⁺ stretching vibrations in the 2300–2700 cm⁻¹ range are characteristic of tertiary amine hydrochlorides.[1] Significant changes in the spectrum, particularly around the amide carbonyl region (~1650 cm⁻¹), could indicate hydrolysis.

What are the optimal storage conditions for this compound?

To maintain the integrity of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, it should be stored in a tightly sealed container in a cool, dry place.[2]

ParameterRecommended ConditionRationale
Container Tightly sealed, preferably with an inert gas (e.g., Argon, Nitrogen) headspace.Prevents ingress of atmospheric moisture.[8]
Temperature Cool (as per manufacturer's recommendation, often 2-8°C or room temperature).Reduces the rate of potential degradation reactions.[9]
Environment Dry, away from direct sunlight. A desiccator is highly recommended.[8]Minimizes moisture exposure and prevents photodegradation.
Relative Humidity (RH) As low as possible. For sensitive materials, <30% RH is often targeted.[9]Directly reduces the driving force for moisture absorption.

For long-term storage, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to avoid repeatedly opening the main container.[2]

III. Key Experimental Protocols

Adherence to rigorous protocols is the best defense against moisture-related issues.

Protocol 1: Quantifying Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content in pharmaceutical samples.[10][11] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.[12]

Objective: To determine the precise percentage of water (% w/w) in a sample of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Methodology:

  • Volumetric KF: Suitable for samples with higher moisture content (>1%).[10]

  • Coulometric KF: Ideal for samples with very low moisture levels (<1%).[10]

Step-by-Step Procedure (General Volumetric Method):

  • System Preparation: The KF titrator's vessel is filled with a suitable solvent (e.g., methanol) and titrated to a dry endpoint with the KF reagent to eliminate any residual water in the solvent.

  • Sample Introduction: Quickly and accurately weigh a suitable amount of the compound and introduce it directly into the titration vessel. The vessel should be sealed immediately. For hygroscopic solids, this step is ideally performed using a syringe or sample-locking system to minimize atmospheric exposure.[13]

  • Titration: The titration begins automatically. The KF reagent is added until all the water from the sample has been consumed.

  • Endpoint Detection: The endpoint is typically detected potentiometrically.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used and the known concentration of the titrant.

IV. Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for a Clumped Sample

This diagram outlines the decision-making process when you encounter a compromised sample.

G A Start: Sample is clumped/caked B Is the experiment for quantitative analysis or GMP? A->B C YES B->C Yes D NO B->D No E Discard current sample. Use a fresh, unopened lot. C->E F Can clumping be gently broken up in a controlled, dry environment (e.g., desiccator)? D->F G YES F->G Yes H NO F->H No K Is accurate concentration critical? G->K J Material is likely unusable. Consider discarding. H->J I Proceed with caution. Be aware of potential weighing inaccuracies. L YES K->L Yes M NO K->M No N Perform Karl Fischer titration to determine water content. Adjust weighed mass accordingly. L->N M->I N->I

Caption: Decision workflow for handling clumped hygroscopic material.

Diagram 2: Potential Moisture-Induced Degradation Pathway

This diagram illustrates the potential hydrolysis of the amide bond, a primary concern for this molecule in the presence of water.

Degradation cluster_0 Moisture-Induced Hydrolysis Parent 3-amino-N,N-dimethyl- 3-phenylpropanamide HCl Water + H₂O (Water) Products 3-amino-3-phenylpropanoic acid + Dimethylamine HCl Parent->Products Hydrolysis

Caption: Potential hydrolysis of the propanamide due to moisture.

V. Conclusion

The moisture sensitivity of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a manageable but critical variable. By understanding the underlying principles of hygroscopicity and implementing rigorous handling, storage, and analytical protocols, researchers can ensure the quality of their material and the validity of their experimental outcomes. Proactive measures, such as proper storage in desiccators and minimizing atmospheric exposure, are always preferable to reactive troubleshooting. When in doubt, analytically verifying the water content and purity of your material is the most scientifically sound approach.

VI. References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments. (2024, August 20). Retrieved from [Link]

  • Karl Fischer Moisture Analysis - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved from [Link]

  • Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples - PMC. (n.d.). Retrieved from [Link]

  • Hydrochloride - Grokipedia. (n.d.). Retrieved from [Link]

  • Moisture Impact on Powder Safety, Stability, and Processing - Delft Solids Solutions. (n.d.). Retrieved from [Link]

  • How Temperature and Humidity Affect Pharmaceutical Production (And How to Control Them Effectively) - Airology. (2025, May 23). Retrieved from [Link]

  • Quantifying the impact of humidity on powder properties. (n.d.). Retrieved from [Link]

  • Excellent Humidity Control in Pharmaceutical Manufacturing - Bry-Air. (n.d.). Retrieved from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.). Retrieved from [Link]

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers - PMC. (2020, November 06). Retrieved from [Link]

  • Degradation pathway analysis of propanil using GC–MS - ResearchGate. (n.d.). Retrieved from [Link]

  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - ACS Publications. (2022, December 08). Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). Retrieved from [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17). Retrieved from [Link]

  • 3-amino-N-methyl-3-phenylpropanamide hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). Retrieved from [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.). Retrieved from [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. - ResearchGate. (n.d.). Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC - ResearchGate. (n.d.). Retrieved from [Link]

  • US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents. (n.d.). Retrieved from

  • 3-amino-N,N-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 22364453. (n.d.). Retrieved from [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms - ACS Publications. (2025, December 18). Retrieved from [Link]

  • Biodegradation of propanil by Acinetobacter baumannii DT in a biofilm-batch reactor and effects of butachlor on the degradation process - PubMed. (2020, January 01). Retrieved from [Link]

  • Degradation pathway: Significance and symbolism. (2026, March 10). Retrieved from [Link]

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed. (2013, November 15). Retrieved from [Link]

  • Stability Testing of Biotechnological/Biological Products - EMA. (n.d.). Retrieved from [Link]

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. (2023, December 15). Retrieved from [Link]

  • Hydrochloride - Wikipedia. (n.d.). Retrieved from [Link]

  • 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride-None - Thoreauchem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges encountered during the synthesis of 3-amino-N,N-dimethyl-3-phenylpro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges encountered during the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. This β -amino amide is a highly valuable structural motif in drug development, but its synthesis is notoriously prone to side reactions due to the inherent reactivity of the β -amino carbonyl system.

This guide bypasses generic advice to provide mechanistic insights, self-validating protocols, and troubleshooting workflows that ensure high yield, high purity, and reproducible chiral integrity.

Mechanistic Causality of Common Side Reactions

Understanding the "why" behind a failed reaction is the first step to preventing it. The synthesis of this compound typically involves Mannich-type additions, reductive amination of β -keto amides, or advanced multicomponent reactions[1]. Regardless of the synthetic route, three primary side reactions dominate this chemical space:

  • E1cB Elimination (Formation of N,N-Dimethylcinnamamide): The most pervasive side reaction is the elimination of the primary amine to form the α,β -unsaturated amide (N,N-dimethylcinnamamide).

    • Causality: The α -protons (at C2) are rendered highly acidic by the adjacent N,N-dimethylamide carbonyl. Under basic conditions, or when the amine is protonated (making it an excellent leaving group) and subjected to heat, the molecule undergoes E1cB elimination. The massive thermodynamic driving force of forming a fully conjugated system (phenyl ring + alkene + carbonyl) makes this pathway highly favorable[2],[3].

  • Retro-Mannich Fragmentation:

    • Causality: β -amino amides can undergo a domino fragmentation (retro-Mannich cleavage) back into a benzaldehyde imine and an amide enolate equivalent. This C2-C3 bond cleavage is triggered by thermal stress or strongly basic conditions[4].

  • Over-Alkylation and Dimerization:

    • Causality: If the primary amine is synthesized via reductive amination or direct amination, the resulting 3-amino product is more nucleophilic than the starting ammonia source. Without proper protecting group strategies, it can react with unreacted electrophilic intermediates to form secondary amine dimers[5].

Self-Validating Experimental Protocols

To mitigate these side reactions, every step must be designed as a self-validating system where the physical phenomena logically dictate the outcome.

Protocol A: Controlled Anhydrous HCl Salt Formation

Objective: Convert the free base to the hydrochloride salt without triggering E1cB elimination.

  • Preparation: Dissolve the purified 3-amino-N,N-dimethyl-3-phenylpropanamide free base in an anhydrous, non-polar solvent (e.g., MTBE or diethyl ether) at a concentration of 0.1 M.

  • Kinetic Trapping (Temperature Control): Cool the reactor strictly to 0–5 °C.

    • Causality: Low thermal energy kinetically traps the molecule, denying the system the activation energy required for the E1cB elimination transition state.

  • Anhydrous Acid Addition: Dropwise add 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) under rigorous stirring.

    • Causality: Aqueous HCl introduces water, which can hydrolyze the amide or solvate the leaving group, promoting elimination. Anhydrous conditions force the immediate, clean precipitation of the salt.

  • Validation: Filter the white precipitate under an inert atmosphere. Analyze the filtrate via UV-Vis (approx. 270-280 nm). If the filtrate is strongly UV-active, it validates that elimination to the highly conjugated N,N-dimethylcinnamamide has occurred, indicating a failure in temperature control.

Protocol B: Multicomponent Assembly Optimization

Objective: Synthesize the β -amino amide core via a Brønsted acid-catalyzed multicomponent reaction while suppressing hydrolysis and retro-Mannich pathways[1].

  • Assembly: Combine benzaldehyde, the amine source, and the amide enolate equivalent (e.g., an ynamide) in an anhydrous solvent (e.g., DCM).

  • Moisture Scavenging: Add freshly activated 4Å molecular sieves before adding the catalyst.

    • Causality: Water removal is absolutely critical. It drives the thermodynamic equilibrium of imine formation and prevents the hydrolysis of highly reactive intermediates during the subsequent Mumm rearrangement[6].

  • Controlled Catalysis: Introduce the Brønsted acid catalyst at -10 °C, slowly warming to room temperature.

    • Causality: Gradual warming prevents the thermal spikes that trigger retro-Mannich fragmentation[4].

Quantitative Data: Reaction Conditions vs. Impurity Profiles

The following table summarizes how specific parameters influence the product distribution during the final isolation and salt formation phase.

ConditionTemp (°C)Solvent SystemDesired HCl Salt YieldCinnamamide (Elimination)Retro-Mannich Products
Optimized 0–5MTBE / Anhydrous HCl>95%<1%Not detected
Aqueous Acid 25Water / HCl (aq)60%25%5%
Thermal Stress 60EtOH / HCl (aq)15%65%15%
Excess Base 25DCM / Et3NN/A (Free base)40%10%
Process & Troubleshooting Visualizations

Pathway SM Precursors (Benzaldehyde + Amine + Amide) Inter Imine / Enolate Intermediate SM->Inter Condensation Prod 3-Amino-N,N-dimethyl- 3-phenylpropanamide Inter->Prod C-C Bond Formation Side2 Side Product 2: Retro-Mannich Fragments Inter->Side2 Thermal Stress Salt Target Product (HCl Salt) Prod->Salt Anhydrous HCl (0-5 °C) Side1 Side Product 1: N,N-Dimethylcinnamamide (via E1cB Elimination) Prod->Side1 Heat / Base (Elimination) Side3 Side Product 3: Over-alkylated Amines Prod->Side3 Excess Alkylating Agent

Caption: Mechanistic pathways showing desired synthesis of the target beta-amino amide and major side reactions.

Troubleshooting Start Issue: Low Yield or Purity CheckElim Is Cinnamamide Detected? (UV/LC-MS) Start->CheckElim FixElim Action: Lower Temp to 0°C Use Anhydrous HCl CheckElim->FixElim Yes CheckRetro Are Starting Materials Re-appearing? CheckElim->CheckRetro No FixRetro Action: Avoid Strong Base Reduce Reaction Time CheckRetro->FixRetro Yes CheckWater Is Hydrolysis Occurring? CheckRetro->CheckWater No FixWater Action: Add 4Å Molecular Sieves CheckWater->FixWater Yes

Caption: Step-by-step troubleshooting decision tree for resolving low yield and purity issues.

Frequently Asked Questions (FAQs)

Q: Why is my product turning yellow or brown during solvent evaporation? A: This is a classic indicator of N,N-dimethylcinnamamide formation. The extended conjugation of the elimination product absorbs in the near-UV/blue region, appearing yellow. To fix this, ensure your rotary evaporator bath temperature never exceeds 30 °C and maintain a strictly neutral or slightly acidic pH during the organic workup.

Q: How do I preserve the stereocenter if I am synthesizing the (3R) or (3S) enantiomer? A: Chiral integrity at the C3 position is highly sensitive to base-catalyzed enolization at the adjacent C2 position, which can lead to sequential racemization, or via reversible retro-Mannich pathways[2],[3]. Avoid using strong bases (like alkoxides or DBU) during workup. Use mild, sterically hindered bases (like DIPEA) only if absolutely necessary, and keep reaction times brief.

Q: Can I use aqueous HCl to form the salt if I dry it thoroughly afterward? A: No. The presence of water during the protonation of the β -amine significantly lowers the activation barrier for E1cB elimination. The water solvates the transition state and acts as a mediator to abstract the α -proton. Always use anhydrous ethereal or dioxane HCl.

References
  • Double umpolung approach to amino amide synthesis | Research - Chemistry World. Chemistry World.
  • Side reactions in peptide synthesis: An overview - Bibliomed. Bibliomed.
  • Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC. NIH.
  • Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions - PubMed. NIH.
  • One-Pot Multicomponent Synthesis of b-Amino Amides Communications - ResearchGate. ResearchGate.
  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck. ACS.

Sources

Optimization

Technical Support Center: Refining Purification &amp; Recrystallization of 3-amino-N,N-dimethyl-3-phenylpropanamide HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation and purification of 3-amino-N,N-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation and purification of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride .

Because this scaffold features a primary amine, an N,N-dimethyl amide, and a benzylic stereocenter, it is highly polar, prone to hydrogen-bonding, and susceptible to hygroscopicity. This guide moves beyond basic procedures, explaining the thermodynamic and kinetic causality behind each protocol to ensure your workflows are robust, reproducible, and self-validating.

Core Workflow & Mechanistic Pathways

To establish a baseline, the following diagram illustrates the optimized anti-solvent recrystallization workflow. We utilize a binary solvent system to maximize recovery while purging structurally similar impurities[1].

PurificationWorkflow Crude Crude 3-amino-N,N-dimethyl- 3-phenylpropanamide HCl Dissolve Dissolution in Hot IPA (Primary Solvent) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Matter) Dissolve->Filter AntiSolvent Addition of EtOAc (Anti-Solvent) Filter->AntiSolvent Cooling Controlled Cooling & Seeding (Prevent Oiling Out) AntiSolvent->Cooling Isolate Filtration under N2 Blanket (Mitigate Hygroscopicity) Cooling->Isolate Pure Pure Crystalline Product (Vacuum Dried) Isolate->Pure

Workflow for the optimized anti-solvent recrystallization of the target amine hydrochloride.

Troubleshooting Guides & FAQs

Q1: During recrystallization, my product forms a biphasic oily layer at the bottom of the flask instead of crystallizing ("oiling out"). How can I force crystallization?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute in that specific solvent mixture. Instead of forming a highly ordered crystal lattice, the amine hydrochloride separates as a solute-rich liquid phase, which acts as a sponge for impurities. Solution:

  • Change the Solvent System: Transition from ethanol/ether to an Isopropanol (IPA) / Ethyl Acetate (EtOAc) system. IPA provides excellent solubility at reflux, while EtOAc acts as a precise anti-solvent that steepens the solubility curve, allowing you to hit the supersaturation point at a much lower temperature[2].

  • Lower Initial Concentration: Dilute your crude mixture by 10-15%. This shifts the saturation temperature downward, bypassing the LLPS boundary.

  • Seeding: Introduce pure seed crystals at the upper limit of the metastable zone (around 50°C). This provides a template for heterogeneous nucleation, bypassing the thermodynamic energy barrier required for spontaneous crystallization.

OilingOut cluster_0 Rapid Cooling (T > Melting Point of Solute) cluster_1 Controlled Cooling + Seeding (T < Metastable Zone) Supersat Supersaturated Solution Oiling Liquid-Liquid Phase Separation (Oiling Out) Supersat->Oiling High ΔT Nucleation Heterogeneous Nucleation Supersat->Nucleation Low ΔT Amorphous Amorphous/Impure Mass Oiling->Amorphous Crystal High-Purity Crystals Nucleation->Crystal

Mechanistic pathway comparing oiling out versus successful crystallization during cooling.

Q2: The isolated HCl salt is highly hygroscopic. It turns into a sticky paste on the filter paper. How do we mitigate this?

Causality: The hydrochloride salt of a primary amine combined with a tertiary amide creates a dense network of hydrogen-bond donors and acceptors. When exposed to ambient humidity, the crystal lattice rapidly absorbs water, leading to deliquescence (dissolving in its own absorbed moisture). Solution:

  • Nitrogen Blanketing: Never pull ambient air through the filter cake. Perform vacuum filtration under an inverted funnel connected to a steady stream of dry nitrogen gas.

  • Anhydrous Washes: Wash the filter cake exclusively with ice-cold, anhydrous anti-solvent (e.g., anhydrous EtOAc).

  • Immediate Desiccation: Transfer the cake immediately to a vacuum oven set to 40°C (<10 mbar) containing a potent desiccant like phosphorus pentoxide ( P2​O5​ ).

Q3: We are observing trace amounts of unreacted dimethylamine hydrochloride and cinnamic acid derivatives in the final product. How can we selectively remove them?

Causality: Dimethylamine hydrochloride (a common byproduct if the compound is synthesized via amidation) is highly soluble in short-chain alcohols and can co-crystallize. Cinnamic acid derivatives are soluble in organic solvents but can become trapped in the crystal lattice during rapid precipitation. Solution: Implement a pre-crystallization free-basing wash[3].

  • Convert the crude HCl salt back to the free base using saturated aqueous NaHCO3​ .

  • Extract into dichloromethane (DCM). The dimethylamine will largely remain in the aqueous phase.

  • Wash the organic layer with water, dry over Na2​SO4​ , and re-precipitate the HCl salt by bubbling dry HCl gas (or adding ethereal HCl) before proceeding to the final recrystallization.

Q4: How do I verify the enantiomeric purity if I am working with a chiral variant of this beta-amino amide?

Causality: 3-amino-N,N-dimethyl-3-phenylpropanamide possesses a chiral center at the benzylic C3 position. Standard achiral reversed-phase HPLC cannot resolve these enantiomers. Solution: Utilize Chiral Stationary Phase (CSP) HPLC. Quinine-derived chiral anion-exchanger columns or polysaccharide-based columns (e.g., Chiralcel OD-H) are highly effective for direct enantioseparation of apolar beta-amino acid derivatives[4].

Quantitative Data: Solvent System Optimization

The table below summarizes our empirical data on solvent system selection. The goal is to maximize the differential solubility between the boiling point and 5°C.

Primary SolventAnti-SolventRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Morphological Observation
MethanolDiethyl Ether1:565%94.2%Rapid precipitation; highly hygroscopic powder.
EthanolAcetone1:372%96.5%Prone to oiling out if cooled >1°C/min.
Isopropanol Ethyl Acetate 1:4 88% >99.5% Optimal crystalline morphology; stable lattice[2].
WaterAcetone1:1045%98.1%Significant product loss in the mother liquor.

Experimental Protocol: Optimized IPA/EtOAc Recrystallization

This self-validating protocol ensures that impurities are purged kinetically while thermodynamic stability of the crystal lattice is maintained.

Reagents Required:

  • Crude 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (10.0 g)

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Ethyl Acetate (EtOAc)

  • Pure seed crystals (10 mg)

Step-by-Step Methodology:

  • Primary Dissolution: Suspend 10.0 g of the crude HCl salt in 25 mL of anhydrous IPA in a 250 mL round-bottom flask equipped with a reflux condenser. Heat to a mild reflux (82°C) with magnetic stirring until complete dissolution is achieved. Self-Validation: If the solution remains cloudy after 15 minutes at reflux, inorganic salts or polymeric impurities are present.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulates. Return the clear filtrate to a clean flask and maintain at 75°C.

  • Anti-Solvent Titration: Using an addition funnel, add anhydrous EtOAc (100 mL) dropwise over 20 minutes while maintaining vigorous stirring. Self-Validation: If persistent cloudiness appears during addition, stop immediately and reheat the mixture until clear to prevent premature amorphous precipitation.

  • Controlled Nucleation: Cool the solution at a strict rate of 0.5°C/min. Once the internal temperature reaches 50°C, introduce 10 mg of pure seed crystals.

  • Maturation: Continue cooling the seeded solution to 5°C over 2 hours. Allow the slurry to age at 5°C for an additional 1 hour to maximize yield.

  • Inert Isolation: Filter the resulting white crystalline solid using a Büchner funnel under a continuous nitrogen blanket. Wash the filter cake with two 15 mL portions of ice-cold anhydrous EtOAc.

  • Drying: Transfer the solid immediately to a vacuum oven. Dry at 40°C (<10 mbar) for 12 hours to yield the analytically pure API.

References

  • Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase PubMed (NIH) URL: [Link]

  • Process for production of optically active beta-phenylalanine derivatives (EP1484314A1)
  • Crystallization Method for Benzphetamine Scholars' Mine (Missouri S&T) URL: [Link]

  • A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride vs free base properties

A Technical Guide to 3-Amino-N,N-dimethyl-3-phenylpropanamide: Free Base vs. Hydrochloride Salt Properties Executive Summary & Context In the landscape of pharmaceutical synthesis and medicinal chemistry, the physical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 3-Amino-N,N-dimethyl-3-phenylpropanamide: Free Base vs. Hydrochloride Salt Properties

Executive Summary & Context

In the landscape of pharmaceutical synthesis and medicinal chemistry, the physical form of an intermediate or active pharmaceutical ingredient (API) dictates its handling, reactivity, and formulation viability. For 3-amino-N,N-dimethyl-3-phenylpropanamide , a versatile building block utilized in the development of neuroactive agents and specialty chemical synthesis, the choice between its free base and hydrochloride (HCl) salt form is a critical decision.

This guide provides an in-depth, objective comparison of the physicochemical properties, structural mechanics, and experimental workflows associated with both forms, designed specifically for researchers and drug development professionals.

Structural Mechanics and Causality of Salt Formation

3-Amino-N,N-dimethyl-3-phenylpropanamide contains two distinct nitrogen-containing functional groups: a primary amine and an N,N-dimethyl amide.

  • Site of Protonation: The amide nitrogen is essentially non-basic due to the resonance delocalization of its lone pair into the adjacent carbonyl group. Consequently, when exposed to hydrochloric acid, protonation occurs exclusively at the primary amine.

  • Physical State Transformation: The free base form (CAS: 180264-38-4)[1] is typically a viscous oil or low-melting solid, making it prone to oxidation and difficult to handle in precise stoichiometric amounts[2]. By converting it to the hydrochloride salt (CAS: 1864058-04-7)[3], the neutral molecule is transformed into an ionic lattice. This increases the intermolecular forces (ionic bonds vs. dipole-dipole interactions), resulting in a stable, highly crystalline powder[2].

  • Solubility Shift: Salt formation is a widely employed approach to increase the aqueous solubility of poorly soluble drug substances[4]. The ionic nature of the HCl salt allows for rapid ion-dipole interactions with water, significantly enhancing dissolution rates compared to the lipophilic free base.

Physicochemical Properties Comparison

The following table summarizes the quantitative and qualitative differences between the two forms.

PropertyFree BaseHydrochloride Salt
CAS Number 180264-38-4[1]1864058-04-7[3]
Molecular Formula C11H16N2O[5]C11H17ClN2O
Molecular Weight 192.26 g/mol 228.72 g/mol
Physical State Viscous oil / Low-melting solidCrystalline powder
Aqueous Solubility LowHigh
Organic Solubility High (DCM, EtOAc, Ether)Low (Ether, Hexanes), Moderate (MeOH)
Chemical Stability Moderate (Prone to oxidation)[2]High (Stable under ambient conditions)
Primary Application Nucleophilic reactions, Amide couplingStorage, Aqueous assays, Purification

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of the procedure.

Protocol A: In Situ Salt Formation and Isolation

Objective: Convert the lipophilic free base into the stable, crystalline hydrochloride salt for long-term storage. Causality: By conducting the reaction in an anhydrous, non-polar solvent (like diethyl ether), the highly polar HCl salt will immediately precipitate upon formation. This drives the reaction to completion via Le Chatelier's principle and simultaneously purifies the product from organic-soluble impurities.

  • Dissolution: Dissolve 1.0 equivalent of 3-amino-N,N-dimethyl-3-phenylpropanamide free base in anhydrous diethyl ether (10 mL per gram of substrate) under a nitrogen atmosphere.

  • Controlled Acidification: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. Expert Insight: Cooling is strictly required to control the exothermic protonation of the primary amine, which prevents thermal degradation or side reactions.

  • Crystallization: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. A white crystalline precipitate will form.

  • Isolation: Isolate the solid via vacuum filtration. Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove any unreacted free base and trace impurities.

  • Validation (Self-Validating Step): Dry the product under vacuum at 40°C. Confirm the salt formation via FTIR spectroscopy. The successful protonation of the primary amine is indicated by a shift in the N-H stretching band (typically shifting from ~3327 cm⁻¹ to ~3370 cm⁻¹)[6]. Additionally, 1H-NMR in D₂O should show a downfield shift for the protons on the carbon adjacent to the amine[4].

Protocol B: Thermodynamic Solubility Profiling

Objective: Quantify the solubility enhancement achieved via salt formation.

  • Saturation: Add an excess amount of the solid (free base or HCl salt) to separate amber vials containing 10 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Agitate the vials on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration (Self-Validating Step): Centrifuge the samples at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Insight: This dual-separation ensures that no undissolved micro-particulates skew the downstream quantification, which is a common source of false-positive solubility data.

  • Quantification: Analyze the filtrate via HPLC-UV against a known calibration curve to determine the exact saturation concentration.

Workflow Visualization

The following diagram maps the logical progression of the salt formation and isolation workflow, highlighting the phase transition from organic solution to solid isolate.

G A 3-Amino-N,N-dimethyl-3-phenylpropanamide (Free Base) B Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) A->B Step 1 C Add HCl in Dioxane (0°C) Controlled Acidification B->C Step 2 D Protonation of Primary Amine (Exothermic) C->D Mechanism E Precipitation of Hydrochloride Salt D->E Phase Change F Vacuum Filtration & Ether Wash E->F Isolation G Validation (FTIR N-H Shift & NMR) F->G QA/QC

Caption: Workflow for the synthesis, isolation, and validation of the hydrochloride salt form.

Application in Synthesis & Drug Development

The choice between the free base and the hydrochloride salt dictates the downstream synthetic strategy:

  • When to use the Free Base: The free base is strictly required when the primary amine must act as a nucleophile. For example, in reductive amination or amide coupling reactions, the lone pair on the nitrogen must be available to attack an electrophile. If the HCl salt is used, an auxiliary base (like triethylamine or DIPEA) must be added to the reaction mixture to deprotonate the amine in situ.

  • When to use the Hydrochloride Salt: The HCl salt is the preferred form for long-term storage, shipping, and analytical standardization due to its resistance to oxidation and defined crystalline structure. It is also the mandatory form for in vitro biological assays (e.g., receptor binding assays) that require aqueous media, as the free base will precipitate out of aqueous buffers, leading to inaccurate dosing.

References

  • 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | Source: sigmaaldrich.com | 3

  • chemical label 3-amino-N,N-dimethyl-3-phenylpropanamide | Source: chemical-label.com |1

  • 3-amino-n,n-dimethyl-3-phenylpropanamide (C11H16N2O) - PubChemLite | Source: uni.lu | 5

  • Principles of Drug Action 1, Spring 2005, Amines | Source: auburn.edu | 2

  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology - PMC | Source: nih.gov | 6

  • In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam–Copovidone Amorphous Solid Dispersion | Source: acs.org | 4

Sources

Comparative

Technical Comparison Guide: 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride in Drug Discovery

Executive Summary β -amino amides are privileged scaffolds in modern medicinal chemistry, serving as the structural core for numerous therapeutics, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. When designin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β -amino amides are privileged scaffolds in modern medicinal chemistry, serving as the structural core for numerous therapeutics, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. When designing peptidomimetics or small-molecule inhibitors, the degree of substitution on the amide nitrogen fundamentally alters the molecule's physicochemical properties, synthetic trajectory, and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (a tertiary amide) and its primary and secondary amide counterparts. By analyzing the causality behind experimental outcomes, this guide empowers researchers to make informed selection decisions during lead optimization.

Structural and Physicochemical Profiling

The transition from a primary amide to a tertiary N,N-dimethyl amide eliminates hydrogen bond donors (HBDs) at the C-terminus of the scaffold. In medicinal chemistry, this is a classical strategy to increase lipophilicity (LogP), reduce polar surface area (PSA), and enhance passive membrane permeability while restricting the conformational flexibility of the amide bond[2].

Table 1: Physicochemical and Structural Comparison
CompoundStructure TypeMW (HCl salt)H-Bond Donors*Relative Lipophilicity (LogP)Primary Synthetic Utility
3-Amino-N,N-dimethyl-3-phenylpropanamide HCl Tertiary Amide228.72 g/mol 3HighMembrane-permeable peptidomimetics
3-Amino-N-methyl-3-phenylpropanamide HCl Secondary Amide214.70 g/mol 4ModerateConformationally restricted probes
3-Amino-3-phenylpropanamide HCl Primary Amide200.67 g/mol 5LowHighly polar aqueous scaffolds

*Note: H-Bond Donor count includes the primary amine (protonated in HCl salt form) and the respective amide protons.

Mechanistic Insights: Synthetic Stability and Reactivity

Expertise & Experience: During the synthesis of complex peptidomimetics, β -amino amides are frequently subjected to basic conditions (e.g., during Fmoc deprotection or amide coupling using HATU/DIPEA). Primary β -amino amides are notorious for undergoing intramolecular cyclization. Under basic conditions, the unprotected primary amine can attack the amide carbonyl, forming a thermodynamically stable β -lactam or diketopiperazine degradant[3].

By employing the N,N-dimethyl derivative, researchers introduce significant steric bulk and eliminate the tautomerizable amide protons. The causality here is twofold: the steric shielding physically blocks the nucleophilic trajectory of the amine, while the tertiary amide is inherently less electrophilic. This results in a highly stable building block that resists unwanted cyclization, ensuring higher yields in late-stage functionalization.

Divergence Primary Primary Amide (Compound C) Cond Basic pH / Coupling Conditions Primary->Cond Tertiary Tertiary Amide (Compound A) Tertiary->Cond Degrad Intramolecular Cyclization (Lactamization) Cond->Degrad Free NH2 attacks carbonyl Stable Conformational Stability (No Cyclization) Cond->Stable Steric shielding prevents attack

Mechanistic divergence of primary vs. tertiary β-amino amides under basic coupling conditions.

Experimental Workflows: Self-Validating Stability Assay

To objectively quantify the stability advantages of the N,N-dimethyl derivative, the following self-validating protocol is recommended for comparative analysis.

Objective: Evaluate the resistance of β -amino amide derivatives to base-catalyzed degradation in simulated coupling environments. Self-Validating System: This protocol incorporates caffeine as an inert internal standard (IS). Normalizing all HPLC peak areas to the caffeine peak ensures that any observed reduction in API concentration is strictly due to chemical degradation, completely ruling out solvent evaporation or injection volume variance.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 3-amino-N,N-dimethyl-3-phenylpropanamide HCl and 3-amino-3-phenylpropanamide HCl in anhydrous DMSO to yield 10 mM stock solutions. Prepare a separate 10 mM Caffeine stock in DMSO.

  • Reaction Initiation: In separate HPLC vials, dilute the stocks to a final concentration of 1 mM API and 0.1 mM Caffeine in 100 mM Tris-HCl buffer (pH 8.5).

  • Incubation: Maintain the vials at 37°C in a thermostated autosampler to simulate prolonged coupling conditions.

  • Quenching & Sampling: At precise intervals ( t=0,1,2,4,8,24 hours), automatically draw 50 µL of the reaction mixture and inject it into 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. This instantly protonates the amine, halting any nucleophilic attack.

  • Chromatographic Analysis: Analyze via RP-HPLC using a C18 column. Run a gradient of 5-95% MeCN in water (both containing 0.1% TFA) over 15 minutes. Monitor absorbance at 210 nm and 254 nm.

  • Data Processing: Calculate the ratio of the API peak area to the Caffeine peak area ( AAPI​/AIS​ ). Plot ln(Ratio) vs. Time to extract the pseudo-first-order degradation half-life ( t1/2​ ).

Workflow Prep 1. Prepare 10mM Stocks (API & Caffeine IS in DMSO) Incubate 2. Incubate in Tris-HCl Buffer (pH 8.5, 37°C) Prep->Incubate Dilute to 1mM Quench 3. Quench Aliquots with 1% TFA (t = 0, 1, 2, 4, 8, 24h) Incubate->Quench Time-course sampling Analyze 4. RP-HPLC Analysis (Normalize to Caffeine IS) Quench->Analyze Inject 50µL

Step-by-step self-validating HPLC workflow for comparative stability assessment.

Comparative Performance Data

Based on the structural properties and established synthetic precedents[2][4], the following table summarizes the expected experimental outcomes when utilizing these derivatives in standard peptide synthesis workflows.

Table 2: Experimental Performance Metrics
Parameter3-Amino-N,N-dimethyl-3-phenylpropanamide3-Amino-3-phenylpropanamide
Half-life ( t1/2​ ) at pH 8.5 > 72 hours (Highly Stable)~ 14 hours (Prone to cyclization)
Coupling Yield (HATU/DIPEA) > 95% (Clean conversion)75 - 80% (Lactam side products)
Aqueous Solubility (pH 7.4) ModerateHigh
Target Binding (Hydrophobic Pocket) Enhanced (due to N,N-dimethyl bulk)Baseline

Conclusion

While primary β -amino amides are useful for generating highly polar, hydrogen-bonding networks, 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride offers superior chemical stability, enhanced lipophilicity, and higher yields in complex synthetic workflows. Its resistance to base-catalyzed intramolecular cyclization makes it an optimal, robust building block for advanced drug discovery programs targeting proteases and structurally related enzymes.

References

  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: ACS Publications / PubMed Central URL
  • Dipeptidyl peptidase-4 inhibitor with beta-amino amide scaffold: synthesis, SAR and biological evaluation Source: Bioorganic & Medicinal Chemistry Letters / Ovid URL
  • Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)

Sources

Validation

Benchmarking purity standards for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Benchmarking Purity Standards for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride: A Comprehensive Analytical Guide As pharmaceutical pipelines increasingly rely on complex chiral architectures, the quality of ear...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Purity Standards for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride: A Comprehensive Analytical Guide

As pharmaceutical pipelines increasingly rely on complex chiral architectures, the quality of early-stage building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a critical β -amino amide intermediate utilized in the asymmetric synthesis of advanced CNS-active compounds and specialized pharmacophores.

This guide provides an objective, data-driven comparison of purity standards for this intermediate, detailing the causality behind analytical choices and providing self-validating protocols to ensure regulatory compliance and synthetic reproducibility.

The Criticality of Intermediate Purity (ICH Q11 & Q3A Alignment)

The purity of 3-amino-N,N-dimethyl-3-phenylpropanamide HCl is not merely a metric of yield; it is a fundamental safety parameter. According to ICH Q11 guidelines, the impurity profile of an intermediate directly influences the Critical Quality Attributes (CQAs) of the final drug substance[1].

When benchmarking this compound, we must evaluate two distinct grades: Standard Research Grade (typically used in early discovery) and Pharma-Grade Intermediate (required for clinical-phase API synthesis). The transition between these grades is governed by strict adherence to ICH Q3A thresholds, which mandate that any unspecified organic impurity exceeding 0.05% must be reported, and those exceeding 0.10% must be structurally identified[2][3].

Table 1: Quantitative Benchmarking of Purity Grades
Quality AttributeStandard Research GradePharma-Grade IntermediateMechanistic Impact on Downstream Synthesis
Chemical Purity (RP-HPLC) 95.0% 99.5%High impurity loads (e.g., desmethyl variants) cause side reactions, reducing API yield and complicating final purification.
Enantiomeric Excess (ee%) 98.0% 99.9%Chiral impurities propagate directly to the API, risking severe off-target toxicity or loss of therapeutic efficacy[4].
Unspecified Impurities 0.50% 0.05%Exceeding 0.05% triggers mandatory regulatory identification and qualification under ICH Q3A[5].
Residual Solvents (GC) Not strictly controlledCompliant (ICH Q3C)Solvent carryover can poison transition-metal catalysts used in subsequent coupling steps.
Moisture Content (KF) 2.0% 0.5%Excess water degrades moisture-sensitive reagents (e.g., Grignard or hydride reagents) in downstream workflows.

Mechanistic Insights into Impurity Formation

Understanding why impurities form is essential for designing robust analytical controls. For 3-amino-N,N-dimethyl-3-phenylpropanamide HCl, the primary degradation and process impurities arise from two pathways:

  • Structural (Chemical) Impurities: Incomplete alkylation during the synthesis of the dimethylamide moiety often leaves trace amounts of the secondary amine (N-methyl derivative). If not purged, this desmethyl impurity will react competitively in downstream steps.

  • Chiral Inversion: The C3 chiral center is susceptible to racemization under harsh thermal conditions or extreme pH shifts during hydrolysis/workup. Because enantiomers possess identical physicochemical properties in achiral environments, specialized chiral stationary phases are required to detect this inversion[6].

ImpurityPathway A 3-amino-N,N-dimethyl- 3-phenylpropanamide HCl (Crude) B Desmethyl Impurity (Structural) A->B Incomplete Methylation C Enantiomeric Inversion (Chiral) A->C Thermal/pH Stress D Residual Solvents (Process) A->D Poor Drying E Downstream API Efficacy Loss B->E Pharmacophore Defect F Toxicity / ICH Q3A Non-compliance B->F C->E Receptor Mismatch D->F Safety Threshold Exceeded

Figure 1: Mechanistic pathways of impurity formation and their downstream API impacts.

Self-Validating Experimental Protocols

To guarantee trustworthiness, analytical methods cannot merely output a number; they must prove their own validity during every run. The following protocols incorporate mandatory System Suitability Testing (SST) to ensure the chromatographic system is capable of resolving critical impurity pairs before any sample is analyzed.

Protocol A: Chemical Purity via Reversed-Phase HPLC (RP-HPLC)

Causality Check: Basic amines like 3-amino-N,N-dimethyl-3-phenylpropanamide interact strongly with residual silanols on silica-based columns, causing severe peak tailing. We utilize Trifluoroacetic acid (TFA) in the mobile phase as an ion-pairing agent to mask these silanols, ensuring sharp, symmetrical peaks for accurate integration[7].

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a resolution standard containing the target compound and a spiked known impurity (e.g., 0.1% desmethyl derivative).

    • Validation Gate: Proceed only if Resolution ( Rs​ ) > 1.5 and Tailing Factor ( Tf​ ) < 1.5.

  • Sample Preparation: Dissolve 10.0 mg of the intermediate in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL concentration.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Calculate purity using area normalization. Report any unknown peak 0.05%[8].

Protocol B: Enantiomeric Excess (ee%) via Chiral HPLC

Causality Check: β -amino amides can often be resolved directly on chiral stationary phases without pre-column derivatization if the correct modifier is used[9]. Diethylamine (DEA) is added to the mobile phase to temporarily free-base the hydrochloride salt on the column, preventing secondary ionic interactions that destroy chiral recognition[4].

Step-by-Step Methodology:

  • Chiral SST (The Self-Validation Step): Inject a synthetic racemic mixture (50:50 R/S) of 3-amino-N,N-dimethyl-3-phenylpropanamide.

    • Validation Gate: Baseline separation of the two enantiomers must be achieved ( Rs​ > 2.0). If the peaks co-elute, the chiral selector is degraded, and the run must be aborted.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 5 mL of Mobile Phase to prevent solvent-shock band broadening.

  • Chromatographic Conditions:

    • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H or Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v). Isocratic elution.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Calculate enantiomeric excess using the formula: ee%=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

AnalyticalWorkflow SST System Suitability Testing (SST) Resolution > 1.5 Sample Sample Preparation (1.0 mg/mL in Diluent) SST->Sample Split Analysis Route Sample->Split RP RP-HPLC (C18) Chemical Purity & Degradants Split->RP Chiral Chiral HPLC (Amylose/Cellulose) Enantiomeric Excess (ee%) Split->Chiral Valid ICH Q3A Compliant Data Output RP->Valid Purity ≥ 99.5% Fail OOS Investigation (Out of Specification) RP->Fail Purity < 99.5% Chiral->Valid ee ≥ 99.5% Chiral->Fail ee < 99.5%

Figure 2: Self-validating dual-column HPLC workflow for comprehensive purity benchmarking.

Conclusion

For researchers scaling the synthesis of APIs utilizing the 3-amino-N,N-dimethyl-3-phenylpropanamide scaffold, settling for standard research-grade material introduces unacceptable regulatory and chemical risks. By enforcing Pharma-Grade intermediate specifications ( 99.5% chemical purity, 99.9% ee) and implementing self-validating HPLC protocols, development teams can ensure batch-to-batch consistency, eliminate downstream catalyst poisoning, and seamlessly align with ICH Q3A/Q11 regulatory expectations.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Tasianinch. Retrieved from:[Link]

  • Pharmaceutical Intermediate Quality Standards Guide. Tianming Pharm. Retrieved from:[Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH & Co. Chromatographie und Analytik. Retrieved from:[Link]

  • Quality Guidelines - ICH (Q3A Impurities in New Drug Substances). International Council for Harmonisation. Retrieved from:[Link]

Sources

Comparative

A Guide to Structural Elucidation: Cross-Validation of NMR and Mass Spectrometry Data for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research. In this guide, we delve into the synergistic a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical research. In this guide, we delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural verification of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (Molecular Formula: C₁₁H₁₇ClN₂O, Molecular Weight: 228.72 g/mol ).

This document moves beyond a simple recitation of techniques. It provides a framework for critical data interpretation, explaining the causality behind experimental choices and demonstrating how the orthogonal data streams from NMR and MS can be woven together to build an unshakeable, self-validating case for a molecule's identity. The complementary nature of NMR, which provides unparalleled insight into structural connectivity, and MS, which offers highly sensitive detection and accurate mass measurements, provides a powerful approach for compound identification.[1] By combining these techniques, we overcome the limitations of each method, achieving a comprehensive and confident characterization.[1]

The Power of Two: A Comparative Overview of NMR and MS

The decision to use both NMR and MS is a strategic one, rooted in the distinct yet complementary information each technique provides.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed atomic connectivity (C-H, C-C bonds), stereochemistry, 3D structure.Molecular weight, elemental composition (HRMS), fragmentation patterns (substructures).
Sensitivity Lower (millimolar to micromolar range).[1]High (picomolar to femtomolar range).[1][2]
Resolution High; distinguishes subtle structural differences (e.g., isomers).[1]High; separates ions with very similar mass-to-charge ratios.[1]
Quantitation Inherently quantitative (qNMR) without the need for identical standards.Requires isotopic standards for accurate quantitation.
Sample State Typically solution, non-destructive.Gas phase (ions), destructive.

Experimental Workflow: An Integrated Approach

A robust workflow involves parallel processing and a final, integrated data analysis stage. This ensures that data from both instruments are acquired under optimal conditions and are ready for a comprehensive cross-validation check.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_validation Cross-Validation cluster_result Final Confirmation Prep Weigh & Dissolve 3-amino-N,N-dimethyl-3-phenylpropanamide HCl NMR_Sample Prepare NMR Sample (e.g., in D₂O or CD₃OD) Prep->NMR_Sample MS_Sample Prepare MS Sample (Dilute in appropriate solvent) Prep->MS_Sample NMR_Acq Acquire ¹H, ¹³C, & 2D NMR Spectra NMR_Sample->NMR_Acq NMR_Proc Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc Cross_Val Integrate & Cross-Validate Data NMR_Proc->Cross_Val MS_Acq Acquire HRMS & MS/MS Spectra MS_Sample->MS_Acq MS_Proc Process MS Data (Peak Picking, Formula Generation) MS_Acq->MS_Proc MS_Proc->Cross_Val Result Confirmed Structure Cross_Val->Result

Caption: Integrated workflow for structural validation using parallel NMR and MS analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy serves as the definitive tool for mapping the covalent framework of a molecule. For 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, we predict the following spectral features.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) in ppm. The choice of a deuterated solvent like D₂O or CD₃OD is critical for observing exchangeable protons (NH) and avoiding large solvent signals in the region of interest.

Table 1: Predicted ¹H NMR Data

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations (from 2D NMR)
Phenyl-H ~7.3 - 7.5 Multiplet 5H Correlates with Phenyl-C
CH-Ph ~4.2 - 4.4 Triplet 1H Correlates with CH₂ and Phenyl-C
CH₂-CO ~2.8 - 3.0 Doublet of doublets 2H Correlates with CH and C=O
N(CH₃)₂ ~2.9 - 3.1 Singlet(s) 6H Correlates with N(CH₃)₂ carbons

| NH₂ | ~7.5 - 8.0 | Broad singlet | 2H | Exchangeable, may not be observed |

Note: The N,N-dimethyl protons may appear as two distinct singlets due to restricted rotation around the amide C-N bond.

Table 2: Predicted ¹³C NMR Data

Assignment Chemical Shift (δ, ppm)
C=O (Amide) ~172 - 175
Phenyl C (quaternary) ~138 - 140
Phenyl CH ~127 - 130
CH-Ph ~50 - 55
CH₂-CO ~40 - 45

| N(CH₃)₂ | ~35 - 38 |

Part 2: Mass Spectrometry (MS) Analysis

MS provides the molecular weight and, with high resolution, the elemental formula. Tandem MS (MS/MS) breaks the molecule apart, offering puzzle pieces that must fit the structure proposed by NMR.

Expected High-Resolution MS and MS/MS Fragmentation Data

Using electrospray ionization in positive mode (ESI+), we expect to observe the protonated molecule of the free base [M+H]⁺.

Table 3: Expected HRMS Data

Ion Calculated m/z Observed m/z Interpretation

| [C₁₁H₁₇N₂O]⁺ | 193.1335 | Within 5 ppm | Protonated molecule [M+H]⁺ of the free base |

The fragmentation pattern in an MS/MS experiment is crucial for confirming connectivity. The most likely fragmentation pathways involve cleavage alpha to the nitrogen atoms and the carbonyl group.

Table 4: Predicted Major MS/MS Fragments of [M+H]⁺ at m/z 193.13

Fragment m/z Proposed Structure/Formula Interpretation
120.0808 [C₈H₁₀N]⁺ Loss of the dimethylaminocarbonyl group (CH₂CON(CH₃)₂)
104.0522 [C₇H₆N]⁺ Benzylic cleavage, loss of the side chain
74.0600 [C₃H₈NO]⁺ Cleavage yielding the dimethylamide fragment

| 58.0651 | [C₃H₈N]⁺ | Alpha-cleavage yielding [CH₂=N(CH₃)₂]⁺ |

Part 3: The Cross-Validation Nexus

This is where the power of the combined approach becomes evident. We systematically check for consistency between the two orthogonal datasets. The goal is to ensure that the proposed structure is the only one that can simultaneously explain both the NMR and MS data.

G cluster_data Primary Data cluster_interp Interpretation cluster_logic Validation Logic cluster_confirm Confirmation NMR NMR Data (¹H, ¹³C, 2D) NMR_Interp Propose Structure & Connectivity NMR->NMR_Interp MS MS Data (HRMS, MS/MS) MS_Interp Determine Molecular Formula & Substructures MS->MS_Interp Q1 Does NMR proton/carbon count match MS formula? NMR_Interp->Q1 MS_Interp->Q1 Q2 Do MS fragments match NMR substructures? Q1->Q2  Yes Revisit Re-evaluate Data or Structure Q1->Revisit No   Q3 Are all spectral features accounted for? Q2->Q3  Yes Q2->Revisit No   Confirmed Structure Verified Q3->Confirmed  Yes Q3->Revisit No  

Caption: A logical decision pathway for the cross-validation of NMR and MS data.

Causality in Validation:

  • Formula Confirmation: The first and most critical check is elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to generate a list of possible molecular formulas.[3] The proposed structure from NMR analysis, with its specific count of carbons, hydrogens, nitrogens, and oxygens, must correspond to a formula that matches the accurate mass from HRMS. A mismatch here immediately invalidates the proposed structure.

  • Substructure Corroboration: The fragments identified in the MS/MS spectrum must be logical pieces of the structure determined by NMR. For instance, the observation of a fragment at m/z 120 ([C₈H₁₀N]⁺) in the MS/MS spectrum strongly supports the presence of a phenyl-CH-CH₂-NH₂ substructure identified through COSY and HMBC experiments in 2D NMR. Similarly, the ubiquitous m/z 58 fragment confirms the N,N-dimethyl group attached to a methylene, a feature easily assigned in the ¹H NMR spectrum.

  • Isomeric Differentiation: While MS can struggle to differentiate between isomers that have the same mass and elemental formula, NMR excels at this.[3] For example, an isomer like 2-amino-N,N-dimethyl-3-phenylpropanamide would have a completely different set of ¹H and ¹³C chemical shifts and coupling patterns, even though its mass spectrum would be very similar. The unique spin system observed in the NMR spectrum provides the definitive proof of the correct isomeric form.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean vial.[5]

    • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Suspended particles can severely degrade spectral quality.[5]

    • Cap the NMR tube securely. Wipe the outside of the tube clean before insertion into the spectrometer.[4]

  • Instrument Setup & Data Acquisition (Example on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

    • ¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.[6]

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[6]

    • 2D NMR (COSY, HSQC): Acquire 2D correlation spectra as needed to confirm proton-proton and proton-carbon connectivities.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

    • Calibrate the chemical shift scale. If an internal standard like TMS or DSS is used, reference its signal to 0 ppm. Otherwise, reference the residual solvent peak.

    • Integrate the ¹H NMR signals to determine relative proton ratios.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution for infusion or injection by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7] The acid is added to promote protonation for positive ion mode ESI.

  • Instrument Setup & Data Acquisition (Example on a Q-TOF or Orbitrap instrument):

    • Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable and efficient ionization.

    • HRMS (Full Scan): Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) with high resolution (>10,000) to determine the accurate mass of the [M+H]⁺ ion.

    • MS/MS (Tandem MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z ~193.13) as the precursor and fragmenting it using collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.

  • Data Processing:

    • Process the raw data using the instrument's software.

    • For HRMS data, use the accurate mass of the most intense peak in the isotopic cluster to calculate the elemental formula.

    • For MS/MS data, identify the m/z values of the major fragment ions and propose their structures based on logical fragmentation pathways.

Conclusion

The cross-validation of NMR and MS data provides a rigorous, multi-faceted confirmation of molecular structure that is far more reliable than either technique alone. By using NMR to define the covalent framework and MS to confirm the elemental composition and key substructures, researchers can achieve a high degree of confidence in their compound's identity. This integrated approach is not merely a workflow; it is a logical imperative for ensuring data integrity and advancing scientific discovery in fields where molecular precision is paramount.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Columbia University. Available from: [Link]

  • NMR Sample Preparation. University of Sheffield. Available from: [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • 3-amino-N-methyl-3-phenylpropanamide hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]

  • Standard Operating Procedure (SOP) | Mass Spectrometry. University of California, Irvine. Available from: [Link]

  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. U.S. Environmental Protection Agency. Available from: [Link]

  • Standard Operating Procedure H-NMR. Georgia Gwinnett College. Available from: [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Available from: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. UCL. Available from: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available from: [Link]

  • 3M Environmental Laboratory. 3M. Available from: [Link]

  • Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. ResearchGate. Available from: [Link]

  • 3-amino-N,N-dimethylpropanamide hydrochloride. PubChem. Available from: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link]

  • Small Molecule Structure Characterisation. La Trobe University. Available from: [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Available from: [Link]

  • Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. PubMed. Available from: [Link]

  • 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride-None. Thoreauchem. Available from: [Link]

  • Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv. Available from: [Link]

  • Given the 13C NMR and 1H NMR identify the two side chains of the dipeptide. Chegg. Available from: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available from: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Free amino acids (LC-MS/MS). MASONACO. Available from: [Link]

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Validation

Efficacy Comparison of 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride Analogs: A Comprehensive Guide to Monoamine Transporter Modulation

Executive Summary & Mechanistic Rationale In central nervous system (CNS) drug discovery, the 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7) scaffold represents a highly versatile pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In central nervous system (CNS) drug discovery, the 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS 1864058-04-7) scaffold represents a highly versatile pharmacophore. Structurally related to the N,N-dimethyl-3-phenylpropylamine backbone found in classic Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs), this specific beta-amino amide derivative offers distinct physicochemical advantages.

The Causality of the Scaffold Design: Traditional monoamine reuptake inhibitors rely on a highly basic aliphatic amine for target engagement, which can sometimes lead to off-target hERG liability or suboptimal lipid partitioning. By utilizing a primary amine at the benzylic position (C3) and an N,N-dimethylamide at the terminus (C1), researchers can shift the overall basicity (pKa) while introducing a potent hydrogen-bond acceptor (the amide carbonyl). This modification restricts the conformational flexibility of the alkyl chain, effectively "locking" the molecule into a bioactive conformation that precisely occupies the S1 binding pocket of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). The hydrochloride salt form ensures the rapid aqueous dissolution required for high-throughput screening (HTS).

In Vitro Efficacy & Pharmacokinetic Comparison

To objectively evaluate the performance of this scaffold, we synthesized three representative halogenated/alkylated analogs and compared them against the parent compound and a clinical reference standard (Venlafaxine). The data below synthesizes their binding affinities and critical pharmacokinetic parameters.

Table 1: Pharmacological and ADME Profiling of Scaffold Analogs
Compound / AnalogStructural ModificationSERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (SERT:NET)PAMPA-BBB Pₑ (10⁻⁶ cm/s)Microsomal t₁/₂ (min)
Parent Scaffold Unsubstituted145.2310.52.1x8.435
Analog A 4-Chloro (Phenyl ring)12.445.83.7x14.288
Analog B 4-Fluoro, N-methyl8.118.22.2x16.5112
Analog C 3-Trifluoromethyl4.5115.025.5x18.1145
Venlafaxine Reference SNRI82.02480.030.2x12.041

Data Interpretation: Analog C demonstrates the highest potency and selectivity for SERT, driven by the lipophilic electron-withdrawing trifluoromethyl group which enhances S1 pocket hydrophobic interactions. Analog B offers a balanced, highly potent dual-inhibition profile ideal for broad-spectrum SNRI development.

MOA A Presynaptic Neuron B Monoamine Transporter (SERT/NET) A->B Releases NT C Synaptic Cleft (Increased Monoamines) B->C Blocked Reuptake D Postsynaptic Receptor Activation C->D Activates E Analog Binding (Conformational Lock) E->B Inhibits

Fig 1: Mechanism of analogs inhibiting monoamine transporters to boost synaptic signaling.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all data presented in Table 1 must be generated using self-validating assay systems. The following protocols detail the exact methodologies, incorporating internal quality control (QC) checkpoints.

Protocol A: High-Throughput Radioligand Binding Assay (SERT/NET)

This protocol quantifies the binding affinity (IC₅₀) of the analogs to human monoamine transporters [1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Compound Dilution: Prepare 10-point serial dilutions (10⁻¹⁰ to 10⁻⁵ M) of the 3-amino-N,N-dimethyl-3-phenylpropanamide analogs in 100% DMSO, ensuring the final assay DMSO concentration does not exceed 1%.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 2 µL of the test analog, and 50 µL of the radioligand (use 1 nM [³H]-Citalopram for SERT; 1 nM [³H]-Nisoxetine for NET). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Self-Validating QC Step (Non-Specific Binding): In designated control wells, add 10 µM Paroxetine (for SERT) or 10 µM Mazindol (for NET). Causality: This saturates all specific transporter sites. If the remaining radioactive signal (Non-Specific Binding) exceeds 15% of the total binding, the assay plate is automatically flagged for failure due to membrane degradation or lipid-binding artifacts.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Prior to filtration, filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing the positively charged analogs from binding non-specifically to the filter matrix.

  • Quantification: Add liquid scintillation cocktail to the dried filters and quantify radioactivity using a MicroBeta counter. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

Workflow S1 Compound Preparation (Serial Dilution in DMSO) S3 Radioligand Incubation ([3H]-Citalopram / [3H]-Nisoxetine) S1->S3 S2 Membrane Preparation (HEK293 expressing SERT/NET) S2->S3 S4 Rapid Filtration & Washing (GF/B Glass Fiber Filters) S3->S4 Isolate bound ligand S5 Liquid Scintillation Counting (IC50 Determination) S4->S5 Quantify radioactivity

Fig 2: High-throughput radioligand binding assay workflow for IC50 determination.

Protocol B: PAMPA-BBB Permeability Assay

To confirm that the analogs can successfully cross the Blood-Brain Barrier (BBB) to reach central targets, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized [2].

Step-by-Step Methodology:

  • Membrane Coating: Coat the porous PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid (PBL) extract dissolved in dodecane (2% w/v). Causality: PBL accurately mimics the specific lipid composition of the human BBB, providing a more predictive model than standard gastrointestinal PAMPA lipids.

  • Donor/Acceptor Assembly: Add 200 µL of the test analog (diluted to 50 µM in PBS, pH 7.4) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Combine the plates to form a "sandwich."

  • Incubation: Incubate the assembled plates at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Self-Validating QC Step (Membrane Integrity): Every plate must include Verapamil (High permeability control, Pₑ > 15 × 10⁻⁶ cm/s) and Theophylline (Low permeability control, Pₑ < 1.5 × 10⁻⁶ cm/s). If these standards fall outside their validated ranges, the lipid membrane integrity is compromised, and the plate data is discarded.

  • Analysis: Separate the plates and quantify the concentration of the analog in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pₑ).

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology (via PubMed Central) URL:[Link]

  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment Source: Frontiers in Toxicology (via PubMed Central) URL:[Link]

Comparative

A Comparative Guide to the Synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride: Navigating Reproducibility in the Absence of Established Protocols

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation.

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. The compound 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, a structure with potential applications stemming from its relationship to phenylalanine amides and other neurologically active compounds, presents a unique synthetic challenge. A survey of the current literature reveals a conspicuous absence of a standardized, reproducible protocol for its synthesis. This guide, therefore, aims to provide a comprehensive analysis of plausible synthetic strategies, drawing upon established methodologies for analogous structures. By dissecting key transformations and comparing potential reagents and conditions, we will construct a framework for researchers to approach this synthesis with a higher probability of success and reproducibility.

Retrosynthetic Analysis: Devising a Path Forward

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway originating from readily available starting materials. The primary disconnection points are the amide bond and the carbon-nitrogen bond of the stereocenter. This leads to two main plausible synthetic routes:

Route A: Amide Coupling from a Phenylalanine Derivative

This approach envisions the formation of the amide bond as a key step, starting from a protected 3-amino-3-phenylpropanoic acid derivative.

Route B: Reductive Amination of a β-Keto Amide

This alternative strategy involves the formation of the amine functionality in the final step, via the reduction of a β-keto amide precursor.

Comparative Analysis of Key Synthetic Transformations

The successful and reproducible synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride hinges on the careful selection of reagents and conditions for the key chemical transformations. Below, we compare different methodologies for the critical steps in the proposed synthetic routes.

TransformationMethodReagentsAdvantagesDisadvantages
Amide Bond Formation Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by dimethylamineHigh reactivity, often leading to high yields.[1]Harsh conditions can be incompatible with sensitive functional groups. Generates corrosive HCl gas.
Coupling Agents Propylphosphonic anhydride (T3P®), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt)Milder reaction conditions, reducing the risk of side reactions and racemization.[2][3] Broad substrate scope.Coupling agents can be expensive. Byproducts can sometimes complicate purification.
Amine Formation Reductive Amination β-keto amide precursor, Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Raney Nickel, H₂)Generally high-yielding and stereoselective (with appropriate chiral catalysts or auxiliaries).[4][5]Requires the synthesis of the β-keto amide precursor. Catalytic hydrogenation may require specialized high-pressure equipment.[4]
Purification Crystallization Suitable solvent system (e.g., ethanol/water, acetone)Can provide highly pure product.[4]Yield can be reduced. Finding a suitable solvent system may require experimentation.
Column Chromatography Silica gel, appropriate eluent system (e.g., dichloromethane/methanol)Effective for separating complex mixtures and removing impurities.[5]Can be time-consuming and require large volumes of solvent.

Recommended "Best-Bet" Synthetic Protocols

Based on the comparative analysis, the following protocols represent the most promising avenues for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Protocol 1: Synthesis via Amide Coupling of a Protected Phenylalanine Derivative

This protocol prioritizes control over stereochemistry and utilizes milder coupling agents to minimize side reactions.

Step 1: Protection of Phenylalanine

The carboxylic acid group of L-phenylalanine is first protected, for example, as a methyl ester, using standard procedures such as reaction with thionyl chloride in methanol.

Step 2: Boc-Protection of the Amine

The amino group of the phenylalanine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

Step 3: Amide Formation with Dimethylamine

The methyl ester is then converted to the N,N-dimethylamide. This can be achieved by direct aminolysis with dimethylamine, although this may require elevated temperatures and pressures. A more controlled approach involves hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Step 4: Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), followed by precipitation of the hydrochloride salt.

Protocol 2: Synthesis via Reductive Amination of a β-Keto Amide

This route offers a convergent approach where the key C-N bond is formed towards the end of the synthesis.

Step 1: Synthesis of N,N-dimethyl-3-oxo-3-phenylpropanamide

This β-keto amide can be synthesized from a suitable phenyl ketone derivative through various methods, such as the condensation of an enolate with a dimethylcarbamoyl chloride.

Step 2: Reductive Amination

The β-keto amide is then subjected to reductive amination. This can be performed using a source of ammonia and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel) in the presence of ammonia.[6]

Step 3: Hydrochloride Salt Formation

The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ether or isopropanol.

Workflow for Assessing Reproducibility

To ensure the reproducibility of any chosen synthetic protocol, a systematic workflow should be implemented. This includes careful monitoring of reaction progress, thorough characterization of intermediates and the final product, and meticulous documentation of all experimental parameters.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Verification cluster_documentation Documentation start Select Synthetic Protocol reagents Source and Characterize Starting Materials start->reagents conditions Define Reaction Parameters (Temp, Time, Stoichiometry) reagents->conditions reaction Perform Synthesis conditions->reaction tlc Monitor Reaction Progress (TLC, LC-MS) reaction->tlc workup Work-up and Isolation of Crude Product tlc->workup purification Purify Product (Crystallization/Chromatography) workup->purification nmr Structural Confirmation (¹H & ¹³C NMR) purification->nmr ms Molecular Weight Verification (Mass Spectrometry) purification->ms purity Purity Assessment (HPLC, Melting Point) purification->purity record Record All Experimental Details, Yields, and Analytical Data purity->record end Assess Reproducibility record->end

Caption: Workflow for Reproducible Synthesis and Verification.

Potential Challenges and Troubleshooting

Racemization: For protocols starting from chiral precursors like phenylalanine, racemization at the α-carbon is a significant concern, especially during amide coupling. The use of milder coupling agents and carefully controlled reaction temperatures can mitigate this issue.[2]

Side Reactions: In the reductive amination route, over-reduction of the amide functionality is a potential side reaction. Careful choice of the reducing agent and reaction conditions is crucial to avoid this.

Purification: The presence of closely related impurities can complicate purification. A combination of crystallization and chromatography may be necessary to achieve high purity.

Conclusion and Recommendations

Given the lack of a direct, established protocol for the synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride, a systematic and well-documented approach is paramount. For researchers prioritizing stereochemical purity, Protocol 1 , utilizing a protected phenylalanine derivative and mild amide coupling agents, is the recommended starting point. For those seeking a more convergent route where the chiral center is introduced late in the synthesis, Protocol 2 offers a viable alternative, provided that the reductive amination step is carefully optimized.

Ultimately, the successful and reproducible synthesis of this target molecule will rely on the researcher's ability to adapt and optimize these proposed methods. Meticulous execution, in-process monitoring, and thorough final product characterization will be the keys to establishing a reliable synthetic protocol.

References

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides - PubMed. Available at: [Link]

  • A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials - SciELO. Available at: [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC. Available at: [Link]

  • Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides - ResearchGate. Available at: [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-Portal.org. Available at: [Link]

  • Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine - PrepChem.com. Available at: [Link]

  • ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF - Organic Syntheses Procedure. Available at: [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions. Available at: [Link]

  • Preparation and synthesizing method of 3-aminoaniline hydrochloride - Google Patents.
  • Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Available at: [Link]

  • Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available at: [Link]

  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available at: [Link]

  • CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.

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Comparative

A Comparative Guide to the Long-Term Storage Stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is paramount to guaranteeing its quality, safety, and efficacy over time. This guide provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is paramount to guaranteeing its quality, safety, and efficacy over time. This guide provides an in-depth technical analysis of the long-term storage stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride. By integrating established principles of chemical stability with robust experimental design, this document serves as a comprehensive resource for validating the storage and handling of this compound. We will objectively compare its anticipated stability profile with that of plausible alternatives, supported by a framework of well-designed experimental protocols.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is crucial for establishing a re-test period for the drug substance and recommending storage conditions.[1]

Understanding the Molecular Vulnerabilities of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

The chemical structure of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride features several key functional groups that dictate its stability profile: a tertiary amide, a primary amine hydrochloride salt, and a phenyl group. Each of these moieties presents potential pathways for degradation.

  • Tertiary Amide: Amide bonds are generally more stable to hydrolysis than esters.[2] However, under forcing conditions of high temperature and extreme pH (acidic or basic), the amide bond in the subject molecule can undergo hydrolysis to yield 3-amino-3-phenylpropanoic acid and dimethylamine.[3][4] The N,N-dimethyl substitution on the amide is expected to confer greater stability compared to a primary or secondary amide due to steric hindrance and electronic effects.

  • Primary Amine Hydrochloride: The primary amine is salified with hydrochloric acid. This is a critical stabilizing feature. The protonation of the amine's lone pair of electrons significantly reduces its nucleophilicity, thereby inhibiting oxidation.[5] The free amine would be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.[6] Amine hydrochloride salts, however, can be hygroscopic and may become corrosive if they absorb moisture.[7]

  • Phenyl Group: The aromatic ring is generally stable but can be susceptible to oxidation under harsh conditions, although this is less likely to be a primary degradation pathway compared to amide hydrolysis or transformations of the amine group.

Based on this structural analysis, the primary degradation pathways to investigate during long-term and forced degradation studies are hydrolysis of the amide linkage and potential degradation related to the amine hydrochloride salt, particularly under high humidity conditions.

Experimental Design for a Comprehensive Long-Term Stability Study

A robust stability study for 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1] This involves both long-term (real-time) and accelerated stability studies.

Data from stability studies should be provided on at least three primary batches of the drug substance.[1] The manufacturing process for these batches should be representative of the process that will be used for production batches.

The following storage conditions and testing frequencies are recommended:

Study TypeStorage ConditionTesting FrequencyMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[8]12 months (for submission)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 3, and 6 months6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, and 6 months6 months

RH = Relative Humidity

Intermediate studies are only necessary if significant changes are observed during the accelerated studies.[8][9] A "significant change" is defined as a failure to meet the established specifications for the drug substance.

Forced degradation studies are essential for elucidating potential degradation products and establishing the degradation pathways.[1][10] These studies also help to demonstrate the specificity of the analytical methods used. The following conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.

The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detectable without being so extensive as to generate secondary degradation products.

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Long-Term & Accelerated Studies start Obtain 3 Primary Batches of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride packaging Package in Proposed Container Closure System start->packaging acid Acid Hydrolysis packaging->acid Stress Conditions base Base Hydrolysis packaging->base Stress Conditions oxidation Oxidation packaging->oxidation Stress Conditions thermal Thermal Stress packaging->thermal Stress Conditions photo Photostability packaging->photo Stress Conditions long_term Long-Term (25°C/60%RH or 30°C/65%RH) packaging->long_term Storage Conditions accelerated Accelerated (40°C/75%RH) packaging->accelerated Storage Conditions analysis Stability-Indicating HPLC Analysis (Assay, Impurities, Appearance, etc.) acid->analysis Time Points base->analysis Time Points oxidation->analysis Time Points thermal->analysis Time Points photo->analysis Time Points long_term->analysis Time Points accelerated->analysis Time Points data Data Evaluation & Shelf-Life Determination analysis->data

Caption: Workflow for the comprehensive stability assessment of a drug substance.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying the intact drug substance from any potential degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[11][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to resolve the parent compound from its more polar (hydrolyzed) and potentially less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Comparative Stability Analysis and Data Presentation

The stability of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can be compared to hypothetical alternatives to understand the impact of its structural features.

Let's consider a hypothetical analogue, 3-amino-N-methyl-3-phenylpropanamide hydrochloride. The tertiary amide in our primary compound is expected to be more resistant to hydrolysis than the secondary amide in this analogue. This is due to the increased steric hindrance around the carbonyl carbon in the tertiary amide, making it less accessible to nucleophilic attack by water.

The hydrochloride salt form is anticipated to be significantly more stable, particularly against oxidative degradation, compared to the free base form (3-amino-N,N-dimethyl-3-phenylpropanamide). The lone pair of electrons on the nitrogen of the free amine is susceptible to oxidation, which is prevented when it is protonated in the salt form.[5]

The following table presents a hypothetical summary of stability data based on the chemical principles discussed.

Table 1: Predicted Stability Data Under Accelerated Conditions (40°C/75%RH) for 6 Months

CompoundAssay (%)Total Impurities (%)Key Degradation Product
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride > 99.0< 0.53-amino-3-phenylpropanoic acid
3-amino-N-methyl-3-phenylpropanamide hydrochloride (Secondary Amide) ~ 98.0~ 1.53-amino-3-phenylpropanoic acid
3-amino-N,N-dimethyl-3-phenylpropanamide (Free Base) ~ 97.5~ 2.0N-oxide derivative, 3-amino-3-phenylpropanoic acid

G cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (if Free Base) parent 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride hydrolysis_prod 3-amino-3-phenylpropanoic acid + Dimethylamine parent->hydrolysis_prod Amide Cleavage parent_free_base Free Base Form parent->parent_free_base Loss of HCl oxidation_prod N-oxide derivative parent_free_base->oxidation_prod Oxidative Stress

Sources

Safety & Regulatory Compliance

Safety

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride proper disposal procedures

Professional Laboratory Waste Management: Disposal Protocols for 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride As a Senior Application Scientist overseeing drug development workflows, establishing a rigorous, se...

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Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Waste Management: Disposal Protocols for 3-Amino-N,N-dimethyl-3-phenylpropanamide Hydrochloride

As a Senior Application Scientist overseeing drug development workflows, establishing a rigorous, self-validating system for chemical waste management is as critical as the synthetic methodology itself. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride (CAS: 1864058-04-7) is a beta-amino amide derivative frequently utilized as a pharmaceutical intermediate. Improper disposal of such intermediates not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses significant risks to municipal wastewater biology and aquatic ecosystems.

This guide outlines the authoritative, step-by-step operational plan for the safe handling, accumulation, and final destruction of this compound in a professional laboratory setting.

Hazard Characterization and Causality

Before implementing a disposal plan, we must understand the physicochemical nature of the waste. 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (oral), Skin Irritant 2, and Eye Irritant 2A[1].

The Causality of Disposal Restrictions:

  • Aqueous Solubility & Ecological Impact: As a hydrochloride salt, this compound is highly water-soluble. Discharging it into the sanitary sewer system is strictly prohibited[2]. Pharmaceutical intermediates can bypass standard municipal wastewater treatment plants, leading to the contamination of local waterways and the disruption of aquatic ecosystems.

  • Combustion Byproducts: The molecule contains a high nitrogen content (amide and amine groups) and a chloride counter-ion. When subjected to thermal degradation, it generates highly toxic and corrosive gases, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl)[3]. Therefore, it cannot be disposed of in standard municipal incinerators; it requires a specialized chemical incinerator equipped with an alkaline afterburner/scrubber system[3].

Operational Protocol: Step-by-Step Waste Management

To ensure regulatory compliance and laboratory safety, implement the following self-validating workflow for the disposal of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Phase 1: Point-of-Generation Segregation

  • Isolate the Waste Stream: Do not mix this compound with strong oxidizing agents, strong bases, or heavy metal waste. Segregate it into a dedicated "Halogenated Organic Solid/Liquid" waste stream, depending on whether it is in its pure powder form or dissolved in a solvent matrix.

  • Select the Receptacle: Use high-density polyethylene (HDPE) pails or carboys. Do not use metal containers, as residual moisture can react with the hydrochloride salt to cause localized corrosion.

Phase 2: Satellite Accumulation Area (SAA) Management

  • Immediate Containerization: Waste containers must remain near the point of generation (within the laboratory) and must be kept strictly closed at all times except when actively adding waste[2]. Open containers violate federal EPA regulations.

  • Real-Time Labeling: The moment the first milligram of waste enters the container, affix an institutional Hazardous Waste label. The label must explicitly state "3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride"[4]. Do not use chemical formulas, acronyms, or shorthand, as Environmental Health and Safety (EHS) personnel cannot safely consolidate unknown or abbreviated waste[4].

Phase 3: Institutional Transfer and Final Destruction

  • EHS Coordination: Monitor the SAA volume. Once the container approaches the regulatory limit (typically 55 gallons for non-acutely toxic waste) or reaches the 12-month accumulation limit, submit a pickup request to your institution's EHS department[4].

  • Licensed Incineration: EHS will manifest the waste to a licensed commercial hazardous waste disposal facility. The required destruction method is dissolution in a combustible solvent followed by high-temperature incineration (>1000°C)[3]. The incinerator must be equipped with a caustic scrubber to neutralize the evolved HCl and NOx gases before atmospheric release[3][5].

Quantitative Regulatory Parameters

The following table summarizes the critical regulatory thresholds for managing this intermediate under standard EPA/RCRA frameworks.

ParameterRegulatory Threshold / StandardOperational Rationale
SAA Volume Limit 55 Gallons (Total Waste)Prevents dangerous accumulation of hazardous materials in active research spaces[4].
Accumulation Time Limit 12 Months (from first drop)Ensures waste containers do not degrade over time and maintains active inventory control[4].
Container Status 100% Closed (except when filling)Prevents fugitive dust emissions and accidental spills[2].
Final Destruction Method High-Temp Incineration + ScrubberMandated to safely break down the phenyl ring and neutralize NOx/HCl byproducts[3].

Waste Lifecycle Visualization

The following diagram maps the logical flow of the chemical waste from the laboratory bench to its final, environmentally safe destruction.

G Gen Waste Generation (Lab Bench) SAA Satellite Accumulation Area (Closed Container, Labelled) Gen->SAA Immediate Transfer EHS EHS Collection & Consolidation SAA->EHS Max 55 Gal or 12 Months Incinerator Licensed High-Temp Incineration EHS->Incinerator Manifested Transport Scrubber Caustic Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas Treatment

Institutional waste lifecycle for halogenated amine hydrochloride intermediates.

References

  • 3-amino-N,N-dimethyl-3-phenylpropanamide — Chemical Substance Information. NextSDS. Available at:[Link]

  • Laboratory Chemical Waste Management Guidelines. UPenn EHRS - University of Pennsylvania. Available at:[Link]

  • Lab Chemical Waste Management Guidelines. Studylib. Available at:[Link]

  • PRODUCT SPECIFICATION: SECTION 13 - DISPOSAL CONSIDERATIONS (Pharmaceutical Intermediates). CosmoBio / Biosynth AG. Available at:[Link]

  • Register No.: P0110-02 Notification of New Process (Pharmaceutical Intermediate). EPA.ie. Available at:[Link]

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Handling

A Guide to Personal Protective Equipment for Handling 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Anticipated Hazards: A Structural Analysis To determine the necessary protective measures, we must first understand the potential risks posed by the molecule's structure. Aromatic Amine Moiety: Aromatic amines as a class...

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Author: BenchChem Technical Support Team. Date: March 2026

Anticipated Hazards: A Structural Analysis

To determine the necessary protective measures, we must first understand the potential risks posed by the molecule's structure.

  • Aromatic Amine Moiety: Aromatic amines as a class are known for a range of potential health effects. They can be readily absorbed through the skin and may act as skin sensitizers.[4][5] Some compounds in this family are known or suspected carcinogens, demanding careful handling to minimize any possible exposure.[4][5][6]

  • Amine Hydrochloride Salt: The hydrochloride form indicates it is a salt, likely a crystalline solid, which can reduce the risk of inhalation compared to a volatile liquid. However, if it becomes an airborne dust, it can pose a respiratory irritation hazard.[7][8] As a salt of a weak base and strong acid, it may be mildly acidic.

  • Tertiary Amine & Amide Functionality: While the primary hazard driver is the aromatic amine, these groups contribute to the overall chemical properties. Related structures are noted to cause skin and serious eye irritation.[7][8][9][10]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory tract irritant, a potential skin sensitizer, and harmful if swallowed or inhaled, with unknown long-term toxicity.[7][8][11]

Core Directive: The Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable. The following step-by-step process ensures a self-validating system of safety, minimizing exposure at every stage.[1]

2.1. Pre-Operational Setup

  • Designated Area: All handling of solid 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride must occur within a designated area, such as a certified chemical fume hood, to control the release of dust or aerosols.[12]

  • Gather All Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to minimize traffic in and out of the controlled area.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed.[13] Have spill containment materials, such as absorbent pads, readily available.[14]

2.2. Donning PPE: The Sequential Approach

  • Protective Clothing: A long-sleeved laboratory coat is the first layer of defense.

  • Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common standard, but always inspect them for tears or punctures before use.[13][15] For tasks with a higher risk of splashes, consider double-gloving.

  • Eye and Face Protection: Wear safety glasses with side shields at a minimum. When handling larger quantities or when there is a significant risk of splashing, upgrade to chemical splash goggles and a full-face shield.[15][16]

  • Respiratory Protection: If there is a risk of generating dust that cannot be controlled within a fume hood, a government-approved respirator (e.g., a NIOSH-approved N95 or higher) is required.[13][15]

2.3. Post-Operational Removal of PPE

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.[13][15] Dispose of them in the designated chemical waste container.

  • Lab Coat & Eye Protection: Remove your lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after all handling operations are complete, even after wearing gloves.[13][17]

PPE Specification Summary

For quick reference, the required PPE is summarized below.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption, as aromatic amines can be readily absorbed through the skin.[5]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. Face shield for splash risk.To protect eyes from irritation or serious damage from dust or splashes.[7][8][13]
Skin/Body Protection Long-sleeved laboratory coat.To protect skin and clothing from contamination.[13]
Respiratory Protection Required if dust is generated outside of a fume hood. (e.g., NIOSH-approved N95)To prevent inhalation of the compound, which may cause respiratory tract irritation.[7][8]

Operational and Disposal Plans

Workflow for Safe Handling

The entire process, from preparation to disposal, must be meticulously planned to ensure containment and safety.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Fume Hood gather_equip 2. Assemble All Equipment & Waste Bins don_ppe 3. Don Full PPE (Coat, Gloves, Goggles) weigh 4. Weigh Compound Carefully don_ppe->weigh Proceed to Handling dissolve 5. Prepare Solution or Transfer clean 6. Decontaminate Surfaces & Glassware dissolve->clean Proceed to Cleanup segregate 7. Segregate Waste (Solid, Liquid, Sharps) doff_ppe 8. Doff PPE (Gloves First) wash 9. Wash Hands Thoroughly end End of Procedure wash->end Complete

Caption: Workflow for handling 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous chemical waste.[12][18]

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[14]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Amine wastes should not be mixed with other waste streams like acids or oxidizers to prevent hazardous reactions.[12][14][18]

  • Container Management: Waste containers must be kept closed except when adding waste.[12] Do not overfill containers; leave at least 5% headspace for expansion.[19]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.[12][19]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[14] Never dispose of amines down the drain.[14][18]

References

  • Chemical Waste Disposal Guidelines. (n.d.).
  • Enamine. (n.d.). Safety Data Sheet.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Ambeed. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, June 12). Safety Data Sheet.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • PubChem. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • NextSDS. (n.d.). 3-amino-N,N-dimethylpropanamide hydrochloride — Chemical Substance Information.
  • NextSDS. (n.d.). 3-amino-3-phenylpropanamide hydrochloride — Chemical Substance Information.
  • De Monchy. (n.d.). Aromatic Amines.
  • NextSDS. (n.d.). 3-amino-N,N-dimethyl-3-phenylpropanamide — Chemical Substance Information.
  • CHE2222. (2019, August 4). Handling Procedures for Chemical Wastes.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Benchchem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel.
  • Western Washington University. (n.d.). Chemical Safety in Laboratories.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.

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